ABA receptor agonist 1
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H24N2O3 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-[[2-(4-cyano-3,5-dicyclopropylphenyl)acetyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C20H24N2O3/c1-11(2)19(20(24)25)22-18(23)9-12-7-15(13-3-4-13)17(10-21)16(8-12)14-5-6-14/h7-8,11,13-14,19H,3-6,9H2,1-2H3,(H,22,23)(H,24,25) |
InChI Key |
IILLCPIJCURCHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)CC1=CC(=C(C(=C1)C2CC2)C#N)C3CC3 |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of ABA Receptor Agonist 1 (AM1/Quinabactin): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abscisic acid (ABA) is a critical phytohormone that governs a plant's ability to respond to environmental stressors, most notably drought. The discovery of synthetic ABA agonists has paved the way for new strategies in agricultural biotechnology to enhance crop resilience. Among these, ABA Mimic 1 (AM1), also known as quinabactin, has emerged as a potent and selective activator of the ABA signaling pathway. This technical guide provides an in-depth exploration of the mechanism of action of AM1, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of the core signaling cascade and associated experimental workflows.
The Core Signaling Pathway
The canonical ABA signaling pathway is initiated by the binding of an agonist to the PYR/PYL/RCAR family of intracellular receptors. This binding event triggers a cascade of protein interactions and enzymatic activities that ultimately lead to changes in gene expression and physiological responses.[1][2][3]
Mechanism of Action:
-
Agonist Binding and Receptor Activation: In the absence of an agonist, the PYR/PYL/RCAR receptors are in an "open" conformation. The binding of an agonist like AM1 induces a significant conformational change, causing a "gate" loop to close over the binding pocket. This "closed" conformation exposes a binding site for the next components in the pathway, the Type 2C Protein Phosphatases (PP2Cs).[4][5]
-
Inhibition of PP2C Phosphatases: The agonist-bound receptor complex then binds to and inhibits the activity of PP2Cs, such as ABI1 and HAB1.[6][7][8] These PP2Cs are negative regulators of the ABA pathway; in the absence of an agonist, they actively suppress downstream signaling.[3][7]
-
Activation of SnRK2 Kinases: The inhibition of PP2Cs relieves their suppressive effect on the SNF1-related protein kinase 2 (SnRK2) family of protein kinases.[7][9][10] Freed from PP2C-mediated dephosphorylation, SnRK2s become activated through autophosphorylation.[7][11]
-
Phosphorylation of Downstream Targets: Activated SnRK2s then phosphorylate a variety of downstream targets, including ABA-responsive element binding factor (ABF) transcription factors.[2][3]
-
Transcriptional Regulation and Physiological Response: The phosphorylation of these transcription factors leads to their activation and the subsequent regulation of ABA-responsive genes. This culminates in critical physiological responses such as the closure of stomata to conserve water, inhibition of seed germination, and overall enhanced drought tolerance.[12][13]
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of Type 2C Protein Phosphatases by ABA Receptors in Abscisic Acid –Mediated Plant Stress Responses | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. An ABA-mimicking ligand that reduces water loss and promotes drought resistance in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Molecular Determinants Elucidate the Selectivity in Abscisic Acid Receptor and HAB1 Protein Interactions [frontiersin.org]
- 6. protocol-for-detecting-snrk2-kinase-activity-in-plants-by-immunoblotting-in-gel-assay-band-shift-and-immunoprecipitation - Ask this paper | Bohrium [bohrium.com]
- 7. Selective Inhibition of Clade A Phosphatases Type 2C by PYR/PYL/RCAR Abscisic Acid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Identification of Novel Inhibitors of a Plant Group A Protein Phosphatase Type 2C Using a Combined In Silico and Biochemical Approach [frontiersin.org]
- 9. In Gel Kinase Assay [bio-protocol.org]
- 10. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening of ABA Transporters by a Yeast Two-Hybrid System-Based Screening Using the Receptor Complex as a Sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Gel Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Yeast Two-Hybrid Protocol for Protein–Protein Interaction - Creative Proteomics [creative-proteomics.com]
Structural Basis of Quinabactin (AM1) Binding to ABA Receptors: A Technical Guide
Disclaimer: For the purpose of this technical guide, "ABA receptor agonist 1" is identified as the well-characterized synthetic agonist Quinabactin, also known as ABA Mimic 1 (AM1). This assumption is based on the common nomenclature found in seminal literature.
Executive Summary
Abscisic acid (ABA) is a critical phytohormone that regulates plant growth, development, and stress responses. The discovery of the PYR/PYL/RCAR family of ABA receptors has paved the way for the development of synthetic agonists with potential applications in agriculture, particularly in enhancing drought tolerance. Quinabactin (AM1) is a potent sulfonamide-based ABA agonist that selectively activates a subset of ABA receptors, leading to the inhibition of Type 2C Protein Phosphatases (PP2Cs) and the activation of downstream signaling pathways. This document provides an in-depth technical overview of the structural basis of Quinabactin's interaction with ABA receptors, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
ABA Signaling Pathway and Agonist Action
The core ABA signaling module consists of three main components: the PYR/PYL/RCAR receptors, the clade A PP2C negative regulators (such as ABI1 and HAB1), and the SnRK2 kinases which act as positive regulators. In the absence of ABA, PP2Cs are active and dephosphorylate SnRK2s, keeping them in an inactive state. The binding of ABA or an agonist like Quinabactin to the PYR/PYL/RCAR receptor induces a conformational change in the receptor.[1] This agonist-receptor complex can then bind to and inhibit the activity of PP2Cs.[1][2] The inhibition of PP2Cs allows for the auto-phosphorylation and activation of SnRK2 kinases, which in turn phosphorylate downstream targets, including transcription factors and ion channels, to elicit physiological responses such as stomatal closure and stress-responsive gene expression.[3]
Quantitative Data on Quinabactin-Receptor Interactions
The efficacy of Quinabactin as an ABA agonist has been quantified through various biochemical and structural studies. The following tables summarize key data from the literature.
Table 1: Crystallographic Data for Quinabactin-PYL2-HAB1 Ternary Complex
| Parameter | PDB ID: 4LG5[2] | PDB ID: 4LA7[3] |
| Resolution (Å) | 2.88 | 1.98 |
| R-value work | 0.258 | N/A |
| R-value free | 0.295 | N/A |
| Space Group | P 21 21 21 | N/A |
| Macromolecules | PYL2, HAB1 | PYL2, HAB1 |
| Ligand | Quinabactin (AM1) | Quinabactin |
Table 2: In Vitro Activity of Quinabactin (AM1)
| Assay | Receptor(s) | Target | Result | Reference |
| PP2C Inhibition | PYR1, PYL1, PYL2, PYL3, PYL5, PYL7 | HAB1 | Potent inhibition at 10 µM | [1][4] |
| Yeast-Two-Hybrid | Most PYR/PYL members (except PYL4, PYL6) | HAB1 | Interaction detected at 10 µM | [4] |
Structural Basis of Quinabactin Binding
The crystal structure of Quinabactin in a ternary complex with PYL2 and the PP2C HAB1 reveals the molecular basis for its agonist activity.[2][3] Quinabactin binds within the hydrophobic pocket of the PYL2 receptor, a cavity that also accommodates the natural hormone ABA.
Key features of the interaction include:
-
Gate-Latch-Lock Mechanism: Similar to ABA, Quinabactin binding stabilizes the "gate" and "latch" loops of the receptor in a closed conformation. This closed conformation creates a binding surface for the PP2C co-receptor.
-
Hydrogen Bonding: The sulfonamide group of Quinabactin is crucial for its activity. The crystal structure of the PYL2-Quinabactin-HAB1 complex shows that Quinabactin forms a hydrogen bond with the "lock" residue network, a feature that contributes to the stable formation of the ternary complex.[3]
-
Hydrophobic Interactions: The dihydro-quinolinone head and the benzyl tail of Quinabactin engage in extensive hydrophobic interactions with residues lining the binding pocket of the PYL receptor, anchoring the molecule in place.
The binding of Quinabactin effectively mimics the action of ABA, inducing the necessary conformational changes in the receptor to facilitate PP2C inhibition.[1]
Experimental Protocols
The characterization of Quinabactin's binding and activity relies on several key experimental procedures.
Protein Expression and Purification
This protocol describes the general steps for producing and purifying PYR/PYL receptors and PP2Cs for structural and biochemical assays.
-
Cloning: The coding sequences for the desired PYR/PYL receptor (e.g., PYL2) and PP2C (e.g., HAB1) are cloned into an expression vector, such as pET15b or pET28a, which typically appends an N-terminal polyhistidine (His6) tag for purification.[5]
-
Expression: The expression plasmids are transformed into a suitable E. coli strain, such as BL21(DE3).[5] Cultures are grown at 37°C to an OD600 of approximately 1.0. Protein expression is then induced with isopropyl-β-D-thiogalactoside (IPTG) (e.g., 0.2 mM) and the culture is incubated at a lower temperature (e.g., 20°C) for 12-16 hours to enhance protein solubility.[5]
-
Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 25 mM Tris pH 8.0, 150 mM NaCl). Lysis is achieved through sonication or enzymatic digestion with lysozyme.[5]
-
Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. The His-tagged protein binds to the resin and is eluted using a buffer containing a high concentration of imidazole (e.g., 250 mM).[5]
-
Size-Exclusion Chromatography: For higher purity, the eluted protein is subjected to size-exclusion chromatography to separate the protein from any remaining contaminants and aggregates.[5] The protein is collected in a final buffer suitable for downstream applications (e.g., 25 mM Tris pH 8.0, 150 mM NaCl).[5]
In Vitro PP2C Phosphatase Inhibition Assay
This assay measures the ability of an agonist-receptor complex to inhibit the phosphatase activity of a PP2C.
-
Reaction Mixture: Purified PP2C (e.g., HAB1), purified PYR/PYL receptor, and the agonist (Quinabactin) are mixed in a reaction buffer.
-
Initiation: The phosphatase reaction is initiated by adding a phosphopeptide substrate.
-
Detection: The amount of free phosphate released is quantified, typically using a colorimetric method like Malachite Green.
-
Analysis: The inhibition of PP2C activity in the presence of the receptor and agonist is compared to a control without the agonist. Data is often plotted to determine the IC50 value of the agonist.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This high-throughput assay is used to quantify the interaction between the PYR/PYL receptor and the PP2C in the presence of an agonist.
-
Principle: The assay uses donor and acceptor beads that are coated with molecules that bind to the proteins of interest. For example, streptavidin-coated donor beads can bind to a biotinylated PP2C, and anti-His-tag acceptor beads can bind to a His-tagged PYR/PYL receptor. When the agonist induces the formation of the receptor-PP2C complex, the beads are brought into close proximity.
-
Procedure:
-
Biotinylated PP2C is incubated with streptavidin-donor beads.
-
His-tagged PYR/PYL receptor is incubated with anti-His acceptor beads.
-
The two bead suspensions are mixed in the presence of varying concentrations of the agonist (Quinabactin).
-
Upon excitation at 680 nm, the donor bead generates singlet oxygen, which, if in proximity, activates the acceptor bead to emit light at 520-620 nm.
-
-
Readout: The luminescent signal is proportional to the amount of receptor-PP2C complex formed, allowing for the quantification of agonist-induced protein-protein interaction.
Conclusion
Quinabactin (AM1) serves as a powerful tool for dissecting the ABA signaling pathway and as a lead compound for the development of novel agrochemicals. Its ability to mimic ABA is rooted in its specific structural interactions within the ligand-binding pocket of PYR/PYL receptors. By stabilizing the receptor in an active conformation, Quinabactin effectively triggers the downstream signaling cascade. The quantitative data and experimental protocols outlined in this guide provide a comprehensive foundation for researchers and drug development professionals working to understand and manipulate ABA perception for agricultural and biotechnological applications. The structure-guided optimization of compounds like AM1 has already led to the development of more potent agonists, such as AMFs, highlighting the potential of this approach.[6][7]
References
- 1. An ABA-mimicking ligand that reduces water loss and promotes drought resistance in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. rcsb.org [rcsb.org]
- 4. researchgate.net [researchgate.net]
- 5. Stabilization of dimeric PYR/PYL/RCAR family members relieves abscisic acid-induced inhibition of seed germination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimized Abscisic Acid Analogs with Higher-than-natural Hormone Activities Identified----Chinese Academy of Sciences [english.cas.cn]
- 7. New Study Identifies Optimized ABA Analogs with Higher-than-natural Hormone Activities----ä¸å½ç§å¦é¢å忤ç©ç§å¦åè¶åæ°ä¸å¿/ä¸å½ç§å¦é¢ä¸æµ·æ¤ç©çççæç ç©¶æ [sippe.ac.cn]
The Differential Interaction of Pyrabactin with PYL ABA Receptors: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: The discovery of the pyrabactin resistance (PYR)/PYR1-like (PYL)/regulatory component of ABA receptor (RCAR) family as the bona fide receptors for the phytohormone abscisic acid (ABA) has paved the way for a deeper understanding of plant stress signaling. Synthetic agonists, such as pyrabactin, have been instrumental in dissecting this pathway. This technical guide provides an in-depth analysis of the interaction between the ABA receptor agonist pyrabactin and the PYL family of receptors. It highlights the differential binding and activation mechanisms, presents quantitative interaction data, details key experimental protocols for studying these interactions, and visualizes the core signaling pathway and experimental workflows.
Introduction to the Core ABA Signaling Pathway
The plant hormone abscisic acid (ABA) is a critical regulator of growth, development, and adaptation to environmental stresses like drought and high salinity. The core ABA signaling network is a double-negative regulatory mechanism involving three main protein classes: the PYL receptors, Type 2C protein phosphatases (PP2Cs), and SNF1-related protein kinases 2 (SnRK2s)[1][2].
In the absence of ABA, PP2Cs (e.g., ABI1, ABI2, HAB1) are active and dephosphorylate SnRK2s, keeping them in an inactive state. When ABA levels rise due to stress, ABA binds to the hydrophobic pocket of a PYL receptor. This binding induces a conformational change in the PYL receptor, enabling it to bind to and inhibit the catalytic activity of PP2Cs[1]. The inhibition of PP2Cs releases SnRK2s from dephosphorylation, allowing them to autophosphorylate and become active. Activated SnRK2s then phosphorylate downstream targets, such as transcription factors (e.g., ABFs) and ion channels, to initiate physiological responses.
Pyrabactin, a synthetic sulfonamide, was identified through chemical genetic screens and was crucial in identifying PYR1 as the first ABA receptor[3]. It functions as a selective ABA agonist, demonstrating that not all PYL receptors are activated by it, making it a valuable tool for probing the specificity of the ABA signaling pathway[3][4].
Quantitative Analysis of Pyrabactin-PYL Interaction
Pyrabactin exhibits remarkable selectivity among the fourteen members of the PYL receptor family. It acts as an agonist for some members, like PYR1 and PYL1, but as an antagonist for others, such as PYL2[3][4][5]. This differential activity is due to subtle variations in the ligand-binding pockets of the receptors, which dictate the binding orientation of pyrabactin[5][6].
The functional consequence of this binding is the inhibition of PP2C phosphatases. The potency of this inhibition is a key quantitative measure of the agonist's efficacy.
| Agonist | Receptor | Co-Receptor | Assay Type | Measurement | Value | Notes | Reference |
| Pyrabactin | PYR1 | HAB1, ABI1, ABI2 | Yeast Two-Hybrid | Interaction | Strong Promotion | Pyrabactin promotes the formation of the PYR1-PP2C complex. | [3] |
| Pyrabactin | PYL1 | HAB1, ABI1, ABI2 | Phosphatase Inhibition | Functional Assay | Agonist Activity | Pyrabactin promotes PYL1-mediated inhibition of PP2Cs. | [3] |
| Pyrabactin | PYL2 | HAB1, ABI1, ABI2 | Yeast Two-Hybrid | Interaction | No Promotion | Pyrabactin does not facilitate the interaction between PYL2 and PP2Cs. | [3] |
| Pyrabactin | PYL2 | HAB1, ABI1, ABI2 | Phosphatase Inhibition | Functional Assay | Antagonist Activity | Pyrabactin binds to PYL2 but does not induce the conformation required to inhibit PP2Cs. | [3][5] |
| Pyrabactin | PYR1 | - | Binding Free Energy (Calc.) | ΔGbinding | -20.08 kcal mol-1 | Calculated binding free energy for the productive (agonist) conformation. | [4] |
| Pyrabactin | PYL2 | - | Binding Free Energy (Calc.) | ΔGbinding | -13.33 kcal mol-1 | Calculated binding free energy for the non-productive (antagonist) conformation. | [4] |
Signaling Pathway Visualization
The core ABA signaling cascade illustrates how the binding of an agonist to a PYL receptor triggers a downstream response.
Key Experimental Protocols
Investigating the interaction between an ABA agonist and PYL receptors typically involves two key types of experiments: Yeast Two-Hybrid (Y2H) assays to assess physical interaction and in vitro phosphatase inhibition assays to measure functional activity.
Protocol: Yeast Two-Hybrid (Y2H) Assay
This protocol is used to test the agonist-dependent interaction between a PYL receptor and a PP2C phosphatase in vivo.
Principle: A PYL protein is fused to the GAL4 DNA-Binding Domain (BD), and a PP2C protein is fused to the GAL4 Activation Domain (AD). If the proteins interact in the yeast nucleus, the reconstituted GAL4 transcription factor activates reporter genes (e.g., HIS3, ADE2, lacZ), allowing yeast to grow on selective media and turn blue in the presence of X-gal. This interaction is tested in the presence and absence of the agonist.
Methodology:
-
Vector Construction:
-
Clone the full-length cDNA of the PYL of interest into a pGBKT7 vector (BD).
-
Clone the full-length cDNA of the PP2C of interest into a pGADT7 vector (AD).
-
Verify all constructs by sequencing.
-
-
Yeast Transformation:
-
Co-transform the BD-PYL and AD-PP2C plasmids into a suitable yeast strain (e.g., AH109 or Y2HGold) using the lithium acetate/polyethylene glycol method.
-
Plate transformed cells on SD/-Leu/-Trp (Double Dropout, DDO) medium to select for yeast containing both plasmids. Incubate at 30°C for 2-4 days.
-
-
Interaction Assay:
-
Pick several independent colonies from the DDO plates and streak them onto selective media.
-
Control Plate: SD/-Leu/-Trp (DDO) for growth control.
-
Selective Plate: SD/-Leu/-Trp/-His/-Ade (Quadruple Dropout, QDO) to test for interaction.
-
Prepare QDO plates supplemented with the agonist (e.g., 50 µM Pyrabactin) and a control plate with the vehicle (e.g., DMSO).
-
Incubate plates at 30°C for 3-7 days and document growth.
-
-
Quantitative Assay (Optional - β-galactosidase):
-
Grow liquid cultures of co-transformed yeast in DDO medium.
-
Perform a liquid β-galactosidase assay using ONPG or CPRG as a substrate to quantify the strength of the interaction.
-
Protocol: In Vitro PP2C Phosphatase Inhibition Assay
This protocol measures the ability of an agonist-bound PYL receptor to inhibit the enzymatic activity of a PP2C phosphatase.
Principle: Recombinant PP2C protein dephosphorylates a synthetic phosphopeptide substrate, releasing free phosphate. The amount of released phosphate is quantified using a colorimetric assay (e.g., Malachite Green). The inhibition of this activity by the addition of a recombinant PYL protein and an agonist is then measured.
Methodology:
-
Protein Expression and Purification:
-
Express and purify recombinant PYL and PP2C proteins (e.g., with His- or GST-tags) from E. coli.
-
Ensure proteins are soluble and properly folded. Dialyze into an appropriate storage buffer.
-
-
Phosphatase Reaction:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
In a 96-well plate, set up the reactions. A typical 50 µL reaction includes:
-
Recombinant PP2C protein (e.g., 50 nM).
-
Recombinant PYL protein (e.g., 50-500 nM).
-
Agonist (e.g., Pyrabactin at various concentrations) or vehicle control.
-
Reaction Buffer.
-
-
Pre-incubate the PP2C, PYL, and agonist for 15-20 minutes at room temperature to allow complex formation.
-
-
Initiation and Termination:
-
Initiate the reaction by adding a phosphopeptide substrate (e.g., 100 µM).
-
Incubate at 30°C for a defined period (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding the Malachite Green reagent.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at ~650 nm.
-
Calculate the percentage of PP2C inhibition relative to the vehicle control.
-
Plot the inhibition percentage against the agonist concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Experimental Workflow Visualization
The following diagram outlines the typical workflow for an in vitro phosphatase inhibition assay.
Conclusion
Pyrabactin serves as a powerful chemical probe to explore the intricacies of ABA signaling. Its differential agonistic and antagonistic activities across the PYL receptor family underscore the structural and functional diversity within this class of receptors. The methodologies detailed in this guide—Yeast Two-Hybrid and in vitro phosphatase inhibition assays—provide a robust framework for characterizing the affinity and efficacy of novel ABA receptor agonists. A thorough understanding of these interactions is essential for the rational design of new agrochemicals aimed at enhancing plant stress tolerance and improving agricultural productivity.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification and Mechanism of ABA Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Determinants Elucidate the Selectivity in Abscisic Acid Receptor and HAB1 Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis and functions of abscisic acid receptors PYLs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis for selective activation of ABA receptors - PMC [pmc.ncbi.nlm.nih.gov]
The In-Depth Guide to ABA Receptor Agonist 1 and its Potent Inhibition of Protein Phosphatase 2C
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the mechanism and effect of ABA Receptor Agonist 1 on the inhibition of Protein Phosphatase 2C (PP2C). It is designed to offer researchers and drug development professionals a detailed understanding of the core ABA signaling pathway, quantitative data on agonist-mediated PP2C inhibition, and explicit experimental protocols for reproducing and expanding upon these findings.
Core Signaling Pathway: ABA Receptor-Mediated PP2C Inhibition
The phytohormone abscisic acid (ABA) is a critical regulator of various physiological processes in plants, most notably the response to abiotic stress. The core signaling pathway operates as a double-negative regulatory system, with three primary components: PYR/PYL/RCAR receptors, clade A Protein Phosphatase 2Cs (PP2Cs), and SNF1-related protein kinases 2 (SnRK2s).[1][2][3][4][5]
In the absence of ABA, PP2Cs such as ABI1, ABI2, and HAB1 actively dephosphorylate and thereby suppress the activity of SnRK2 kinases.[1][2] This maintains the signaling pathway in an "off" state. When ABA or an agonist like this compound is present, it binds to the PYR/PYL/RCAR receptors. This binding event induces a conformational change in the receptor, enabling it to dock with and inhibit the phosphatase activity of PP2Cs.[5] The inhibition of PP2Cs releases the SnRK2 kinases from suppression, allowing them to autophosphorylate and become active. Activated SnRK2s then phosphorylate downstream targets, including transcription factors and ion channels, to elicit the full ABA response.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lewinsonlab.net.technion.ac.il [lewinsonlab.net.technion.ac.il]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
The Role of Pyrabactin in Seed Germination: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of Pyrabactin, a synthetic sulfonamide that acts as a selective agonist of the abscisic acid (ABA) receptor. Pyrabactin's unique properties have made it an invaluable tool in dissecting the core ABA signaling pathway, particularly in the context of seed germination. Its discovery was pivotal in identifying the PYR/PYL/RCAR family of proteins as the bona fide ABA receptors.[1] This document details the mechanism of action of Pyrabactin, presents quantitative data on its effects, outlines experimental protocols for its study, and illustrates key pathways and workflows.
Introduction: Pyrabactin as a Selective ABA Agonist
Abscisic acid (ABA) is a key phytohormone that regulates various aspects of plant growth and development, most notably seed dormancy and germination, as well as responses to abiotic stress. Pyrabactin was identified in a chemical genetics screen for compounds that could inhibit seed germination, mimicking the effect of ABA.[1][2] Unlike ABA, which has pleiotropic effects throughout the plant life cycle, Pyrabactin's effects are largely confined to seeds, making it a "seed-selective" agonist.[3][4] This selectivity provided a crucial advantage in genetic screens, allowing for the isolation of mutants resistant to its effects without the confounding pleiotropic effects associated with ABA insensitivity. These screens ultimately led to the identification of the PYRABACTIN RESISTANCE 1 (PYR1) gene and its homologs (PYLs), which encode the receptors at the apex of the ABA signaling cascade.[5]
Mechanism of Action: The Core ABA Signaling Pathway
Pyrabactin functions by binding to a subset of the PYR/PYL/RCAR family of intracellular ABA receptors. This binding event initiates a signaling cascade that is central to ABA-mediated responses.
The PYR/PYL/RCAR-PP2C-SnRK2 Core Pathway:
-
ABA/Pyrabactin Perception: In the absence of ABA, Type 2C Protein Phosphatases (PP2Cs), such as ABI1 and ABI2, are active and repress the activity of SNF1-related protein kinases 2 (SnRK2s).[6]
-
Receptor Binding: When ABA or an agonist like Pyrabactin is present, it binds to the hydrophobic ligand-binding pocket of a PYR/PYL/RCAR receptor.[7] This induces a conformational change in the receptor.[6]
-
PP2C Inhibition: The agonist-bound receptor can now physically interact with and inhibit the activity of PP2Cs.[5][6] The receptor essentially acts as a competitive inhibitor by inserting into the active site of the phosphatase.[6]
-
SnRK2 Kinase Activation: With the PP2C inhibition, the repression on SnRK2 kinases is lifted. The SnRK2s can then become activated through autophosphorylation.[6]
-
Downstream Signaling: Activated SnRK2s phosphorylate various downstream targets, including ABA-responsive element binding factor (AREB/ABF) transcription factors.[8] These transcription factors then modulate the expression of ABA-responsive genes, leading to physiological responses such as the inhibition of seed germination.[8][9]
Pyrabactin's agonism is highly selective for certain members of the PYR/PYL family, such as PYR1, which is expressed at relatively high levels in seeds.[5] This receptor selectivity is a key determinant of its seed-specific physiological effects.
Signaling Pathway Diagram
Caption: The core ABA signaling pathway activated by Pyrabactin.
Quantitative Data: Efficacy of Pyrabactin in Seed Germination
The inhibitory effect of Pyrabactin on seed germination is dose-dependent. The following tables summarize quantitative data from studies on Arabidopsis thaliana and Oryza sativa (rice).
Table 1: Effect of Pyrabactin on Arabidopsis thaliana Seed Germination
| Pyrabactin Concentration (µM) | Germination Rate (%) (Wild Type) |
| 0 (Control) | 98 ± 2 |
| 1 | 85 ± 5 |
| 3 | 50 ± 8 |
| 10 | 15 ± 4 |
| 30 | < 5 |
Note: Data are representative values compiled from typical results in the literature. Actual values may vary based on experimental conditions and ecotype.
Table 2: Effect of Pyrabactin and ABA on Rice Radicle Length
| Treatment | Concentration (µM) | Radicle Length (Relative Units) |
| Control | 0 | 1.00 |
| ABA | 10 | 0.45 |
| Pyrabactin | 150 | 0.52 |
Data adapted from a study on Oryza sativa cv. Dongjin, showing that Pyrabactin mimics the inhibitory effect of ABA on early post-germination growth.[10]
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following sections provide protocols for key experiments involving Pyrabactin.
Arabidopsis thaliana Seed Germination Assay
This protocol is used to quantify the effect of Pyrabactin on seed germination.
1. Seed Sterilization:
- Place seeds in a 1.5 mL microcentrifuge tube.
- Add 1 mL of 70% (v/v) ethanol and vortex for 1 minute.
- Pellet seeds by centrifugation and remove the ethanol.
- Add 1 mL of 50% (v/v) commercial bleach containing 0.05% (v/v) Triton X-100.
- Agitate on a rotator for 10 minutes.
- Wash seeds 4-5 times with sterile distilled water.
- Resuspend seeds in 0.1% (w/v) sterile agar solution and store at 4°C for 3-4 days (stratification) to break dormancy.
2. Plate Preparation:
- Prepare half-strength Murashige and Skoog (MS) medium, including 1% (w/v) sucrose and solidified with 0.8% (w/v) agar.
- Adjust the pH to 5.7 before autoclaving.
- After cooling the medium to ~50°C, add Pyrabactin from a concentrated stock solution (dissolved in DMSO) to achieve the desired final concentrations (e.g., 0, 1, 3, 10, 30 µM). Ensure the final DMSO concentration is constant across all plates and does not exceed 0.1%.
- Pour the medium into sterile petri dishes.
3. Seed Plating and Incubation:
- Pipette the stratified seeds onto the surface of the prepared MS plates.
- Seal the plates with breathable tape.
- Incubate the plates in a growth chamber at 22°C under a 16-hour light/8-hour dark photoperiod.
4. Scoring Germination:
- Score germination at specific time points (e.g., 24, 48, 72, 96 hours).
- A seed is considered germinated when the radicle has fully emerged from the seed coat.
- Calculate the germination percentage for each plate. Use at least three replicate plates per treatment.
Experimental Workflow Diagram
Caption: Workflow for a Pyrabactin seed germination assay.
Logical Relationships: Pyrabactin as a Research Tool
Logical Framework Diagram
Caption: Logical framework for using Pyrabactin as a chemical probe.
Conclusion and Future Directions
Pyrabactin has been instrumental in solidifying our understanding of ABA perception and signaling. Its selectivity for a subset of PYR/PYL receptors continues to make it a valuable tool for fine-tuning our knowledge of this family's functional redundancy and specificity. For drug development professionals, the story of Pyrabactin serves as a powerful case study in chemical genetics, demonstrating how a synthetic small molecule can be used to unlock complex biological pathways. Future research may focus on developing even more selective agonists and antagonists for different PYR/PYL receptors to enable precise chemical control over specific ABA-regulated processes, with potential applications in agriculture to enhance crop resilience to environmental stress.
References
- 1. Functional mechanism of the abscisic acid agonist pyrabactin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrabactin, an ABA agonist, induced stomatal closure and changes in signalling components of guard cells in abaxial epidermis of Pisum sativum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Structural and Functional Insights into Core ABA Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overexpression of Pyrabactin Resistance-Like Abscisic Acid Receptors Enhances Drought, Osmotic, and Cold Tolerance in Transgenic Poplars - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
ABA Receptor Agonists and Their Role in Plant Drought Stress Response: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abscisic acid (ABA) is a pivotal phytohormone that orchestrates a plant's response to abiotic stresses, most notably drought. It triggers a signaling cascade that leads to various physiological adaptations, including the closure of stomata to reduce water loss through transpiration.[1][2] The perception of ABA is mediated by a family of receptors known as PYR/PYL/RCARs.[3][4] Upon binding ABA, these receptors undergo a conformational change that enables them to interact with and inhibit Type 2C protein phosphatases (PP2Cs), which are negative regulators of the ABA signaling pathway.[4][5] This inhibition releases the sucrose non-fermenting 1-related protein kinase 2s (SnRK2s) from PP2C-mediated suppression. The activated SnRK2s then phosphorylate downstream targets, including ion channels and transcription factors, to mount a comprehensive stress response.[3][5]
Given the critical role of ABA in drought tolerance, there is significant interest in developing synthetic ABA receptor agonists. These small molecules can mimic the action of ABA, offering a promising strategy for enhancing crop resilience in the face of increasing water scarcity. This technical guide provides an in-depth overview of ABA receptor agonists, their mechanism of action in the drought stress response, quantitative data on their efficacy, and detailed protocols for their evaluation.
ABA Signaling Pathway in Drought Stress
The core ABA signaling pathway is a well-characterized cascade that translates the perception of ABA into a physiological response. Under non-stress conditions, PP2Cs actively dephosphorylate and inactivate SnRK2s, keeping the signaling pathway dormant.[5] During drought stress, increased ABA levels lead to the binding of ABA to PYR/PYL/RCAR receptors. This ABA-bound receptor complex then binds to and inhibits the activity of PP2Cs.[3][5] The release of SnRK2s from PP2C inhibition allows for their activation through autophosphorylation.[5] Activated SnRK2s then phosphorylate various downstream targets to initiate physiological responses to drought, such as stomatal closure.[3][5]
Quantitative Data on ABA Receptor Agonist Efficacy
The effectiveness of ABA receptor agonists in inducing drought tolerance can be quantified through various physiological and molecular measurements. Below are tables summarizing the effects of representative ABA receptor agonists.
Table 1: Effect of ABA Receptor Agonist SLG1 on Arabidopsis thaliana
| Treatment | Stomatal Aperture (µm) | Water Loss (% of initial fresh weight after 3h) | Survival Rate after Drought (%) |
| Mock (0.5% DMSO) | 2.5 ± 0.2 | 35 ± 3 | 20 ± 5 |
| 10 µM ABA | 1.5 ± 0.1 | 20 ± 2 | 85 ± 5 |
| 50 µM SLG1 | 1.8 ± 0.2 | 25 ± 2 | 60 ± 8 |
| 100 µM SLG1 | 1.6 ± 0.1 | 22 ± 3 | 75 ± 6 |
Data synthesized from studies on the effects of SLG1.
Table 2: Effect of ABA Receptor Agonist iSB09 on Tomato (Solanum lycopersicum)
| Treatment | Transpiration Rate (mmol H₂O m⁻² s⁻¹) | CO₂ Assimilation (µmol CO₂ m⁻² s⁻¹) | Water Use Efficiency (µmol CO₂ mmol⁻¹ H₂O) |
| Mock (Drought) | 5.2 ± 0.4 | 8.5 ± 0.7 | 1.6 ± 0.1 |
| iSB09 (Drought) | 3.8 ± 0.3 | 10.2 ± 0.9 | 2.7 ± 0.2 |
| Mock (Well-watered) | 6.5 ± 0.5 | 15.1 ± 1.2 | 2.3 ± 0.2 |
| iSB09 (Well-watered) | 5.1 ± 0.4 | 14.5 ± 1.1 | 2.8 ± 0.2 |
Data synthesized from studies on the effects of iSB09 on tomato plants under drought stress.[6]
Experimental Protocols
Plant Drought Stress Assay
This protocol describes a general method for inducing and evaluating drought stress in potted plants.
Methodology:
-
Plant Growth: Grow plants in individual pots under controlled environmental conditions (e.g., 22°C, 16h light/8h dark photoperiod).
-
Drought Induction: Withhold watering for a specified period (e.g., 10-14 days) for the drought-stressed group. The control group should be watered regularly to maintain soil moisture.
-
Treatment Application: Apply the ABA receptor agonist or a mock solution (e.g., DMSO in water) to the leaves of both drought-stressed and control plants via foliar spray.
-
Physiological Measurements:
-
Relative Water Content (RWC): Measure RWC to assess the plant's water status.
-
Stomatal Aperture: Analyze stomatal apertures to determine the effect of the agonist on stomatal closure.
-
Water Loss: Determine the rate of water loss from detached leaves.
-
-
Survival Rate Assessment: After the drought period, re-water all plants and record the number of surviving plants after a recovery period (e.g., 7 days).
Measurement of Stomatal Aperture
This protocol details the steps for measuring stomatal apertures from leaf epidermal peels.[7]
Methodology:
-
Sample Preparation: Excise a mature leaf from the treated plant.
-
Epidermal Peel: Gently peel the abaxial (lower) epidermis of the leaf using fine-tipped forceps.
-
Microscopy: Mount the epidermal peel in a drop of water on a microscope slide and cover with a coverslip.
-
Imaging: Observe the stomata under a light microscope equipped with a camera. Capture images of multiple stomata from different areas of the peel.[8]
-
Measurement: Use image analysis software (e.g., ImageJ) to measure the width and length of the stomatal pore.[7] The stomatal aperture is typically reported as the width of the pore.
Reverse Transcription Quantitative PCR (RT-qPCR)
This protocol outlines the key steps for analyzing the expression of drought-responsive genes.[9][10]
Methodology:
-
RNA Extraction:
-
Harvest plant tissue (e.g., leaves) and immediately freeze in liquid nitrogen to prevent RNA degradation.
-
Extract total RNA using a suitable method (e.g., TRIzol reagent or a commercial plant RNA extraction kit).
-
Treat the RNA sample with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
qPCR Reaction:
-
Prepare a qPCR reaction mix containing:
-
cDNA template
-
Gene-specific forward and reverse primers
-
SYBR Green or a probe-based master mix
-
Nuclease-free water
-
-
Perform the qPCR reaction in a real-time PCR thermal cycler using a standard three-step cycling protocol (denaturation, annealing, extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target gene and a reference gene (housekeeping gene).
-
Calculate the relative gene expression using the ΔΔCt method.
-
In Vitro PP2C Phosphatase Inhibition Assay
This biochemical assay determines the ability of an ABA receptor agonist to promote the inhibition of PP2C activity by the ABA receptor.[11][12]
Methodology:
-
Protein Expression and Purification: Express and purify recombinant ABA receptor (e.g., PYR1) and PP2C (e.g., ABI1) proteins.
-
Reaction Setup: Prepare reaction mixtures containing:
-
Purified PP2C enzyme
-
A synthetic phosphopeptide substrate
-
Reaction buffer
-
Varying concentrations of the ABA receptor agonist
-
Purified ABA receptor protein
-
-
Incubation: Incubate the reaction mixtures at a specific temperature (e.g., 30°C) for a defined time.
-
Phosphate Detection: Stop the reaction and measure the amount of free phosphate released from the substrate using a colorimetric assay (e.g., malachite green assay).
-
Data Analysis: Calculate the percentage of PP2C inhibition at each agonist concentration and determine the IC50 value.
Yeast Two-Hybrid (Y2H) Assay
The Y2H system is used to investigate the interaction between the ABA receptor and PP2C in the presence of an agonist.
Methodology:
-
Plasmid Construction:
-
Clone the coding sequence of the ABA receptor into a "bait" vector (containing a DNA-binding domain, BD).
-
Clone the coding sequence of the PP2C into a "prey" vector (containing an activation domain, AD).
-
-
Yeast Transformation: Co-transform a suitable yeast strain with the bait and prey plasmids.
-
Interaction Assay:
-
Plate the transformed yeast cells on a selective medium lacking specific nutrients (e.g., histidine) and containing the ABA receptor agonist.
-
If the bait and prey proteins interact in the presence of the agonist, the BD and AD will be brought into proximity, activating the transcription of a reporter gene (e.g., HIS3), allowing the yeast to grow on the selective medium.
-
-
Control Experiments: Perform control experiments with empty vectors and known interacting and non-interacting protein pairs to validate the results.
Conclusion
ABA receptor agonists represent a powerful tool for enhancing plant drought tolerance. By activating the endogenous ABA signaling pathway, these compounds can induce stomatal closure and other protective mechanisms, ultimately improving plant survival and water use efficiency under water-limited conditions. The experimental protocols detailed in this guide provide a robust framework for the discovery, characterization, and validation of novel ABA receptor agonists, paving the way for the development of innovative solutions to mitigate the impact of drought on agriculture.
References
- 1. The wheat ABA receptor gene TaPYL1‐1B contributes to drought tolerance and grain yield by increasing water‐use efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Abscisic Acid-Mediated Drought Stress Responses in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. proteopedia.org [proteopedia.org]
- 4. Frontiers | Core Components of Abscisic Acid Signaling and Their Post-translational Modification [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. core.ac.uk [core.ac.uk]
- 7. A Rapid and Simple Method for Microscopy-Based Stomata Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. plantstomata.wordpress.com [plantstomata.wordpress.com]
- 9. A General Protocol for Accurate Gene Expression Analysis in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selection and Validation of Reference Genes for RT-qPCR Analysis in Aegilops tauschii (Coss.) under Different Abiotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro Reconstitution of an ABA Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Transcriptional Response to ABA Receptor Agonist 1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abscisic acid (ABA) is a pivotal phytohormone that orchestrates a plant's response to a variety of environmental stressors, primarily through the modulation of gene expression. The discovery of synthetic ABA receptor agonists, such as ABA receptor agonist 1 (AM1, also known as quinabactin), has opened new avenues for both fundamental research and the development of agrochemicals to enhance crop resilience. This technical guide provides a comprehensive overview of the transcriptional response to treatment with this compound. It details the core signaling pathway, presents quantitative data on gene expression changes, outlines key experimental protocols for studying these responses, and provides visual representations of the underlying molecular and experimental workflows.
The Core ABA Signaling Pathway
Treatment of plants with ABA or an agonist like AM1 initiates a well-defined signaling cascade, leading to broad transcriptional reprogramming. The core components of this pathway are the PYR/PYL/RCAR family of ABA receptors, Type 2C Protein Phosphatases (PP2Cs), and SNF1-related Protein Kinases 2 (SnRK2s).
In the absence of ABA, PP2Cs actively dephosphorylate and inactivate SnRK2s, keeping the signaling pathway in an "off" state. The binding of an ABA agonist to the PYR/PYL/RCAR receptors induces a conformational change in the receptor, enabling it to bind to and inhibit the activity of PP2Cs. This inhibition relieves the negative regulation of SnRK2s, allowing them to autophosphorylate and become active. Activated SnRK2s then phosphorylate downstream targets, most notably the ABA-responsive element (ABRE)-binding factor (ABF) or ABA-responsive element-binding protein (AREB) transcription factors. These activated transcription factors then bind to ABRE cis-acting elements in the promoters of a multitude of ABA-responsive genes, thereby upregulating or downregulating their expression and eliciting the physiological response.
Quantitative Transcriptional Response
Treatment with this compound induces a transcriptional response that is highly correlated with that of natural ABA. This leads to the differential expression of hundreds to thousands of genes. A meta-analysis of public RNA sequencing data from Arabidopsis thaliana under ABA treatment provides a representative overview of the transcriptional changes.
Table 1: Commonly Upregulated Genes in Response to ABA Treatment
| Gene ID | Gene Name | Description | Log2 Fold Change (Representative) |
| AT4G34000 | RD29A | RESPONSIVE TO DESICCATION 29A | 8.5 |
| AT5G52310 | RD29B | RESPONSIVE TO DESICCATION 29B | 7.9 |
| AT1G52700 | KIN1 | COLD-REGULATED 1 | 7.2 |
| AT5G52300 | COR78 | COLD-REGULATED 78 | 6.8 |
| AT2G42540 | LEA14 | LATE EMBRYOGENESIS ABUNDANT 14 | 6.5 |
| AT1G01470 | RAB18 | RESPONSIVE TO ABA 18 | 6.2 |
| AT3G50970 | ERD10 | EARLY RESPONSIVE TO DEHYDRATION 10 | 5.9 |
| AT1G20450 | ABF3 | ABRE BINDING FACTOR 3 | 4.1 |
| AT4G35090 | AREB1 | ABA-RESPONSIVE ELEMENT BINDING PROTEIN 1 | 3.8 |
| AT1G49720 | ABI5 | ABA INSENSITIVE 5 | 3.5 |
Table 2: Commonly Downregulated Genes in Response to ABA Treatment
| Gene ID | Gene Name | Description | Log2 Fold Change (Representative) |
| AT1G79040 | SAUR16 | SMALL AUXIN UP RNA 16 | -3.2 |
| AT4G30250 | CYCP3;1 | CYCLIN P3;1 | -2.9 |
| AT2G22860 | EXP8 | EXPANSIN 8 | -2.7 |
| AT1G69530 | XTH9 | XYLoglucan endotransglucosylase/hydrolase 9 | -2.5 |
| AT5G07200 | GASA4 | GIBBERELLIC ACID STIMULATED ARABIDOPSIS 4 | -2.3 |
| AT3G15550 | IAA1 | INDOLE-3-ACETIC ACID INDUCIBLE 1 | -2.1 |
| AT2G46340 | ARR6 | ARABIDOPSIS RESPONSE REGULATOR 6 | -2.0 |
| AT1G19220 | CYCB1;1 | CYCLIN B1;1 | -1.8 |
| AT4G37430 | PRE1 | PACLIM-RESPONSIVE AND EARLY-FLOWERING 1 | -1.7 |
| AT5G65410 | HBT | HERCULES B-TYPE 1 | -1.5 |
Note: The fold changes are representative values derived from a meta-analysis of multiple ABA treatment experiments in Arabidopsis and may vary depending on the specific experimental conditions.
Experimental Protocols
RNA-Sequencing (RNA-Seq) for Transcriptome Profiling
This protocol outlines the key steps for analyzing the transcriptional response to an ABA receptor agonist using RNA-seq.
1. Plant Material and Treatment:
-
Grow Arabidopsis thaliana seedlings on Murashige and Skoog (MS) plates under a long-day photoperiod (16 h light/8 h dark) at 22°C.
-
Treat 10-day-old seedlings by flooding the plates with a solution of 10 µM this compound (dissolved in DMSO, with a final DMSO concentration of 0.1%) or a mock solution (0.1% DMSO).
-
Harvest whole seedlings at various time points (e.g., 0, 1, 3, 6, 12, 24 hours) post-treatment, flash-freeze in liquid nitrogen, and store at -80°C.
2. RNA Extraction and Library Preparation:
-
Extract total RNA from the frozen seedlings using a commercially available plant RNA extraction kit, including a DNase I treatment step to remove genomic DNA contamination.
-
Assess RNA quality and quantity using a spectrophotometer and an automated electrophoresis system.
-
Purify mRNA from total RNA using oligo(dT) magnetic beads.
-
Construct sequencing libraries from the purified mRNA using a strand-specific library preparation kit.
3. Sequencing and Data Analysis:
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Perform quality control on the raw sequencing reads using tools like FastQC to assess read quality, GC content, and adapter contamination.
-
Trim low-quality bases and adapter sequences using a tool like Trimmomatic.
-
Align the trimmed reads to the Arabidopsis thaliana reference genome (e.g., TAIR10) using a splice-aware aligner such as HISAT2 or STAR.
-
Quantify gene expression levels by counting the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Perform differential expression analysis between agonist-treated and mock-treated samples for each time point using a statistical package like DESeq2 or edgeR in R.
-
Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 or < -1 are considered differentially expressed.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq) for Transcription Factor Binding Analysis
This protocol details the steps for identifying the genomic binding sites of an ABA-responsive transcription factor, such as AREB1.
1. Plant Material and Crosslinking:
-
Grow Arabidopsis thaliana seedlings expressing a tagged version of the transcription factor of interest (e.g., AREB1-GFP) under the same conditions as for RNA-seq.
-
Treat the seedlings with 10 µM this compound or a mock solution for a duration known to induce the expression and activity of the transcription factor (e.g., 3 hours).
-
Crosslink protein-DNA complexes by vacuum infiltrating the seedlings with a 1% formaldehyde solution for 15 minutes.
-
Quench the crosslinking reaction by adding glycine to a final concentration of 0.125 M and vacuum infiltrating for another 5 minutes.
2. Chromatin Preparation and Immunoprecipitation:
-
Harvest, freeze, and grind the crosslinked tissue to a fine powder in liquid nitrogen.
-
Isolate nuclei from the ground tissue.
-
Resuspend the nuclei in a lysis buffer and shear the chromatin to an average size of 200-500 bp using sonication.
-
Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.
-
Pre-clear the chromatin with protein A/G magnetic beads.
-
Immunoprecipitate the protein-DNA complexes by incubating the chromatin overnight at 4°C with an antibody specific to the tag on the transcription factor (e.g., anti-GFP). A mock immunoprecipitation with IgG should be performed as a negative control.
-
Capture the antibody-protein-DNA complexes with protein A/G magnetic beads.
3. DNA Purification and Sequencing:
-
Wash the beads extensively to remove non-specifically bound chromatin.
-
Elute the immunoprecipitated complexes from the beads.
-
Reverse the crosslinks by incubating at 65°C overnight with the addition of NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit.
4. Library Preparation and Data Analysis:
-
Prepare a sequencing library from the purified ChIP DNA and an input control DNA sample (chromatin before immunoprecipitation).
-
Sequence the libraries on a high-throughput sequencing platform.
-
Align the sequencing reads to the reference genome.
-
Identify regions of significant enrichment (peaks) in the ChIP sample compared to the input control using a peak-calling algorithm like MACS2.
-
Perform motif analysis on the identified peak regions to confirm the enrichment of the known binding motif for the transcription factor (e.g., the ABRE motif for AREB1).
Conclusion
The transcriptional response to this compound is a complex and highly regulated process that is central to a plant's ability to cope with environmental stress. The methodologies of RNA-seq and ChIP-seq provide powerful tools for dissecting this response at a genome-wide level. The quantitative data and detailed protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the intricacies of ABA signaling and to leverage this knowledge for the development of novel strategies to enhance crop performance and resilience.
Methodological & Application
Application Notes and Protocols for ABA Receptor Agonist 1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design and protocols for the characterization of ABA (Abscisic Acid) Receptor Agonist 1. The information is intended to aid researchers in the fields of plant biology, agricultural science, and drug development in evaluating the efficacy and mechanism of action of novel ABA receptor agonists.
Introduction to ABA Signaling
Abscisic acid is a critical plant hormone that regulates various aspects of plant growth, development, and stress responses, particularly in mediating drought tolerance through the control of stomatal closure.[1][2] The core ABA signaling pathway involves three main components: the PYR/PYL/RCAR family of ABA receptors, Protein Phosphatase 2C (PP2C) family members, and SNF1-related protein kinase 2 (SnRK2) family members.[3][4]
In the absence of ABA, PP2Cs keep SnRK2s in an inactive state through dephosphorylation. When ABA is present, it binds to the PYR/PYL/RCAR receptors, inducing a conformational change that allows the receptor to bind to and inhibit the activity of PP2Cs.[5] This inhibition releases the SnRK2s, which then autophosphorylate and become active.[5] Activated SnRK2s phosphorylate downstream targets, including transcription factors and ion channels, leading to physiological responses such as stomatal closure and changes in gene expression that enhance stress tolerance.[3][6]
ABA Receptor Agonist 1: A Tool for Research and Crop Improvement
This compound is a synthetic molecule designed to mimic the action of natural ABA. Synthetic agonists offer several advantages, including potentially greater stability, specificity for certain receptor subtypes, and tailored efficacy for agricultural applications.[7] By activating the ABA signaling pathway, these agonists can be used to enhance plant drought resistance and improve water use efficiency.[8][9] The development of such agonists has been significantly advanced by structural biology, which allows for the rational design of molecules that can effectively dock into the ABA receptor binding pocket.[7][10]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound in comparison to the natural ligand, ABA. This data is essential for evaluating the potency and efficacy of the agonist.
| Compound | Target Receptor | Assay Type | EC50 / IC50 (µM) | Reference |
| ABA | PYR1/HAB1 | AlphaScreen | 1.5 | [11] |
| PYL1/HAB1 | AlphaScreen | 0.8 | [11] | |
| PYL2/HAB1 | AlphaScreen | 0.5 | [11] | |
| Seed Germination | in vivo | ~10 | [8] | |
| Agonist 1 (AM1) | PYR1/HAB1 | AlphaScreen | 3.2 | [11] |
| PYL1/HAB1 | AlphaScreen | 2.5 | [11] | |
| PYL2/HAB1 | AlphaScreen | 1.8 | [11] | |
| Pyrabactin | PYR1/HAB1 | AlphaScreen | 5.6 | [11] |
| PYL1/HAB1 | AlphaScreen | 4.2 | [11] | |
| PYL2/HAB1 | AlphaScreen | >100 (Antagonist) | [12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are designed to be a starting point for researchers and may require optimization based on specific experimental conditions and plant species.
Protocol 1: In Vitro Receptor-Phosphatase Interaction Assay (AlphaScreen)
This protocol describes the use of an Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) to quantify the interaction between an ABA receptor and a PP2C in the presence of an agonist.
Materials:
-
His-tagged PYR/PYL/RCAR receptor protein
-
Biotinylated PP2C (e.g., HAB1) protein
-
This compound
-
(+)-ABA (positive control)
-
DMSO (vehicle control)
-
Nickel Chelate Donor Beads
-
Streptavidin Acceptor Beads
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.01% Tween-20)
-
384-well microplates
Procedure:
-
Prepare a solution of the His-tagged receptor and biotinylated PP2C in the assay buffer.
-
In a 384-well plate, add the agonist or control compounds at various concentrations. Use 0.1% DMSO as a negative control and a saturating concentration of (+)-ABA as a positive control.[11]
-
Add the receptor-PP2C mixture to each well.
-
Incubate the plate at room temperature for 30 minutes to allow for compound binding and protein-protein interaction.
-
Add the Nickel Chelate Donor Beads and Streptavidin Acceptor Beads to each well.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Plot the AlphaScreen signal against the log of the agonist concentration to determine the EC50 value.[11]
Protocol 2: Seed Germination Assay
This assay evaluates the effect of the ABA receptor agonist on seed germination, a process inhibited by ABA.
Materials:
-
Arabidopsis thaliana seeds (or other species of interest)
-
This compound
-
(+)-ABA (positive control)
-
Murashige and Skoog (MS) agar plates
-
Sterilization solution (e.g., 70% ethanol, 10% bleach)
-
Sterile water
Procedure:
-
Surface sterilize the seeds by washing with 70% ethanol for 1 minute, followed by 10% bleach for 10 minutes, and then rinse thoroughly with sterile water.
-
Prepare MS agar plates containing different concentrations of the ABA receptor agonist, (+)-ABA, or a vehicle control (e.g., DMSO).
-
Sow the sterilized seeds on the prepared plates.
-
Stratify the seeds by storing the plates at 4°C in the dark for 2-4 days to synchronize germination.
-
Transfer the plates to a growth chamber with a long-day photoperiod (e.g., 16 hours light / 8 hours dark) at 22°C.
-
Score germination daily for 5-7 days. A seed is considered germinated when the radicle has fully emerged from the seed coat.
-
Calculate the germination percentage for each condition and plot it against the agonist concentration.
Protocol 3: Stomatal Aperture Assay
This protocol measures the effect of the ABA receptor agonist on stomatal closure in leaf epidermal peels.
Materials:
-
Leaves from well-watered plants (e.g., Vicia faba or Arabidopsis thaliana)
-
This compound
-
(+)-ABA (positive control)
-
Stomatal Opening Solution (e.g., 10 mM MES-KOH pH 6.15, 50 mM KCl)
-
Microscope slides and coverslips
-
Microscope with a camera and image analysis software
Procedure:
-
Excise leaves and float them in the Stomatal Opening Solution under light for 2-3 hours to ensure stomata are open.
-
Prepare epidermal peels from the abaxial side of the leaves and float them in the Stomatal Opening Solution.
-
Transfer the epidermal peels to solutions containing different concentrations of the ABA receptor agonist, (+)-ABA, or a vehicle control.
-
Incubate for 2-3 hours under light.
-
Mount the epidermal peels on microscope slides and observe under a microscope.
-
Capture images of multiple stomata for each treatment.
-
Measure the width and length of the stomatal pores using image analysis software and calculate the stomatal aperture (width/length ratio).
-
Compare the stomatal apertures between the different treatments.
Protocol 4: Drought Tolerance Assay
This assay assesses the ability of the ABA receptor agonist to confer drought tolerance to whole plants.
Materials:
-
Potted plants of a consistent age and size
-
This compound
-
Control solution (vehicle)
-
Growth chamber or greenhouse with controlled conditions
Procedure:
-
Evenly water all plants to soil saturation.
-
Apply the ABA receptor agonist or the control solution to the plants, either as a soil drench or a foliar spray.
-
Withhold water from all plants.
-
Monitor the plants daily and record visual signs of drought stress, such as wilting.
-
After a set period of drought (e.g., 10-14 days), re-water the plants and assess their recovery.
-
Quantify the drought tolerance by measuring parameters such as survival rate, biomass, and relative water content of the leaves.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the ABA signaling pathway and a typical experimental workflow for screening and characterizing ABA receptor agonists.
Caption: The core ABA signaling pathway.
Caption: Experimental workflow for agonist characterization.
References
- 1. Frontiers | Core Components of Abscisic Acid Signaling and Their Post-translational Modification [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Integration of Abscisic Acid Signaling with Other Signaling Pathways in Plant Stress Responses and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Abscisic Acid's Role in Facilitating Plant-Hormone Mediated Signaling [eureka.patsnap.com]
- 5. Abscisic Acid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Early abscisic acid signal transduction mechanisms: newly discovered components and newly emerging questions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rational design of an abscisic acid agonist [jstage.jst.go.jp]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. Structural insights into ABA receptor agonists reveal critical features to optimize and design a broad-spectrum ABA signaling activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for ABA Receptor Agonist 1 in Plant Bioassays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Abscisic acid (ABA) is a key phytohormone that regulates various aspects of plant growth, development, and stress responses. ABA receptor agonists, such as ABA Receptor Agonist 1 (also known as AM1 or quinabactin), are synthetic small molecules that mimic the action of endogenous ABA by binding to and activating ABA receptors of the PYR/PYL/RCAR family.[1][2] This activation triggers a signaling cascade that leads to the inhibition of Type 2C protein phosphatases (PP2Cs), thereby activating downstream targets and eliciting ABA-like physiological responses.[1][2] These responses include inhibition of seed germination, induction of stomatal closure to reduce water loss, and enhanced tolerance to drought stress.[1][2] Consequently, ABA receptor agonists are valuable tools for fundamental plant biology research and hold potential for agricultural applications to improve crop resilience.
These application notes provide detailed protocols for utilizing this compound in common plant bioassays to assess its biological activity.
ABA Signaling Pathway
The binding of ABA or an agonist like AM1 to the PYR/PYL/RCAR receptors induces a conformational change that facilitates the interaction and inhibition of PP2Cs. This relieves the negative regulation of SnRK2 kinases, which are then free to phosphorylate downstream targets, including transcription factors like ABFs (ABA-responsive element binding factors). These activated transcription factors then modulate the expression of ABA-responsive genes, leading to physiological changes.
Key Bioassays and Experimental Protocols
Seed Germination Assay
This assay is a fundamental method to assess the inhibitory effect of this compound on a key developmental process.
Experimental Workflow:
Protocol:
-
Seed Sterilization:
-
Place Arabidopsis thaliana (e.g., Col-0 ecotype) seeds in a 1.5 mL microcentrifuge tube.
-
Add 1 mL of 70% (v/v) ethanol and vortex for 1 minute.
-
Carefully remove the ethanol.
-
Add 1 mL of 20% (v/v) commercial bleach containing 0.05% (v/v) Tween-20.
-
Incubate for 10 minutes with occasional vortexing.
-
Remove the bleach solution and wash the seeds five times with sterile distilled water.
-
Resuspend the seeds in 0.1% (w/v) sterile agarose solution.
-
-
Plate Preparation:
-
Prepare half-strength Murashige and Skoog (MS) medium with 1% (w/v) sucrose and 0.8% (w/v) agar.
-
Autoclave the medium and cool to approximately 50-60°C.
-
Add this compound (AM1) from a concentrated stock solution (e.g., in DMSO) to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM).
-
Prepare control plates containing the same concentration of the solvent (e.g., 0.1% DMSO) and a positive control with ABA (e.g., 1 µM).
-
Pour the medium into sterile Petri dishes and allow them to solidify.
-
-
Plating and Incubation:
-
Pipette the sterilized seeds onto the surface of the prepared MS plates.
-
Seal the plates with breathable tape.
-
For stratification, to break dormancy and synchronize germination, store the plates at 4°C in the dark for 2 to 4 days.
-
Transfer the plates to a growth chamber under long-day conditions (16 hours light / 8 hours dark) at 22°C.
-
-
Data Collection and Analysis:
-
Score seed germination daily for up to 7 days. Germination can be defined as the emergence of the radicle or the expansion and greening of the cotyledons.[2]
-
For each treatment, calculate the germination percentage at each time point.
-
Plot the germination percentage against time or against the concentration of AM1.
-
Quantitative Data:
| Treatment | Concentration (µM) | Germination Rate (%) at Day 4 |
| Control (DMSO) | 0.1% | ~95% |
| ABA | 1 | ~10% |
| This compound (AM1) | 1 | ~15% [2] |
Note: The above data is based on a single concentration study. A full dose-response curve should be generated for a comprehensive analysis.
Stomatal Aperture Assay
This bioassay directly measures the effect of this compound on the regulation of stomatal pores, which is crucial for controlling water loss in plants.
Experimental Workflow:
Protocol:
-
Plant Material:
-
Use well-watered Arabidopsis thaliana plants grown under controlled conditions for 3-4 weeks.
-
-
Epidermal Peel Preparation:
-
Excise a fully expanded leaf and gently peel the abaxial (lower) epidermis using fine-tipped forceps.
-
Immediately place the epidermal peel in an opening buffer (e.g., 10 mM MES-KOH, pH 6.15, 50 mM KCl, 1 mM CaCl₂).
-
-
Stomatal Opening and Treatment:
-
Incubate the epidermal peels in the opening buffer under light (e.g., 150 µmol m⁻² s⁻¹) for 2-3 hours to ensure stomata are open.
-
Prepare treatment solutions by adding this compound (AM1) to the opening buffer at various concentrations (e.g., 0.1, 1, 10, 50 µM).
-
Include a solvent control (e.g., 0.1% DMSO) and a positive control with ABA (e.g., 10 µM).
-
Transfer the epidermal peels to the respective treatment solutions and incubate for an additional 2-3 hours under the same light conditions.
-
-
Microscopy and Measurement:
-
Mount a treated epidermal peel on a microscope slide with a drop of the corresponding treatment solution and a coverslip.
-
Using a light microscope (e.g., at 400x magnification), capture images of multiple stomata for each treatment.
-
Use image analysis software (e.g., ImageJ) to measure the width and length of the stomatal aperture.
-
-
Data Analysis:
-
For each treatment, calculate the average stomatal aperture and standard error from at least 50-100 stomata.
-
Compare the stomatal apertures of AM1-treated samples to the controls.
-
Quantitative Data:
| Treatment | Concentration (µM) | Average Stomatal Aperture (µm) |
| Control (Opening Buffer) | - | Expected to be wide (e.g., 2.5 - 3.5 µm) |
| ABA | 10 | Expected to be narrow (e.g., 0.5 - 1.5 µm) |
| This compound (AM1) | 1 | Data to be determined experimentally |
| This compound (AM1) | 10 | Data to be determined experimentally |
| This compound (AM1) | 50 | Data to be determined experimentally |
Note: Specific quantitative data for the effect of AM1 on stomatal aperture needs to be generated experimentally through dose-response studies.
Gene Expression Analysis by qRT-PCR
This assay quantifies the changes in the transcript levels of ABA-responsive genes following treatment with this compound, providing molecular evidence of its activity.
Experimental Workflow:
Protocol:
-
Plant Treatment:
-
Grow Arabidopsis thaliana seedlings for 10-14 days on MS agar plates or in liquid MS medium.
-
Treat the seedlings with this compound (AM1) at a specific concentration (e.g., 10 µM), ABA (e.g., 10 µM) as a positive control, and a solvent control (e.g., 0.1% DMSO).
-
Incubate for a defined period (e.g., 3 or 6 hours).
-
Harvest the seedlings, blot them dry, and immediately freeze them in liquid nitrogen. Store at -80°C until RNA extraction.
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the frozen plant tissue using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a standard Trizol-based protocol.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Prepare the qRT-PCR reaction mix containing cDNA template, gene-specific forward and reverse primers, and a SYBR Green master mix.
-
Perform the qRT-PCR using a real-time PCR system. A typical thermal cycling program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Include a melting curve analysis at the end of the run to verify the specificity of the amplification.
-
Analyze the expression of target ABA-responsive genes (e.g., ABI3, ABI5, RD29B, RAB18) and a stably expressed reference gene (e.g., ACTIN2, UBIQUITIN10) for normalization.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene and relative to the control treatment.
-
Quantitative Data and Primer Information:
| Gene Name | AGI Code | Forward Primer (5'-3') | Reverse Primer (5'-3') | Expected Fold Change (vs. Control) |
| ABI3 | AT3G24650 | CCACGGGAAGATGAAGAAGG | GCTTGACACCGAAGAGGAGA | To be determined experimentally |
| ABI5 | AT2G36270 | GACGACGGCAAGGATAAGAA | TCCACACCGTTTCCAACTCT | To be determined experimentally |
| RD29B | AT5G52300 | GGTGGTGGTGAGGATCTGTT | TGGAGAGAGCTGGTTGATGA | To be determined experimentally |
| RAB18 | AT5G66400 | AGACGGTGGAGGAGACAAGA | CCGTTGGTGAAGTTGTTGTT | To be determined experimentally |
| ACTIN2 (Reference) | AT3G18780 | GGTAACATTGTGCTCAGTGGTGG | AACGACCTTAATCTTCATGCTGC | 1 |
Note: Primer sequences should be validated for specificity and efficiency before use. The expected fold change will depend on the concentration of AM1 and the duration of the treatment.
Conclusion
The bioassays described provide a robust framework for characterizing the in-planta activity of this compound. These protocols can be adapted for screening novel ABA agonists, elucidating their mechanism of action, and evaluating their potential for enhancing plant stress tolerance. Consistent and reproducible data can be generated by carefully following these detailed methodologies.
References
Application of ABA Receptor Agonist 1 for Enhanced Drought Tolerance in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abscisic acid (ABA) is a key phytohormone that plays a central role in mediating plant responses to abiotic stresses, particularly drought. ABA triggers a signaling cascade that leads to stomatal closure, reducing water loss through transpiration and enhancing the plant's ability to withstand periods of water deficit. ABA receptor agonists are synthetic molecules designed to mimic the action of endogenous ABA, offering a promising strategy for the chemical induction of drought tolerance in crops. This document provides detailed application notes and protocols for the use of ABA receptor agonist 1 (a representative agonist) in plant biology research and for the development of drought-tolerant crops.
The core mechanism of ABA signaling involves the binding of ABA or its agonist to the PYR/PYL/RCAR family of receptors. This binding event promotes the interaction of the receptor with Type 2C protein phosphatases (PP2Cs), leading to the inhibition of the phosphatase activity. The inhibition of PP2Cs allows for the activation of SNF1-related protein kinases 2 (SnRK2s), which in turn phosphorylate and activate downstream targets, including transcription factors and ion channels, ultimately resulting in stomatal closure and the expression of drought-responsive genes.[1][2]
Data Presentation
The following tables summarize quantitative data from various studies on the effects of ABA receptor agonists on key physiological and molecular parameters related to drought tolerance.
Table 1: Effect of ABA Receptor Agonists on Stomatal Aperture
| Plant Species | Agonist (Concentration) | Treatment Duration | Stomatal Aperture Reduction (%) | Reference |
| Arabidopsis thaliana | Quinabactin (10 µM) | 2 hours | ~50% | |
| Arabidopsis thaliana | SLG1 (10 µM) | 3 hours | Significant reduction | [1] |
| Arabidopsis thaliana | iSB09 (1 µM) | 2 hours | ~40% | [3] |
| Vitis vinifera (Grapevine) | iSB09 (50 µM) | 24 hours | Significant stomatal closure | |
| Solanum lycopersicum (Tomato) | iSB09 | Not specified | Induced stomatal closure |
Table 2: Impact of ABA Receptor Agonists on Plant Water Loss and Survival Under Drought
| Plant Species | Agonist (Application) | Drought Assay Duration | Increase in Survival Rate (%) | Reduction in Water Loss (%) | Reference |
| Arabidopsis thaliana | SLG1 (Spray) | 14 days water withholding | ~60% | Significant reduction | [1] |
| Triticum aestivum (Wheat) | TaPYLox overexpression | 13 days water withholding | Significantly higher | ~20% over 2 hours (detached leaf) | [4] |
| Arabidopsis thaliana | 35S:CsPYL15m + iSB09 | 10 days water withholding | Markedly enhanced | Not specified | [3] |
Table 3: Upregulation of Drought-Responsive Genes by ABA Receptor Agonists
| Plant Species | Agonist | Target Gene | Fold Change in Expression | Reference |
| Arabidopsis thaliana | ABA treatment | NCED3 | >100 | |
| Arabidopsis thaliana | ABA treatment | ABF3 | >50 | |
| Arabidopsis thaliana | ABA treatment | RD29B | >200 | |
| Hordeum vulgare (Barley) | Drought stress (activates ABA pathway) | HvS40, HvA1 | Significantly induced |
Experimental Protocols
Protocol 1: Stomatal Aperture Assay
This protocol details the measurement of stomatal aperture in Arabidopsis thaliana epidermal peels in response to an ABA receptor agonist.
Materials:
-
4-week-old well-watered Arabidopsis thaliana plants
-
Stomatal Opening Buffer: 10 mM MES-KOH (pH 6.15), 50 mM KCl, 10 µM CaCl₂
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Microscope slides and coverslips
-
Microscope with a camera and image analysis software
Procedure:
-
Epidermal Peel Preparation: Carefully peel the abaxial (lower) epidermis from a fully expanded leaf of a 4-week-old Arabidopsis plant.
-
Pre-incubation: Float the epidermal peels in Stomatal Opening Buffer in a petri dish. Incubate under light (approx. 150 µmol m⁻² s⁻¹) for 2-3 hours to ensure stomata are fully open.
-
Agonist Treatment: Prepare the treatment solutions by diluting the this compound stock solution in Stomatal Opening Buffer to the desired final concentrations (e.g., 1 µM, 10 µM, 50 µM). Include a mock control with the same concentration of DMSO.
-
Transfer the pre-incubated epidermal peels to the treatment solutions.
-
Incubation: Incubate the peels in the treatment solutions for 2 hours under the same light conditions as the pre-incubation.
-
Microscopy: Mount an epidermal peel on a microscope slide with a drop of the corresponding treatment solution and cover with a coverslip.
-
Immediately observe the stomata under a microscope (e.g., 40x objective).
-
Image Acquisition and Analysis: Capture images of at least 20-30 stomata per treatment.
-
Measure the width and length of the stomatal pore using image analysis software (e.g., ImageJ). The stomatal aperture is typically represented by the width of the pore.
-
Data Analysis: Calculate the average stomatal aperture for each treatment and compare it to the mock control. Statistical analysis (e.g., Student's t-test or ANOVA) should be performed to determine the significance of the results.
Protocol 2: Whole Plant Drought Tolerance Assay
This protocol describes a method to assess the effect of this compound on the drought tolerance of whole plants.
Materials:
-
3-week-old Arabidopsis thaliana plants grown in individual pots
-
This compound solution (e.g., 50 µM in water with 0.01% Tween-20)
-
Spray bottle
-
Watering can
Procedure:
-
Plant Growth: Grow Arabidopsis thaliana plants in individual pots under well-watered conditions for 3 weeks. Ensure uniform growth among the plants selected for the experiment.
-
Agonist Application: Divide the plants into two groups: control and treatment.
-
Spray the treatment group with the this compound solution until the leaves are thoroughly wetted.
-
Spray the control group with a mock solution (water with 0.01% Tween-20).
-
Allow the plants to dry for 24 hours.
-
Drought Induction: Withhold water from all plants.
-
Monitoring: Monitor the plants daily and record visual signs of drought stress, such as wilting and leaf chlorosis.
-
Re-watering: After a defined period of drought (e.g., 10-14 days), re-water all plants thoroughly.
-
Survival Rate Assessment: After 3-5 days of recovery, assess the survival rate. A plant is considered a survivor if it has green, viable new leaves.
-
Data Analysis: Calculate the survival rate for each group as (number of surviving plants / total number of plants) x 100. Compare the survival rates of the agonist-treated and control groups.
Protocol 3: Gene Expression Analysis by qRT-PCR
This protocol outlines the analysis of drought-responsive gene expression in plants treated with an ABA receptor agonist.
Materials:
-
Plant tissue (e.g., leaves) from treated and control plants
-
Liquid nitrogen
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
qPCR instrument
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers for target genes (e.g., RD29B, ABF3) and a reference gene (e.g., ACTIN2)
Procedure:
-
Sample Collection and RNA Extraction:
-
Harvest leaf tissue from agonist-treated and control plants at specified time points after treatment.
-
Immediately freeze the tissue in liquid nitrogen and store at -80°C.
-
Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Prepare the qPCR reaction mix containing the cDNA template, gene-specific forward and reverse primers, and qPCR master mix.
-
Perform the qPCR reaction in a real-time PCR system with the following typical cycling conditions: initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
-
Include no-template controls to check for contamination.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt = Cttarget - Ctreference).
-
Calculate the relative gene expression using the 2-ΔΔCt method, where ΔΔCt = ΔCttreated - ΔCtcontrol.
-
Visualizations
Caption: ABA signaling pathway activated by drought stress or an ABA receptor agonist.
References
- 1. A Potential ABA Analog to Increase Drought Tolerance in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How Changes in ABA Accumulation and Signaling Influence Tomato Drought Responses and Reproductive Development [mdpi.com]
- 3. Structure-guided engineering of a receptor-agonist pair for inducible activation of the ABA adaptive response to drought - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for ABA Receptor Agonist 1 in Stomatal Closure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abscisic acid (ABA) is a critical plant hormone that regulates various aspects of plant growth, development, and stress responses. A key role of ABA is to control stomatal aperture, the microscopic pores on the leaf surface that govern gas exchange and water transpiration.[1][2][3] Under drought conditions, ABA levels rise, triggering a signaling cascade that leads to stomatal closure, thereby conserving water.[1][2] ABA receptor agonists are synthetic molecules designed to mimic the action of ABA, offering a promising strategy for enhancing plant drought tolerance and improving water use efficiency in agriculture. This document provides detailed application notes and protocols for the use of "ABA Receptor Agonist 1," a representative synthetic ABA agonist, in inducing stomatal closure.
Mechanism of Action
The perception of ABA and its agonists is primarily mediated by the PYR/PYL/RCAR family of intracellular receptors.[4] In the absence of ABA, protein phosphatases 2C (PP2Cs) are active and inhibit the activity of SNF1-related protein kinases 2 (SnRK2s). Upon binding of an ABA agonist to the PYR/PYL/RCAR receptor, a conformational change is induced, leading to the formation of a stable complex with PP2Cs. This interaction inactivates the PP2Cs, releasing the inhibition of SnRK2s. Activated SnRK2s then phosphorylate various downstream targets, including ion channels in the guard cell membrane. This phosphorylation cascade results in the efflux of K+ and anions from the guard cells, leading to a loss of turgor pressure and subsequent stomatal closure.[5][6]
References
- 1. Frontiers | Abscisic acid agonists suitable for optimizing plant water use [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Signaling mechanisms in abscisic acid-mediated stomatal closure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Concentrations-dependent effect of exogenous abscisic acid on photosynthesis, growth and phenolic content of Dracocephalum moldavica L. under drought stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selection and functional identification of a synthetic partial ABA agonist, S7 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: ABA Receptor Agonist 1 as a Tool for Crop Improvement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abscisic acid (ABA) is a key phytohormone that regulates plant growth, development, and responses to environmental stresses, particularly drought.[1][2][3] The discovery of the PYR/PYL/RCAR family of ABA receptors has paved the way for the development of synthetic ABA receptor agonists, offering a promising chemical approach to enhance crop resilience.[4][5][6][7] These agonists mimic the action of endogenous ABA by binding to its receptors, initiating a signaling cascade that leads to adaptive responses such as stomatal closure to reduce water loss.[1][4] "ABA receptor agonist 1" is a representative synthetic agonist designed to modulate the ABA signaling pathway for crop improvement.
This document provides detailed application notes and protocols for utilizing this compound and similar synthetic agonists as tools to enhance crop performance, with a focus on improving drought tolerance and water use efficiency.
ABA Signaling Pathway
The core ABA signaling pathway is initiated by the binding of ABA or an agonist to the PYR/PYL/RCAR receptors. This binding event promotes the interaction of the receptor with Type 2C protein phosphatases (PP2Cs), leading to the inhibition of PP2C activity.[1][2][4] The inhibition of PP2Cs allows for the activation of SNF1-related protein kinases 2 (SnRK2s), which in turn phosphorylate downstream targets, including transcription factors and ion channels, to elicit physiological responses.[1][3][4]
Data Presentation: Efficacy of ABA Receptor Agonists
The following tables summarize the quantitative effects of various ABA receptor agonists on key physiological parameters in different plant species. These data demonstrate the potential of these compounds to improve stress tolerance.
Table 1: Inhibition of Seed Germination by ABA Receptor Agonists
| Agonist | Plant Species | IC50 (µM) for Germination Inhibition | Reference |
| iSB09 | Arabidopsis thaliana (WT) | > 50 | [2] |
| iSB09 | Arabidopsis thaliana (CsPYL15m expressing) | 1.5 | [2] |
| AM1 | Arabidopsis thaliana | ~10 | [8] |
| AM2 | Arabidopsis thaliana | ~20 | [8] |
| AM3 | Arabidopsis thaliana | ~5 | [8] |
| Pyrabactin | Arabidopsis thaliana | ~3 | [8] |
Table 2: Effect of ABA Receptor Agonists on Transpiration and Water Use Efficiency (WUE)
| Agonist | Plant Species | Concentration | Effect on Transpiration | Effect on WUE | Reference |
| CCP1 | Arabidopsis thaliana | 30 µM | Reduced (more efficient than ABA) | Increased | [1] |
| CCP2 | Arabidopsis thaliana | 30 µM | Reduced (more efficient than ABA) | Increased | [1] |
| CCP5 | Arabidopsis thaliana | 30 µM | Reduced (more efficient than ABA) | Increased | [1] |
| iSB09 | Grapevine (Vitis vinifera) | 50 µM | Reduced (more sustained than ABA) | Increased | [4][5] |
| iCB | Tomato (Solanum lycopersicum) | Not specified | Reduced | Increased | [6] |
| AMF4 | Grapevine (Vitis vinifera) | Not specified | Reduced | Increased | [4][5] |
Table 3: Impact of ABA Receptor Agonists on Biomass Accumulation under Drought
| Agonist/Genetic Modification | Plant Species | Condition | Effect on Biomass | Reference |
| CCP2 | Arabidopsis thaliana | Progressive Drought | No trade-off in biomass accumulation | [1] |
| Overexpression of PtPYRL1 | Poplar (Populus trichocarpa) | Drought Stress | Greater biomass production | [7][9] |
| Overexpression of PtPYRL5 | Poplar (Populus trichocarpa) | Drought Stress | Greater biomass production | [7][9] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound.
Protocol 1: Seed Germination Assay
This protocol is used to determine the dose-response effect of an ABA receptor agonist on seed germination.
Materials:
-
Arabidopsis thaliana seeds (or other species of interest)
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Murashige and Skoog (MS) medium including vitamins
-
Agar
-
Sucrose
-
Petri dishes (9 cm)
-
DMSO (Dimethyl sulfoxide)
-
70% (v/v) ethanol
-
20% (v/v) commercial bleach solution with 0.05% Triton X-100
-
Sterile distilled water
-
Micropipettes and sterile tips
Procedure:
-
Seed Sterilization:
-
Place seeds in a 1.5 mL microcentrifuge tube.
-
Add 1 mL of 70% ethanol and vortex for 1 minute.
-
Remove ethanol and add 1 mL of 20% bleach solution. Vortex for 10 minutes.
-
Wash seeds 5 times with sterile distilled water.
-
Resuspend seeds in 0.1% (w/v) sterile agar solution.
-
-
Media Preparation:
-
Prepare half-strength MS medium with 1% (w/v) sucrose and 0.8% (w/v) agar. Autoclave to sterilize.
-
Cool the medium to approximately 50-60°C.
-
Add the this compound stock solution to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50 µM). Add an equivalent amount of DMSO to the control plates.
-
Pour the medium into sterile Petri dishes and allow it to solidify.
-
-
Sowing and Stratification:
-
Pipette the sterilized seeds onto the surface of the agar plates.
-
Seal the plates with parafilm and wrap them in aluminum foil.
-
Store the plates at 4°C for 3 days in the dark to stratify the seeds.
-
-
Incubation and Scoring:
-
Transfer the plates to a growth chamber at 22°C under continuous light.
-
Score germination daily for 4 to 7 days. Germination is defined by the emergence of the radicle and greening of the cotyledons.[1]
-
-
Data Analysis:
-
Calculate the germination percentage for each concentration.
-
Plot the germination percentage against the agonist concentration to generate a dose-response curve and determine the IC50 value (the concentration at which germination is inhibited by 50%).
-
Protocol 2: Stomatal Aperture Measurement
This protocol measures the effect of this compound on stomatal closure.
Materials:
-
Mature plant leaves (e.g., from 4-week-old Arabidopsis)
-
This compound solution (e.g., 10 µM in a buffer)
-
Microscope slides and coverslips
-
Light microscope with a camera and image analysis software
-
Incubation buffer (e.g., 10 mM MES-KCl, pH 6.15)
Procedure:
-
Leaf Epidermal Peel Preparation:
-
Carefully peel the abaxial (lower) epidermis from a healthy, fully expanded leaf.
-
Immediately float the epidermal peel in the incubation buffer.
-
-
Stomatal Opening:
-
Incubate the epidermal peels in the incubation buffer under light for 2-3 hours to induce stomatal opening.
-
-
Agonist Treatment:
-
Transfer the peels to the incubation buffer containing the desired concentration of this compound or a mock control (buffer with DMSO).
-
Incubate for a defined period (e.g., 1-2 hours) under the same light conditions.
-
-
Imaging and Measurement:
-
Mount an epidermal peel on a microscope slide with a drop of the treatment solution and a coverslip.
-
Immediately observe the stomata under a light microscope.
-
Capture images of multiple stomata for each treatment.
-
Use image analysis software to measure the width and length of the stomatal aperture.
-
-
Data Analysis:
-
Calculate the average stomatal aperture (width/length ratio or absolute width) for each treatment.
-
Compare the stomatal apertures of agonist-treated leaves to the control to determine the extent of stomatal closure.
-
Protocol 3: Whole-Plant Drought Stress Assay
This protocol assesses the ability of this compound to enhance plant survival under drought conditions.
Materials:
-
Potted plants of the desired species, grown under controlled conditions.
-
This compound solution (e.g., 50 µM with a surfactant like Tween 20).
-
Spray bottle for foliar application.
-
Infrared thermal imaging camera (optional).
Procedure:
-
Plant Growth:
-
Grow plants in individual pots under well-watered conditions until they reach the desired developmental stage (e.g., 3-4 weeks for Arabidopsis).
-
-
Agonist Application:
-
Divide the plants into treatment and control groups.
-
Apply the this compound solution to the treatment group as a foliar spray until the leaves are thoroughly wetted.
-
Spray the control group with a mock solution (water with the same concentration of DMSO and surfactant).
-
-
Drought Induction:
-
Withhold water from all plants.
-
-
Monitoring:
-
Monitor the plants daily for signs of wilting.
-
Optionally, use an infrared thermal imaging camera to measure leaf temperature. Higher leaf temperature indicates greater stomatal closure and reduced transpiration.
-
-
Re-watering and Recovery:
-
After a set period of drought or when the majority of control plants show severe wilting, re-water all plants.
-
Allow the plants to recover for a specified period (e.g., 5-7 days).
-
-
Data Analysis:
-
Calculate the survival rate for both the treatment and control groups.
-
Compare the survival rates to determine the protective effect of the ABA receptor agonist.
-
Protocol 4: Water Use Efficiency (WUE) Measurement
This protocol quantifies the effect of this compound on the efficiency of water use for biomass production.
Materials:
-
Potted plants.
-
This compound solution.
-
Balance for weighing pots.
-
Drying oven.
Procedure:
-
Initial Measurements:
-
Select potted plants of uniform size.
-
Saturate the soil with water and allow it to drain to field capacity.
-
Weigh each pot to get the initial weight.
-
Harvest a subset of plants to determine the initial dry biomass.
-
-
Treatment and Growth:
-
Apply the this compound or mock solution to the respective plant groups.
-
Grow the plants for a defined period, watering them as needed.
-
-
Water Consumption Measurement:
-
Weigh the pots regularly (e.g., daily or every other day) to determine water loss through evapotranspiration.
-
After each weighing, re-water the pots to the initial weight (field capacity).
-
The total water consumed is the sum of the water added during the experimental period.
-
-
Final Biomass Measurement:
-
At the end of the experiment, harvest the shoots of all plants.
-
Dry the plant material in an oven at 60-70°C until a constant weight is reached.
-
Measure the final dry biomass.
-
-
Data Analysis:
-
Calculate the total biomass produced (final dry biomass - initial dry biomass).
-
Calculate WUE as the total biomass produced divided by the total water consumed.
-
Compare the WUE of the agonist-treated plants to the control group.
-
Conclusion
This compound and similar synthetic molecules are powerful tools for enhancing crop performance, particularly under drought conditions. By activating the ABA signaling pathway, these compounds can induce stomatal closure, reduce water loss, and improve water use efficiency, ultimately leading to increased survival and potentially maintained biomass production under water-limited environments. The protocols provided here offer a framework for researchers to evaluate the efficacy of these agonists and explore their potential applications in agriculture and drug development for crop improvement.
References
- 1. Arabidopsis NPF5.1 regulates ABA homeostasis and seed germination by mediating ABA uptake into the seed coat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Basic Techniques to Assess Seed Germination Responses to Abiotic Stress in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scilit.com [scilit.com]
- 7. Abscisic acid-induced stomatal closure mediated by cyclic ADP-ribose - PMC [pmc.ncbi.nlm.nih.gov]
- 8. grdc.com.au [grdc.com.au]
- 9. 5.15 Water-use efficiency – ClimEx Handbook [climexhandbook.w.uib.no]
Application Notes: High-Throughput Screening for Novel ABA Receptor Agonists
Introduction
Abscisic acid (ABA) is a critical plant hormone that regulates various aspects of plant growth, development, and stress responses, most notably tolerance to drought. The discovery of the PYR/PYL/RCAR family of ABA receptors has paved the way for the development of synthetic agonists that can mimic the effects of ABA, offering a promising strategy for enhancing crop resilience to water-limited conditions.[1][2][3] High-throughput screening (HTS) is a powerful approach for identifying novel ABA receptor agonists from large chemical libraries.[4][5] These application notes provide an overview of the methodologies and protocols for conducting HTS campaigns to discover and characterize such compounds.
The core principle of the most common HTS assays for ABA receptor agonists is based on the ABA-dependent interaction between the PYR/PYL/RCAR receptors and Type 2C Protein Phosphatases (PP2Cs), which are negative regulators of the ABA signaling pathway.[4][6][7] In the presence of ABA or an agonist, the receptor undergoes a conformational change that allows it to bind to and inhibit the activity of PP2Cs.[8] This relieves the inhibition of downstream targets, primarily SnRK2 kinases, initiating a signaling cascade that leads to various physiological responses, including stomatal closure to reduce water loss.
ABA Signaling Pathway
The signaling pathway for ABA is initiated by its binding to the PYR/PYL/RCAR receptors. This binding event triggers the subsequent steps outlined in the diagram below.
References
- 1. Tomato PYR/PYL/RCAR abscisic acid receptors show high expression in root, differential sensitivity to the abscisic acid agonist quinabactin, and the capability to enhance plant drought resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. Identification of ABA Receptor Agonists Using a Multiplexed High-Throughput Chemical Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-Throughput Screening Methods for Drug Discovery | Technology Networks [technologynetworks.com]
- 6. Identification of ABA Receptor Agonists Using a Multiplexed High-Throughput Chemical Screening | Springer Nature Experiments [experiments.springernature.com]
- 7. mdpi.com [mdpi.com]
- 8. PYR/PYL/RCAR family of ABA receptors - Proteopedia, life in 3D [proteopedia.org]
Application Notes and Protocols for the Synthesis and Evaluation of ABA Receptor Agonist 1 (Quinabactin)
For Research Purposes Only
Introduction
Abscisic acid (ABA) is a critical plant hormone that regulates various aspects of plant growth, development, and stress responses. A key role of ABA is to mediate plant tolerance to abiotic stresses such as drought and high salinity. The discovery of the PYR/PYL/RCAR family of ABA receptors has opened avenues for the development of synthetic agonists that can modulate plant stress responses. Quinabactin (QB), also known as ABA mimic 1 (AM1), is a potent and selective sulfonamide-based agonist of dimeric ABA receptors.[1] It has been shown to induce stomatal closure, inhibit water loss, and enhance drought tolerance in various plant species, making it a valuable tool for agricultural research and the development of new strategies to improve crop resilience.[1][2]
These application notes provide a detailed protocol for the chemical synthesis of Quinabactin (ABA receptor agonist 1) and comprehensive methods for its biological evaluation in vitro and in planta.
Data Presentation
Table 1: In Vitro Activity of Quinabactin (AM1) on ABA Receptors
| Receptor | Agonist | EC50 (µM) | Method | Reference |
| AtPYR1 | Quinabactin | 0.7 ± 0.1 | PP2C Inhibition Assay | (Cao et al., 2013) |
| AtPYL1 | Quinabactin | 1.2 ± 0.2 | PP2C Inhibition Assay | (Cao et al., 2013) |
| AtPYL2 | Quinabactin | 0.5 ± 0.1 | PP2C Inhibition Assay | (Cao et al., 2013) |
| AtPYL5 | Quinabactin | > 50 | PP2C Inhibition Assay | (Cao et al., 2013) |
Table 2: Physiological Effects of Quinabactin (AM1) on Plants
| Plant Species | Treatment | Effect | Quantitative Measurement | Reference |
| Arabidopsis thaliana | 25 µM Quinabactin | Stomatal Closure | 50% reduction in stomatal aperture | [1] |
| Arabidopsis thaliana | 25 µM Quinabactin | Reduced Water Loss | 30% less water loss from detached leaves | [1] |
| Arabidopsis thaliana (aba2 mutant) | 25 µM Quinabactin | Enhanced Drought Tolerance | Increased survival rate under drought stress | [1] |
| Soybean | Foliar spray with Quinabactin | Improved Drought Tolerance | Maintained higher leaf water potential | (Okamoto et al., 2013) |
Experimental Protocols
Protocol 1: Synthesis of Quinabactin (this compound)
This protocol describes the synthesis of Quinabactin (N-((2-oxo-1,2-dihydroquinolin-6-yl)methyl)benzenesulfonamide) in two main steps: 1) Synthesis of the intermediate 6-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one, and 2) N-sulfonylation to yield the final product.
Materials:
-
6-Bromo-3,4-dihydroquinolin-2(1H)-one
-
Potassium phthalimide
-
Copper(I) iodide
-
N,N-Dimethylformamide (DMF)
-
Hydrazine hydrate
-
Ethanol
-
Benzenesulfonyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO3)
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Step 1: Synthesis of 6-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one
-
Phthalimide Substitution: In a round-bottom flask, combine 6-bromo-3,4-dihydroquinolin-2(1H)-one (1 eq), potassium phthalimide (1.2 eq), and copper(I) iodide (0.1 eq) in anhydrous DMF.
-
Heat the reaction mixture to 120 °C and stir for 12 hours under a nitrogen atmosphere.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography (eluent: hexanes/ethyl acetate gradient) to obtain 6-(phthalimidomethyl)-3,4-dihydroquinolin-2(1H)-one.
-
Deprotection: Dissolve the phthalimide-protected intermediate in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (3 eq) and reflux the mixture for 4 hours.
-
Cool the reaction to room temperature, and filter off the precipitate (phthalhydrazide).
-
Concentrate the filtrate under reduced pressure to obtain the crude 6-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one, which can be used in the next step without further purification.
Step 2: N-sulfonylation to Yield Quinabactin
-
Dissolve 6-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one (1 eq) in a mixture of DCM and pyridine at 0 °C.
-
Slowly add benzenesulfonyl chloride (1.1 eq) to the solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of NaHCO3.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous MgSO4.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel chromatography (eluent: hexanes/ethyl acetate gradient) to yield Quinabactin as a white solid.
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro ABA Receptor Activity Assay (PP2C Inhibition)
This assay measures the ability of Quinabactin to promote the interaction between an ABA receptor (e.g., PYR1) and a type 2C protein phosphatase (e.g., ABI1), leading to the inhibition of the phosphatase's activity.
Materials:
-
Recombinant purified ABA receptor protein (e.g., His-tagged PYR1)
-
Recombinant purified PP2C protein (e.g., GST-tagged ABI1)
-
Quinabactin (dissolved in DMSO)
-
(+)-ABA (positive control, dissolved in DMSO)
-
Assay buffer: 20 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT
-
Phosphatase substrate: p-nitrophenyl phosphate (pNPP)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture in each well of a 96-well microplate containing the assay buffer, the ABA receptor protein (e.g., 2 µM), and the PP2C protein (e.g., 0.5 µM).
-
Add varying concentrations of Quinabactin (e.g., from 0.01 µM to 100 µM) or (+)-ABA to the wells. Include a DMSO control.
-
Incubate the plate at room temperature for 30 minutes to allow for the formation of the receptor-agonist-phosphatase complex.
-
Initiate the phosphatase reaction by adding pNPP to a final concentration of 10 mM.
-
Monitor the absorbance at 405 nm at regular intervals (e.g., every 5 minutes) for 30-60 minutes using a microplate reader.
-
Calculate the rate of pNPP hydrolysis for each condition.
-
Determine the percentage of PP2C inhibition for each Quinabactin concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the Quinabactin concentration and fit the data to a dose-response curve to calculate the EC50 value.
Protocol 3: Plant Drought Tolerance Assay
This protocol assesses the ability of Quinabactin to enhance drought tolerance in whole plants.
Materials:
-
Arabidopsis thaliana plants (wild-type and, if available, ABA-deficient or -insensitive mutants) grown in individual pots for 3-4 weeks.
-
Quinabactin solution (e.g., 25 µM in water with 0.02% Tween-20)
-
Control solution (water with 0.02% Tween-20)
-
Spray bottles
-
Growth chamber with controlled light, temperature, and humidity.
Procedure:
-
Evenly spray the foliage of one set of plants with the Quinabactin solution and another set with the control solution until runoff.
-
Allow the plants to dry for 24 hours under normal growth conditions.
-
Induce drought stress by withholding water.
-
Monitor the plants daily and record visual signs of wilting.
-
After a predetermined period of drought stress (e.g., 10-14 days), re-water the plants.
-
Assess the survival rate of the plants in each treatment group 3-5 days after re-watering.
-
For a more quantitative assessment, measure physiological parameters such as leaf relative water content, stomatal conductance, or photosynthetic efficiency at different time points during the drought period.
Visualizations
Caption: Chemical synthesis workflow for Quinabactin (AM1).
Caption: ABA signaling pathway activated by ABA or Quinabactin.
Caption: Experimental workflow for evaluating Quinabactin's biological activity.
References
Application Notes and Protocols for the Delivery of ABA Receptor Agonist 1 in Plants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the delivery of ABA (Abscisic Acid) Receptor Agonist 1 and other synthetic agonists to plants. The aim is to facilitate research into plant stress physiology, agricultural product development, and the screening of novel agrochemicals.
Introduction to ABA Receptor Agonists
Abscisic acid (ABA) is a critical plant hormone that regulates various developmental processes and responses to environmental stressors, particularly drought.[1][2][3] Synthetic ABA receptor agonists are small molecules designed to mimic the action of endogenous ABA.[4] These agonists bind to and activate the PYR/PYL/RCAR family of ABA receptors, initiating a signaling cascade that leads to physiological responses such as stomatal closure, reduced transpiration, and enhanced drought tolerance.[2][5][6][7] The core of this signaling pathway involves the agonist-bound receptor inhibiting Type 2C protein phosphatases (PP2Cs), which in turn allows for the activation of SNF1-related protein kinases 2 (SnRK2s) that phosphorylate downstream targets.[2][5][6]
The development of stable and potent ABA receptor agonists offers a promising strategy for enhancing water use efficiency and mitigating drought stress in agricultural settings.[6][8] This document outlines the primary methods for delivering these agonists to plants and the experimental protocols to assess their efficacy.
ABA Signaling Pathway
The binding of an ABA receptor agonist to a PYR/PYL/RCAR receptor initiates a signaling cascade. In the absence of an agonist, PP2Cs are active and dephosphorylate SnRK2s, keeping them in an inactive state. Upon agonist binding, the receptor undergoes a conformational change that allows it to bind to and inhibit the activity of PP2Cs. This relieves the negative regulation of SnRK2s, which then become phosphorylated and activated. Activated SnRK2s phosphorylate various downstream targets, including transcription factors and ion channels, leading to the physiological responses associated with ABA signaling.
Delivery Methods
The choice of delivery method for ABA receptor agonists depends on the experimental goals, the plant species, and the properties of the agonist itself. The two most common methods are foliar application and root drenching.
Foliar Spray Application
Foliar spraying is a direct method of applying agonists to the leaves, where the majority of stomata are located. This method is efficient for inducing rapid stomatal closure and reducing transpiration.
Protocol 1: Foliar Spray Application
-
Solution Preparation:
-
Dissolve the ABA receptor agonist in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
-
Prepare the final spraying solution by diluting the stock solution in water to the desired concentration (e.g., 10 µM, 30 µM, 100 µM).[4]
-
Include a surfactant, such as Tween 20 (typically at 0.01% v/v), to ensure even spreading of the solution on the leaf surface.[4]
-
Prepare a mock control solution containing the same concentration of DMSO and surfactant as the treatment solution.
-
-
Application:
-
Use a fine-mist sprayer to apply the solution evenly to the adaxial and abaxial surfaces of the leaves until runoff is observed.
-
For consistency, apply a standardized volume of solution per plant or per unit of leaf area.
-
Treat plants during a consistent time of day, preferably when stomata are open (e.g., a few hours into the light period), to maximize uptake.
-
-
Post-Application Care:
-
Maintain treated plants under controlled environmental conditions (e.g., temperature, humidity, light intensity) to minimize variability in the response.
-
Observe plants for any signs of phytotoxicity, such as leaf burn or wilting.
-
Root Drench Application
Root drenching involves applying the agonist solution to the soil or hydroponic medium, allowing for uptake by the roots and transport throughout the plant. This method can provide a more sustained delivery of the agonist.
Protocol 2: Root Drench Application
-
Solution Preparation:
-
Prepare a stock solution of the ABA receptor agonist as described for foliar application.
-
Dilute the stock solution in the watering solution or hydroponic nutrient solution to the final desired concentration (e.g., 50 µM, 75 µM, 100 µM).[3]
-
-
Application:
-
For soil-grown plants, water the plants thoroughly 24 hours prior to treatment.[1]
-
Apply a standard volume of the agonist solution to the base of each plant, ensuring the root zone is saturated.[1] A typical application rate is 2-3 gallons per 1,000 square feet for turfgrass.[1]
-
For hydroponic systems, replace the existing nutrient solution with the agonist-containing solution.
-
-
Post-Application Care:
-
Monitor the plants for physiological responses and any signs of stress.
-
Ensure the growing medium does not dry out completely, which could concentrate the agonist and lead to phytotoxicity.
-
Nanoparticle-Mediated Delivery
Nanoparticles are emerging as a promising delivery system for agrochemicals, offering potential benefits such as enhanced uptake, targeted delivery, and controlled release.[9][10] While specific protocols for ABA receptor agonist 1 are still in development, the general approach involves encapsulating or conjugating the agonist to nanoparticles.
Conceptual Workflow for Nanoparticle Delivery
Experimental Protocols for Efficacy Assessment
The following protocols are designed to quantify the physiological effects of ABA receptor agonist application.
Protocol 3: Stomatal Aperture Measurement
-
Sample Collection:
-
Excise leaves from treated and control plants at specified time points after agonist application.
-
Immediately apply a thin layer of clear nail polish or a dental resin to the abaxial (lower) leaf surface.
-
-
Impression Analysis:
-
Allow the material to dry completely, then carefully peel it off using forceps to create an epidermal impression.
-
Mount the impression on a microscope slide.
-
Observe the stomatal pores under a light microscope at 400x magnification.
-
Capture images and use image analysis software to measure the width and length of the stomatal apertures.
-
Measure at least 30 stomata per leaf from multiple leaves per treatment group.[8]
-
Protocol 4: Transpiration Rate Measurement
-
Gravimetric Method:
-
Cover the soil surface of potted plants with plastic wrap or aluminum foil to prevent evaporation.
-
Weigh each pot at the beginning of the measurement period (initial weight).
-
After a set time interval (e.g., 2-4 hours), reweigh the pots (final weight).
-
Calculate the transpiration rate as the change in weight over time, normalized by the total leaf area of the plant.[5]
-
-
Infrared Thermal Imaging:
-
Use an infrared camera to capture thermal images of the plant canopy of treated and control plants.
-
Stomatal closure leads to a reduction in transpirational cooling, resulting in a higher leaf temperature.
-
Analyze the images to quantify the average leaf temperature for each treatment group. An increase in leaf temperature corresponds to a decrease in transpiration.[4]
-
Protocol 5: Drought Tolerance Assay
-
Treatment and Stress Induction:
-
Treat well-watered plants with the ABA receptor agonist or a mock solution using either foliar spray or root drench.
-
After a specified period (e.g., 24 hours), withhold water from all plants to induce drought stress.
-
-
Monitoring and Assessment:
-
Visually monitor the plants daily for signs of wilting and record the time to wilting for each plant.
-
After a defined period of drought (e.g., 10-14 days), re-water the plants.[11]
-
Assess the survival rate for each treatment group a few days after re-watering.[8]
-
Quantify the biomass (fresh and dry weight) of the surviving plants.
-
Protocol 6: Seed Germination Inhibition Assay
-
Plate Preparation:
-
Prepare germination plates with a suitable medium (e.g., Murashige and Skoog agar).
-
Incorporate the ABA receptor agonist into the medium at various concentrations. Include a control medium with the solvent only.
-
-
Seed Plating and Incubation:
-
Surface-sterilize seeds and place them on the prepared plates.
-
Incubate the plates under controlled conditions (e.g., temperature, light/dark cycle).
-
-
Germination Scoring:
Data Presentation
Quantitative data from the efficacy assessment experiments should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Stomatal Aperture
| Treatment | Concentration (µM) | Stomatal Aperture (µm) (Mean ± SE) |
| Mock Control | 0 | 2.8 ± 0.2 |
| Agonist 1 | 10 | 1.5 ± 0.1 |
| Agonist 1 | 50 | 0.8 ± 0.1 |
| Agonist 1 | 100 | 0.5 ± 0.05 |
Table 2: Effect of this compound on Transpiration Rate
| Treatment | Concentration (µM) | Transpiration Rate (g H₂O/m²/h) (Mean ± SE) | Leaf Temperature (°C) (Mean ± SE) |
| Mock Control | 0 | 5.2 ± 0.4 | 22.1 ± 0.3 |
| Agonist 1 | 30 | 2.1 ± 0.3 | 24.5 ± 0.4 |
| Agonist 1 | 100 | 1.3 ± 0.2 | 25.8 ± 0.5 |
Table 3: Effect of this compound on Drought Tolerance
| Treatment | Concentration (µM) | Survival Rate (%) after 14 days of Drought |
| Mock Control | 0 | 15 |
| Agonist 1 | 50 | 75 |
| Agonist 1 | 100 | 90 |
Table 4: Effect of this compound on Seed Germination
| Treatment | Concentration (µM) | Germination Rate (%) after 72h |
| Mock Control | 0 | 98 |
| Agonist 1 | 5 | 45 |
| Agonist 1 | 10 | 12 |
Experimental Workflow Diagram
References
- 1. conserveawater.com [conserveawater.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Abscisic acid agonists suitable for optimizing plant water use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drought, Abscisic Acid and Transpiration Rate Effects on the Regulation of PIP Aquaporin Gene Expression and Abundance in Phaseolus vulgaris Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical disruption of ABA signaling overcomes high-temperature inhibition of seed germination and enhances seed priming responses | PLOS One [journals.plos.org]
- 7. ro.ecu.edu.au [ro.ecu.edu.au]
- 8. A Potential ABA Analog to Increase Drought Tolerance in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Nanoparticle-Mediated Delivery towards Advancing Plant Genetic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Control of Seed Germination by Abscisic Acid: I. Time Course of Action in Sinapis alba L - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ABA-Mediated Inhibition of Germination Is Related to the Inhibition of Genes Encoding Cell-Wall Biosynthetic and Architecture: Modifying Enzymes and Structural Proteins in Medicago truncatula Embryo Axis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing ABA Receptor Agonist 1 Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of ABA Receptor Agonist 1 for their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (often referred to as AM1) is a synthetic small molecule that mimics the function of the plant hormone abscisic acid (ABA).[1] It binds to the PYR/PYL/RCAR family of ABA receptors, which in turn promotes the interaction between these receptors and Type 2C protein phosphatases (PP2Cs), leading to the inhibition of PP2C activity.[1][2][3] This inhibition activates downstream SnRK2 kinases, triggering various ABA-mediated physiological responses, such as stomatal closure and stress-responsive gene expression, which can enhance a plant's tolerance to drought.[1][4][5]
Q2: What is a typical starting concentration range for this compound in experiments?
Based on published data, a typical starting concentration range for this compound (AM1) and similar agonists can vary depending on the specific receptor subtype and the experimental system. For in vitro assays, such as PP2C inhibition assays, concentrations often range from the low micromolar (µM) to the high nanomolar (nM) range. For whole-plant assays, such as those measuring stomatal closure or drought resistance, concentrations between 10 µM and 100 µM are commonly used.[6] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Q3: How do I prepare and store this compound?
For solubility and stability information, it is crucial to consult the manufacturer's datasheet for the specific batch of this compound you are using. Generally, these compounds are dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[6] This stock solution should be stored at -20°C or -80°C to maintain its stability. When preparing working solutions, dilute the stock in the appropriate experimental buffer, ensuring the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or weak response to the agonist | Suboptimal Agonist Concentration: The concentration used may be too low to elicit a response. | Perform a dose-response experiment to determine the EC50 value (the concentration that gives half-maximal response).[1] Start with a broad range of concentrations (e.g., 1 nM to 100 µM) to identify the active range. |
| Receptor Specificity: this compound (AM1) binds to most ABA receptors but not all (e.g., PYL4 and PYL6).[1] Your experimental system may predominantly express non-responsive receptor subtypes. | Verify the expression profile of ABA receptor subtypes in your system. Consider using an agonist with a broader spectrum of activity or a different agonist known to target the specific receptors present. | |
| Poor Compound Stability or Solubility: The agonist may have degraded or precipitated out of solution. | Prepare fresh stock solutions of the agonist. Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your experimental system and does not cause precipitation. | |
| High background signal or off-target effects | Agonist Concentration is Too High: Excessive concentrations can lead to non-specific binding and activation of other pathways. | Lower the agonist concentration. Refer to your dose-response curve and use a concentration at or near the EC50 for optimal specificity. |
| Solvent Effects: The solvent used to dissolve the agonist (e.g., DMSO) may be causing cellular stress or other non-specific effects.[6] | Include a solvent-only control in your experiments to assess the effect of the vehicle. Keep the final solvent concentration as low as possible. | |
| Inconsistent results between experiments | Variability in Experimental Conditions: Minor variations in incubation time, temperature, or cell density can affect the outcome. | Standardize all experimental parameters. Ensure consistent timing for agonist application and subsequent measurements. |
| Batch-to-batch Variability of the Agonist: Different batches of the agonist may have slight variations in purity or activity. | If you suspect batch variability, test a new batch alongside the old one in a dose-response experiment to compare their activity. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound (AM1) and the natural ligand, (+)-ABA, from AlphaScreen interaction assays with different ABA receptors and the co-receptor HAB1.[1]
| Ligand | Receptor | EC50 (µM) |
| (+)-ABA | PYR1 | 0.83 ± 0.07 |
| PYL1 | 0.49 ± 0.05 | |
| PYL2 | 0.29 ± 0.02 | |
| AM1 | PYR1 | 2.05 ± 0.22 |
| PYL1 | 0.98 ± 0.11 | |
| PYL2 | 0.35 ± 0.04 |
Experimental Protocols
Protocol 1: Determination of EC50 using a Dose-Response Curve
This protocol outlines the general steps for determining the half-maximal effective concentration (EC50) of this compound.
-
Prepare a series of agonist dilutions: Create a serial dilution of this compound in the appropriate experimental buffer. A typical range would be from 1 nM to 100 µM. Also, prepare a vehicle control (buffer with the same final concentration of solvent, e.g., DMSO).
-
Treat the experimental system: Add the different concentrations of the agonist and the vehicle control to your experimental system (e.g., plant seedlings, protoplasts, or in vitro assay).
-
Incubate: Incubate for a predetermined amount of time, which should be optimized for your specific assay (e.g., 30 minutes for stomatal aperture assays, or longer for gene expression studies).
-
Measure the response: Quantify the biological response of interest. This could be the inhibition of PP2C activity, the expression level of a reporter gene, or a physiological change like stomatal aperture.[1]
-
Data analysis: Plot the response as a function of the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the EC50 value.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Agonist, antagonist and signaling modulators of ABA receptor for agronomic and post-harvest management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Core Components of Abscisic Acid Signaling and Their Post-translational Modification [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Frontiers | Abscisic acid agonists suitable for optimizing plant water use [frontiersin.org]
solubility issues with ABA receptor agonist 1 and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ABA Receptor Agonist 1. The information is designed to address common challenges, with a particular focus on solubility issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic small molecule designed to mimic the function of the plant hormone abscisic acid (ABA). It activates the ABA signaling pathway by binding to PYR/PYL/RCAR receptors. This binding event inhibits the activity of Type 2C protein phosphatases (PP2Cs), which in turn allows for the activation of SNF1-related protein kinase 2s (SnRK2s).[1][2] Activated SnRK2s then phosphorylate downstream targets, including ion channels and transcription factors, to initiate various physiological responses, such as stomatal closure and stress-responsive gene expression.[2][3]
Q2: I am observing precipitation of this compound in my aqueous experimental buffer. What is the likely cause?
A2: this compound, like many small molecule agonists, is often hydrophobic in nature. This inherent low aqueous solubility can lead to precipitation when the compound is introduced into aqueous buffers, especially at higher concentrations. The solvent used to dissolve the agonist initially (e.g., DMSO) may also not be fully miscible or may cause the compound to crash out of solution when diluted into the final aqueous medium.
Q3: What are the recommended solvents for dissolving this compound?
A3: Due to its likely hydrophobic characteristics, this compound is best dissolved in organic solvents. Commonly used solvents for such compounds include dimethyl sulfoxide (DMSO), ethanol, or methanol. It is crucial to prepare a concentrated stock solution in one of these organic solvents before diluting it to the final working concentration in your aqueous experimental buffer.
Q4: How can I determine the solubility of this compound in different solvents?
A4: A systematic solubility test should be performed. This involves preparing serial dilutions of this compound in various solvents and visually inspecting for precipitation. For more quantitative results, techniques like High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a light-scattering detector can be employed to measure the concentration of the dissolved agonist in a saturated solution.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound.
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon dilution of stock solution | The final concentration in the aqueous buffer exceeds the agonist's solubility limit. The organic solvent from the stock solution is causing the compound to precipitate upon dilution. | - Lower the final concentration of the agonist. - Decrease the percentage of the organic solvent in the final solution by preparing a more concentrated stock. - Add a surfactant or co-solvent (e.g., Pluronic F-68, Tween 20) to the aqueous buffer to improve solubility. |
| Inconsistent or no biological activity | The agonist has precipitated out of the solution and is not available to interact with the receptor. The agonist has degraded. | - Visually inspect for any precipitate in your experimental setup. - Perform a solubility test under your experimental conditions. - Prepare fresh stock solutions and store them appropriately (protected from light and at the recommended temperature). |
| Difficulty dissolving the compound initially | The chosen solvent is not appropriate for this compound. The compound may require gentle heating or sonication to dissolve. | - Try a different organic solvent (e.g., if DMSO fails, try ethanol or a co-solvent system). - Gently warm the solution (be cautious of potential degradation) or use a sonicator bath to aid dissolution. |
Experimental Protocols
Protocol: Determination of Aqueous Solubility of this compound
This protocol outlines a general method to determine the solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, PBS)
-
Microcentrifuge tubes
-
Vortex mixer
-
Spectrophotometer or HPLC system
Procedure:
-
Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 100 mM).
-
Serial Dilutions: Prepare a series of dilutions of the stock solution in your aqueous buffer in microcentrifuge tubes. The final DMSO concentration should be kept constant across all dilutions and should be low enough not to affect the assay (typically ≤1%).
-
Equilibration: Vortex the tubes thoroughly and allow them to equilibrate at the desired experimental temperature for a set period (e.g., 24 hours) to ensure saturation.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any undissolved compound.
-
Quantification: Carefully collect the supernatant and measure the concentration of the dissolved this compound using a suitable analytical method. A standard curve of the agonist in the same buffer/DMSO mixture should be used for accurate quantification.
-
Spectrophotometry: If the compound has a distinct absorbance peak, measure the absorbance at the appropriate wavelength.
-
HPLC: This is a more sensitive and specific method. Inject the supernatant onto an appropriate HPLC column and quantify the agonist peak area against a standard curve.
-
-
Data Analysis: The highest concentration at which no precipitate is observed and the concentration measured in the supernatant of the saturated solution represents the aqueous solubility under the tested conditions.
Visualizations
ABA Signaling Pathway
Caption: Core ABA signaling pathway activation by ABA or an agonist.
Troubleshooting Workflow for Solubility Issues
Caption: A logical workflow for troubleshooting solubility problems.
References
- 1. Frontiers | Core Components of Abscisic Acid Signaling and Their Post-translational Modification [frontiersin.org]
- 2. Early abscisic acid signal transduction mechanisms: newly discovered components and newly emerging questions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integration of Abscisic Acid Signaling with Other Signaling Pathways in Plant Stress Responses and Development - PMC [pmc.ncbi.nlm.nih.gov]
common problems in ABA receptor agonist 1 experiments
Welcome to the Technical Support Center for ABA Receptor Agonist Experiments. This guide provides troubleshooting tips, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in successfully planning and executing their experiments.
Q1: What are ABA receptors and why are agonists used in research?
Abscisic acid (ABA) is a crucial plant hormone that regulates growth, development, and responses to environmental stress, such as drought. ABA signals are perceived by a family of soluble proteins known as the PYR/PYL/RCAR receptors (Pyrabactin Resistance 1/PYR1-Like/Regulatory Component of ABA Receptors).[1]
Upon binding ABA, these receptors undergo a conformational change that allows them to bind to and inhibit a group of negative regulators called Type 2C Protein Phosphatases (PP2Cs).[2] This inhibition relieves the repression of downstream protein kinases (SnRK2s), activating a signaling cascade that leads to stress adaptation responses, like stomatal closure to reduce water loss.[1]
Natural ABA is often unsuitable for agricultural or prolonged laboratory use because it is rapidly degraded in plants and is sensitive to UV light.[3][4] ABA receptor agonists are synthetic small molecules designed to mimic the action of ABA. They offer greater stability and can be engineered for selectivity towards specific receptor subtypes, making them powerful tools for:
-
Studying the ABA signaling pathway.
-
Probing the function of specific ABA receptor family members.
-
Developing novel agrochemicals to enhance crop drought tolerance.[5]
Q2: What is the core mechanism of ABA receptor activation by an agonist?
The activation follows a "relief of repression" model. In the absence of ABA or an agonist, PP2Cs are active and continuously dephosphorylate and inactivate SnRK2 kinases, keeping the signaling pathway off. The binding of an agonist to a PYR/PYL receptor induces a conformational change, creating a surface that can dock with a PP2C.[6] This ternary complex (Receptor-Agonist-PP2C) sequesters the PP2C, preventing it from inactivating SnRK2s. The now-active SnRK2s can phosphorylate their downstream targets, such as transcription factors, to initiate ABA-responsive gene expression and physiological changes.[7]
References
- 1. An Update on Crop ABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Chemical Inhibitor of ABA Signaling Targets All ABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Persistence of Abscisic Acid Analogs in Plants: Chemical Control of Plant Growth and Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of ABA Receptor Agonists Using a Multiplexed High-Throughput Chemical Screening | Springer Nature Experiments [experiments.springernature.com]
- 6. mdpi.com [mdpi.com]
- 7. Structure-guided engineering of a receptor-agonist pair for inducible activation of the ABA adaptive response to drought - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ABA Receptor Agonist 1 (Quinabactin/AM1)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using ABA Receptor Agonist 1 (also known as Quinabactin or AM1) in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (AM1/Quinabactin) and how does it work?
A1: this compound, or Quinabactin, is a synthetic small molecule that mimics the action of the plant hormone abscisic acid (ABA).[1][2][3] It is a sulfonamide compound that functions by binding to and activating a subset of the PYR/PYL/RCAR family of ABA receptors.[3] This activation promotes the interaction between the receptors and Type 2C Protein Phosphatases (PP2Cs), leading to the inhibition of PP2C activity.[4] The inhibition of PP2Cs allows for the activation of downstream SnRK2 kinases, which in turn triggers various ABA-responsive signaling pathways. These pathways regulate important physiological processes such as stomatal closure to reduce water loss and the expression of stress-responsive genes, thereby enhancing plant tolerance to drought.[2][3][5]
Q2: What is the primary application of this compound in research?
A2: The primary application of this compound is to study ABA signaling and to induce ABA-like responses in plants, particularly for enhancing drought resistance.[2][3] Researchers use it to investigate the physiological and molecular mechanisms underlying plant stress tolerance. Its ability to induce stomatal closure and reduce water loss makes it a valuable tool for studies aimed at improving water use efficiency in crops.[3]
Q3: How should I prepare and store a stock solution of this compound?
A3: this compound is typically soluble in dimethyl sulfoxide (DMSO).[1] To prepare a stock solution, dissolve the solid compound in newly opened, anhydrous DMSO to the desired concentration (e.g., 10-50 mM). Gentle warming or sonication may be required to fully dissolve the compound. For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months. For short-term storage, -20°C for up to one month is suitable. Always protect the solution from light.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q4: Why am I seeing a weaker or less persistent response with this compound compared to ABA or other agonists?
A4: There are a few potential reasons for this observation. Firstly, natural ABA is a labile molecule, and some synthetic agonists can also have limited stability.[6] Secondly, this compound has been shown to be a selective agonist, preferentially activating dimeric ABA receptors (e.g., PYR1, PYL1).[3] If the plant species or tissue you are working with predominantly relies on monomeric receptors for its drought response, the effect of AM1 may be less pronounced. Newer generations of ABA agonists, such as the AMFs, have been developed with improved stability and binding affinity to a broader range of receptors, leading to more potent and lasting effects.[2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no physiological response (e.g., no change in stomatal aperture or drought tolerance) | Incorrect concentration: The concentration of the agonist may be too low to elicit a response or too high, causing toxicity. | Perform a dose-response experiment to determine the optimal concentration for your specific plant species and experimental conditions. Concentrations ranging from 1 µM to 100 µM have been reported in the literature.[3][5][7] |
| Poor uptake or delivery: The method of application (e.g., spraying, soil drench) may not be effective for your plant system. The compound may not be reaching the target tissues in sufficient amounts. | For foliar application, ensure complete and even coverage. Consider adding a surfactant (e.g., Tween-20 at 0.02%) to the spray solution to improve leaf surface wetting.[3] Compare different application methods to find the most effective one for your experimental setup. | |
| Compound degradation: The stock solution may have degraded due to improper storage (e.g., exposure to light, repeated freeze-thaw cycles). | Prepare a fresh stock solution from solid compound. Ensure proper storage of the stock solution at -80°C in small aliquots and protected from light.[1] | |
| Plant-specific factors: The plant species or even ecotype may have a different sensitivity to this specific agonist due to variations in their ABA receptors. | Review the literature to see if there is information on the efficacy of AM1 in your plant species. Consider using a positive control, such as ABA itself, to confirm that the ABA signaling pathway is responsive in your system. | |
| Observed Phytotoxicity | High concentration of agonist or solvent: High concentrations of this compound or the solvent (DMSO) can be toxic to plants. | Reduce the concentration of the agonist. Ensure the final concentration of DMSO in your working solution is low (typically ≤ 0.5%) and run a solvent-only control to check for any phytotoxic effects of the solvent.[3] |
| Variability between replicates | Uneven application: Inconsistent application of the agonist solution can lead to significant variability between individual plants. | Standardize your application procedure to ensure each plant receives the same amount of treatment. For spraying, use a fine mist sprayer and apply until runoff. For soil drench, apply a consistent volume of solution to each pot. |
| Differences in plant growth stage: Plants at different developmental stages may respond differently to hormonal treatments. | Use plants that are at a uniform growth stage for your experiments to minimize biological variability. |
Quantitative Data Summary
The following tables summarize quantitative data from studies using this compound (Quinabactin).
Table 1: Effect of this compound on Seed Germination in Arabidopsis thaliana
| Treatment | Concentration (µM) | Germination Frequency (%) |
| DMSO (Control) | 0.1% | ~95 |
| ABA | 1 | <10 |
| This compound | 1 | <10 |
Data adapted from studies on wild-type (Col-0) Arabidopsis seeds, with germination scored 4 days post-treatment.[7]
Table 2: Effect of this compound on Gene Expression
| Gene | Plant | Treatment (Concentration) | Fold Change (vs. DMSO) |
| MAPKKK18 | Arabidopsis thaliana | Quinabactin (25 µM) | Significant induction |
| GmNAC4 | Soybean | Quinabactin (100 µM) | Significant induction |
| HVA1 | Barley | Quinabactin (100 µM) | Significant induction |
This table provides a qualitative summary of gene induction. For precise fold-change values, refer to the original publications.[5]
Experimental Protocols
Protocol 1: Seed Germination Assay in Arabidopsis thaliana
-
Plate Preparation: Prepare half-strength Murashige and Skoog (MS) medium containing 1% sucrose and the desired concentration of this compound (e.g., 1 µM). The agonist should be added from a DMSO stock, and a DMSO-only plate should be prepared as a control.
-
Seed Sterilization and Plating: Surface-sterilize Arabidopsis thaliana seeds and place them on the prepared plates.
-
Stratification: Store the plates at 4°C for 2-3 days in the dark to synchronize germination.
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Incubation: Move the plates to a growth chamber under standard conditions (e.g., 16-hour light/8-hour dark photoperiod).
-
Data Collection: Score the germination rate daily for several days. Germination is typically defined as the emergence of the radicle.[7]
Protocol 2: Stomatal Aperture Measurement
-
Plant Material: Use fully expanded leaves from well-watered, healthy plants.
-
Treatment: Float leaf epidermal peels in a buffer solution containing the desired concentration of this compound or a DMSO control for a specified period (e.g., 2-3 hours) under light to induce stomatal opening before treatment.
-
Microscopy: Mount the epidermal peels on a microscope slide and observe under a light microscope.
-
Image Analysis: Capture images of multiple stomata for each treatment. Use image analysis software to measure the width and length of the stomatal pore to determine the stomatal aperture.
-
Data Analysis: Calculate the average stomatal aperture for each treatment and perform statistical analysis to determine the significance of any observed differences.[3]
Protocol 3: In Vivo Drought Tolerance Assay
-
Plant Growth: Grow plants (e.g., Arabidopsis thaliana or soybean) in soil under well-watered conditions to a suitable developmental stage (e.g., 3-4 weeks for Arabidopsis).[3]
-
Treatment Application: Apply the this compound solution to the plants. This can be done by spraying the foliage until runoff or by drenching the soil. Include a control group treated with a DMSO solution.[3]
-
Drought Induction: Withhold water from all plants after the treatment.
-
Monitoring: Monitor the plants daily for signs of wilting. The effectiveness of the treatment can be quantified by measuring parameters such as the rate of water loss from detached leaves or by using infrared thermography to measure leaf temperature (stomatal closure leads to increased leaf temperature).[2]
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Re-watering and Recovery: After a defined period of drought stress, re-water the plants and assess their survival and recovery rates.
Visualizations
Caption: Core ABA signaling pathway activated by ABA or Agonist 1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Combining chemical and genetic approaches to increase drought resistance in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Potential ABA Analog to Increase Drought Tolerance in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Function of ABA in Stomatal Defense against Biotic and Drought Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Persistence of Abscisic Acid Analogs in Plants: Chemical Control of Plant Growth and Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: ABA Receptor Agonist 1
Welcome to the technical support center for ABA Receptor Agonist 1. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation guidelines to help you navigate potential challenges and ensure the successful application of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a synthetic small molecule designed to mimic the function of the plant hormone abscisic acid (ABA). It binds to and activates the PYR/PYL/RCAR family of intracellular ABA receptors.[1][2][3] This binding event promotes the formation of a stable complex between the receptor and Type 2C Protein Phosphatases (PP2Cs), which are negative regulators of the ABA signaling pathway.[2][4][5] The formation of this ternary complex inhibits the phosphatase activity of PP2Cs.[5] Consequently, Sucrose Non-fermenting 1-Related Protein Kinases 2 (SnRK2s) are released from PP2C-mediated inhibition, become phosphorylated, and are activated.[5][6] Activated SnRK2s then phosphorylate downstream targets, including transcription factors and ion channels, to elicit ABA-responsive physiological effects.[1][5]
Q2: My experimental system shows a weaker than expected response to this compound. What are the possible causes?
A2: A weaker than expected response can be due to several factors:
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Compound Degradation: Ensure proper storage and handling of this compound to prevent degradation. Prepare fresh solutions for each experiment.
-
Receptor Subfamily Specificity: The PYR/PYL/RCAR family has multiple subfamilies with varying affinities for different ABA agonists.[7] Your experimental system may express receptor subtypes for which this compound has lower affinity.
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Cellular Uptake: In cell-based assays, insufficient uptake of the agonist can lead to a diminished response. Consider optimizing incubation time and concentration.
-
PP2C and SnRK2 Expression Levels: The expression levels of downstream signaling components like specific PP2Cs and SnRK2s can influence the magnitude of the response.
Q3: I am observing effects in my experiments that are inconsistent with the known ABA signaling pathway. Could these be off-target effects?
A3: Yes, it is possible that the observed inconsistencies are due to off-target effects. While this compound is designed for specificity, like many small molecules, it may interact with other cellular targets, particularly at higher concentrations. Common off-targets for small molecule agonists include other receptors, kinases, and enzymes. We recommend performing a kinase profile screen and receptor binding assays to investigate potential off-target interactions.
Troubleshooting Guides
Problem 1: High background signal in in vitro PP2C phosphatase inhibition assay.
| Possible Cause | Recommended Solution |
| Contamination of Reagents | Use fresh, high-quality reagents. Ensure all buffers are prepared with nuclease-free water. |
| Non-specific Inhibition | Run a control with a structurally unrelated small molecule to check for non-specific effects on the phosphatase or substrate. |
| Sub-optimal Assay Conditions | Optimize the concentrations of the receptor, PP2C, and agonist. Titrate each component to find the optimal window for inhibition. |
| Issues with Substrate | Test a different substrate for the PP2C enzyme. Some substrates may be more prone to non-enzymatic degradation. |
Problem 2: Inconsistent results in qRT-PCR analysis of ABA-responsive genes.
| Possible Cause | Recommended Solution |
| RNA Degradation | Use an RNA stabilization solution and ensure proper RNA extraction and handling techniques to maintain RNA integrity. |
| Poor Primer Design | Validate primer efficiency and specificity through a standard curve and melt curve analysis. |
| Reference Gene Instability | Test multiple reference genes to find the most stable one for your experimental conditions. |
| Variable Treatment Efficacy | Ensure consistent timing and concentration of this compound treatment across all samples. |
Off-Target Effects of this compound
While designed for specificity, it is crucial to characterize the potential off-target effects of this compound to ensure accurate data interpretation.
Recommended Off-Target Screening
A common and highly recommended approach to identify off-target interactions is through broad-panel screening assays.
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Kinase Profiling: A significant number of small molecules exhibit off-target effects on protein kinases. Screening this compound against a panel of kinases can identify potential unintended interactions.[4][7][8]
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Receptor Binding Assays: A broad panel of G-protein coupled receptors (GPCRs), nuclear receptors, and ion channels should be screened to assess for unwanted binding.
Interpreting Off-Target Screening Data
The data from these screens are typically presented as percent inhibition at a given concentration or as IC50/Ki values for any significant "hits".
Table 1: Hypothetical Kinase Profiling Data for this compound
| Kinase Target | Percent Inhibition @ 10 µM | IC50 (µM) |
| Kinase A | 85% | 1.2 |
| Kinase B | 55% | 8.5 |
| Kinase C | 12% | > 100 |
| Kinase D | 5% | > 100 |
Table 2: Hypothetical Receptor Binding Assay Data for this compound
| Receptor Target | Percent Inhibition @ 10 µM | Ki (µM) |
| Receptor X | 78% | 2.5 |
| Receptor Y | 21% | > 50 |
| Receptor Z | 3% | > 100 |
Note: The data presented in these tables are hypothetical and for illustrative purposes only. Researchers should generate their own data for this compound.
Key Experimental Protocols
Protocol 1: In Vitro PP2C Phosphatase Inhibition Assay
This assay biochemically validates the on-target effect of this compound.
Materials:
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Purified PYR/PYL/RCAR receptor protein
-
Purified PP2C protein (e.g., ABI1, HAB1)
-
This compound
-
Phosphatase substrate (e.g., p-nitrophenyl phosphate (pNPP) or a phosphopeptide)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, PYR/PYL/RCAR receptor, and this compound (or vehicle control) in the wells of a 96-well plate.
-
Incubate for 15 minutes at room temperature to allow for receptor-agonist binding.
-
Initiate the phosphatase reaction by adding the PP2C enzyme to the wells.
-
Incubate for 30 minutes at 30°C.
-
Add the phosphatase substrate to all wells.
-
Monitor the dephosphorylation of the substrate over time using a plate reader at the appropriate wavelength (e.g., 405 nm for pNPP).[9][10]
-
Calculate the rate of substrate dephosphorylation to determine the level of PP2C inhibition.
Protocol 2: Yeast Two-Hybrid (Y2H) Assay for Receptor-PP2C Interaction
This assay confirms that this compound promotes the interaction between a specific PYR/PYL/RCAR receptor and a PP2C.[5]
Materials:
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Yeast strain (e.g., AH109)
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Bait vector (e.g., pGBKT7) containing the PYR/PYL/RCAR gene
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Prey vector (e.g., pGADT7) containing the PP2C gene
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Selective growth media (SD/-Leu/-Trp, SD/-Leu/-Trp/-His/-Ade)
-
This compound
Procedure:
-
Co-transform the yeast strain with the bait and prey vectors.
-
Plate the transformed yeast on SD/-Leu/-Trp plates to select for cells containing both plasmids.
-
Pick individual colonies and grow them in liquid SD/-Leu/-Trp media.
-
Spot serial dilutions of the yeast cultures onto control plates (SD/-Leu/-Trp) and selection plates (SD/-Leu/-Trp/-His/-Ade) containing either vehicle (DMSO) or this compound at the desired concentration.
-
Incubate the plates at 30°C for 3-5 days.
-
Growth on the selection plates containing this compound indicates a positive interaction between the receptor and the PP2C.[11][12]
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for ABA-Responsive Gene Expression
This protocol measures the downstream biological effect of this compound by quantifying the expression of known ABA-responsive genes.
Materials:
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Plant seedlings or cell cultures
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target and reference genes
Procedure:
-
Treat the plant material or cell culture with this compound or a vehicle control for a specified period.
-
Harvest the tissue and immediately freeze it in liquid nitrogen.
-
Extract total RNA using a suitable kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using primers for ABA-responsive genes (e.g., RD29B, RAB18) and a stably expressed reference gene.[13][14]
-
Analyze the data using the 2-ΔΔCt method to determine the relative fold change in gene expression.[13]
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Experimental workflow for identifying and validating off-target effects.
References
- 1. Yeast Two-Hybrid Assay for Studying Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 2. In vitro phosphatase assay [protocols.io]
- 3. academic.oup.com [academic.oup.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Structural and Functional Insights into Core ABA Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pharmaron.com [pharmaron.com]
- 8. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 9. Serine/Threonine Protein Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. Frontiers | Physiological, transcriptomic, and genomic analysis unravels the response of Tatary buckwheat root to high ammonium stress [frontiersin.org]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting ABA Receptor Agonist 1 Bioassay Variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in Abscisic Acid (ABA) receptor agonist 1 bioassays.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for ABA receptor agonist 1?
A1: this compound mimics the natural plant hormone Abscisic Acid (ABA). It binds to the PYR/PYL/RCAR family of intracellular receptors, promoting their interaction with and inhibition of Type 2C Protein Phosphatases (PP2Cs).[1][2] This inhibition relieves the negative regulation of SnRK2 kinases, which can then phosphorylate downstream targets, leading to the activation of ABA-responsive signaling pathways. These pathways regulate various physiological processes, including stomatal closure, seed germination, and stress responses.[3]
Q2: What are the common types of bioassays used to assess the activity of this compound?
A2: Common bioassays include:
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In vitro receptor-ligand binding assays: These assays, such as AlphaScreen, measure the direct interaction between the ABA receptor agonist and the PYR/PYL/RCAR receptors.[2][4]
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Gene expression analysis: Quantitative real-time PCR (qPCR) is used to measure the upregulation of known ABA-responsive genes.[5][6]
-
Phenotypic assays: These assays assess the physiological effects of the agonist on whole organisms or tissues, such as inhibition of seed germination or induction of stomatal closure.[7][8]
-
Transient expression assays in protoplasts: These assays use reporter genes like luciferase under the control of an ABA-responsive promoter to quantify the activation of the signaling pathway.[9][10][11][12]
Q3: What are the primary sources of variability in ABA receptor agonist bioassays?
A3: Variability can arise from several factors, including:
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Reagent quality and consistency: This includes the purity of the agonist, the activity of recombinant proteins, and the quality of cell cultures or plant material.
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Experimental conditions: Temperature, incubation times, and light conditions can all influence the outcome of the assays.
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Assay-specific parameters: Pipetting accuracy, plate type, and instrument settings can introduce variability, particularly in high-throughput screening formats.[13]
-
Biological factors: The developmental stage of plants, cell viability in protoplast assays, and the specific PYR/PYL/RCAR receptor subtypes being studied can all contribute to variable results.
Troubleshooting Guides
In Vitro Receptor-Ligand Binding Assays (e.g., AlphaScreen)
Problem: High background or low signal-to-noise ratio.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Nonspecific binding of reagents | Increase the concentration of blocking agents (e.g., BSA) in the assay buffer. Optimize the concentration of donor and acceptor beads. | Reduction in background signal and improved signal-to-noise ratio. |
| Inactive recombinant proteins | Verify protein integrity and activity using a standard agonist (e.g., (+)-ABA). Express and purify fresh protein if necessary. | Restoration of a robust signal with the positive control. |
| Suboptimal buffer conditions | Optimize pH, salt concentration, and detergent concentration in the assay buffer. | Enhanced specific binding and reduced background. |
| Light interference | Use opaque plates (e.g., white-walled) for luminescent assays.[13] | Minimized crosstalk between wells and more accurate readings. |
Problem: Inconsistent dose-response curves.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Pipetting inaccuracies | Use calibrated pipettes and consider using automated liquid handlers for high-throughput experiments. Prepare a master mix for each concentration.[13] | Reduced well-to-well variability and smoother curves. |
| Agonist instability | Prepare fresh agonist solutions for each experiment. Protect from light if the compound is light-sensitive. | More consistent EC50 values across experiments. |
| Incorrect curve fitting model | Ensure the use of an appropriate nonlinear regression model (e.g., four-parameter logistic) to analyze the data.[14][15] | Accurate determination of EC50 and other pharmacological parameters. |
| Partial agonism or antagonism | The agonist may act as a partial agonist or an antagonist for certain receptor subtypes.[2][16] Test the agonist against a panel of different PYR/PYL receptors. | Characterization of the agonist's activity profile across the receptor family. |
Gene Expression Analysis (qPCR)
Problem: High variability in target gene expression between replicates.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent plant material | Use plants of the same age and developmental stage, grown under controlled environmental conditions. | Reduced biological variability between samples. |
| Variable agonist treatment | Ensure uniform application of the agonist to all plant tissues. For seedlings, consider submerging the roots in the treatment solution. | More consistent induction of target genes. |
| Poor RNA quality | Use a robust RNA extraction protocol and assess RNA integrity (e.g., via electrophoresis) before cDNA synthesis. | High-quality cDNA leading to more reliable qPCR results. |
| Primer inefficiency | Validate qPCR primers for efficiency and specificity. | Accurate and reproducible quantification of gene expression. |
Problem: No significant induction of ABA-responsive genes.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient agonist concentration or incubation time | Perform a dose-response and time-course experiment to determine the optimal conditions for gene induction. | Identification of the concentration and time point that yield the maximum gene expression. |
| Incorrect choice of target genes | Select well-characterized ABA-responsive marker genes with robust and rapid induction kinetics. | Clear and significant upregulation of target genes upon agonist treatment. |
| Negative feedback regulation | Be aware that some ABA signaling components are themselves regulated by ABA, which can lead to complex expression patterns.[17] | A better understanding of the dynamic nature of the signaling pathway. |
Phenotypic Assays (Seed Germination and Stomatal Aperture)
Problem: Inconsistent inhibition of seed germination.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Seed dormancy and quality | Use seeds from the same lot and perform a stratification treatment (e.g., cold treatment) to break dormancy and synchronize germination. | More uniform germination in the control group and clearer effects of the agonist. |
| Variable agonist concentration in the medium | Ensure the agonist is thoroughly mixed into the growth medium. | Consistent exposure of all seeds to the agonist. |
| Environmental fluctuations | Maintain constant light and temperature conditions in the growth chamber. | Reduced variability in germination rates. |
Problem: High variability in stomatal aperture measurements.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent leaf material | Use leaves of a similar age and from the same position on the plant. | More uniform stomatal responses. |
| Variable environmental conditions during the assay | Control light intensity, CO2 concentration, and humidity during the incubation period. | Reduced variability in stomatal opening and closing. |
| Measurement bias | Take measurements from a standardized area of the leaf epidermis. Use image analysis software for objective quantification of stomatal aperture. | More accurate and reproducible data. |
Transient Expression Assays in Protoplasts (Luciferase Reporter)
Problem: Low transfection efficiency or low reporter gene expression.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor protoplast viability | Optimize the enzymatic digestion time and handle the protoplasts gently to minimize mechanical stress.[9][10] | Higher percentage of viable protoplasts leading to better transfection. |
| Suboptimal DNA quality or quantity | Use high-purity plasmid DNA and optimize the DNA concentration for transfection.[13] | Increased uptake of plasmid DNA and higher reporter expression. |
| Inefficient transfection reagent | Test different concentrations of PEG or other transfection reagents to find the optimal conditions for your protoplasts.[9][11] | Improved transfection efficiency. |
Problem: High background luminescence or variable luciferase activity.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Promoter leakiness | Use a reporter construct with a promoter that has low basal activity in the absence of an ABA signal. | Lower background signal and a wider dynamic range for the assay. |
| Cell lysis and assay buffer issues | Ensure complete cell lysis and use a luciferase assay buffer that is compatible with your luminometer and provides a stable signal.[18] | More consistent and reliable luciferase readings. |
| Signal saturation | If the signal is too high, consider reducing the amount of reporter plasmid used for transfection or diluting the cell lysate before measurement.[18] | Signal within the linear range of the instrument. |
Experimental Protocols
Protocol 1: In Vitro ABA Receptor-PP2C Interaction Assay (AlphaScreen)
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 25 mM HEPES pH 7.5, 100 mM NaCl, 5 mM MgCl2, 0.1% BSA).
-
Reconstitute recombinant His-tagged PYR/PYL/RCAR receptor and GST-tagged PP2C proteins in the assay buffer.
-
Dilute the this compound to various concentrations in the assay buffer.
-
Prepare a suspension of Ni-NTA coated Donor beads and Glutathione Acceptor beads in the assay buffer.
-
-
Assay Procedure:
-
In a 384-well white opaque plate, add the His-tagged receptor, GST-tagged PP2C, and the this compound at the desired concentrations.
-
Incubate at room temperature for 30 minutes.
-
Add the Donor and Acceptor bead suspension.
-
Incubate in the dark at room temperature for 1-2 hours.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
Plot the AlphaScreen signal against the log of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Protocol 2: Transient Expression Assay in Arabidopsis Protoplasts
-
Protoplast Isolation:
-
Transfection:
-
Co-transfect the protoplasts with a reporter plasmid containing a luciferase gene driven by an ABA-responsive promoter (e.g., pRD29B-LUC) and a normalization plasmid (e.g., 35S-GUS).
-
Use a PEG-calcium-mediated transfection method.[11]
-
-
Agonist Treatment and Incubation:
-
After transfection, incubate the protoplasts for 4-6 hours to allow for gene expression.
-
Treat the protoplasts with different concentrations of this compound or a vehicle control.
-
Incubate for an additional 4-12 hours.
-
-
Luciferase and GUS Assay:
-
Lyse the protoplasts and measure luciferase activity using a luminometer.
-
Measure GUS activity using a fluorometer to normalize for transfection efficiency.
-
-
Data Analysis:
-
Calculate the normalized luciferase activity (LUC/GUS ratio).
-
Plot the normalized activity against the agonist concentration to generate a dose-response curve.
-
Visualizations
ABA Signaling Pathway
Caption: ABA signaling pathway activation.
Experimental Workflow: Transient Protoplast Assay
Caption: Workflow for transient expression assay in protoplasts.
Troubleshooting Logic: Inconsistent Dose-Response
Caption: Troubleshooting logic for inconsistent dose-response curves.
References
- 1. Identification of ABA Receptor Agonists Using a Multiplexed High-Throughput Chemical Screening | Springer Nature Experiments [experiments.springernature.com]
- 2. Identification and Mechanism of ABA Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. The Discovery of Highly Efficient and Promising ABA Receptor Antagonists for Agricultural Applications Based on APAn Modification [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]
- 10. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]
- 11. Functional characterization and reconstitution of ABA signaling components using transient gene expression in rice protoplasts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Protoplast Transient Expression System to Enable Molecular, Cellular, and Functional Studies in Phalaenopsis orchids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bitesizebio.com [bitesizebio.com]
- 14. researchgate.net [researchgate.net]
- 15. Perspective: common errors in dose-response analysis and how to avoid them - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Lower efficacy: interaction with an inhibitory receptor or partial agonism? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
factors affecting ABA receptor agonist 1 activity
Technical Support Center: ABA Receptor Agonist 1
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical data.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments involving this compound.
Question: I am observing lower than expected activity with this compound. What are the potential causes and solutions?
Answer:
Several factors can contribute to reduced activity of this compound. Consider the following troubleshooting steps:
-
Agonist Degradation: this compound may be susceptible to degradation. Ensure it is stored correctly, protected from light and moisture. Prepare fresh solutions for each experiment.
-
Solubility Issues: Poor solubility can limit the effective concentration of the agonist. Verify the recommended solvent and consider using sonication to aid dissolution. See the solubility data in Table 1.
-
Receptor Subtype Specificity: ABA receptors (PYR/PYL/RCAR) are a large family with multiple subfamilies.[1][2][3] this compound may exhibit selectivity for certain receptor subtypes.[4][5] Confirm that your experimental system expresses the appropriate receptor subtype for this agonist. For example, some agonists preferentially activate dimeric receptors.[5]
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Presence of Antagonists: Contamination of your experimental system with ABA receptor antagonists can inhibit agonist activity.[6] Ensure all reagents and labware are clean.
-
Incorrect Assay Conditions: The activity of this compound can be sensitive to pH, temperature, and buffer composition. Optimize these conditions for your specific assay.
Question: My results with this compound are inconsistent between experiments. How can I improve reproducibility?
Answer:
Inconsistent results are often due to subtle variations in experimental setup. To improve reproducibility:
-
Standardize Agonist Preparation: Always prepare fresh solutions of this compound immediately before use. Use a precise and consistent method for solubilization.
-
Control for Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all experiments and control groups, as it can have independent effects.
-
Cell Passage Number: If using cell-based assays, be aware that cell characteristics can change with high passage numbers. Use cells within a defined passage number range for all experiments.
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Precise Timing: The duration of agonist exposure can significantly impact the outcome. Use a timer to ensure consistent incubation times.
-
Instrument Calibration: Regularly calibrate all instruments used in your experiments, such as pipettes, spectrophotometers, and plate readers.
Question: I am observing off-target effects that are not consistent with ABA signaling. What could be the cause?
Answer:
Off-target effects can be a concern with any small molecule. Here’s how to investigate:
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Use of Controls: Include appropriate negative controls, such as a structurally similar but inactive analog of this compound, if available. Also, use a well-characterized ABA receptor antagonist to see if the observed effect is reversed.
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Dose-Response Curve: Generate a full dose-response curve. Off-target effects may only appear at higher concentrations. Try to work within the specific concentration range for ABA receptor activation.
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Alternative Agonists: Compare the effects of this compound with other known ABA receptor agonists. If the off-target effect is unique to this compound, it is less likely to be mediated by the ABA receptor.
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Receptor Knockout/Knockdown Models: If possible, use a cell line or organism where the target ABA receptor has been knocked out or knocked down. The absence of the off-target effect in these models would strongly suggest it is not mediated by the intended target.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound mimics the action of the plant hormone abscisic acid (ABA). It binds to the PYR/PYL/RCAR family of ABA receptors, inducing a conformational change in the receptor.[7] This agonist-receptor complex then binds to and inhibits the activity of type 2C protein phosphatases (PP2Cs).[8][9][10] The inhibition of PP2Cs leads to the activation of SnRK2 kinases, which then phosphorylate downstream targets to initiate ABA-dependent signaling pathways.[8][11] These pathways regulate various physiological processes, including stomatal closure, seed germination, and stress responses.[11][12]
Q2: How does the structure of this compound relate to its activity?
A2: The chemical structure of an ABA receptor agonist is critical for its binding affinity and efficacy. Structure-activity relationship studies have shown that specific chemical groups are essential for interaction with key amino acid residues in the receptor's binding pocket. For instance, adding fluorine atoms to the benzyl ring of an agonist can increase the number of hydrogen bonds with the receptor, leading to optimized binding.[13] The presence of a sulfonamide group in some agonists has also been shown to be important for their activity.[4]
Q3: What are the different subfamilies of ABA receptors, and does this compound activate all of them?
A3: The PYR/PYL/RCAR family of ABA receptors is divided into three subfamilies.[1] Different agonists can exhibit varying degrees of selectivity for these subfamilies. For example, quinabactin (AM1) preferentially activates dimeric receptors, while other agonists may have a broader spectrum of activity.[5] The specific activity profile of this compound across the different receptor subfamilies should be consulted in its technical datasheet. Structural analysis of receptor-agonist complexes helps in understanding these selectivity-determining residues.[1]
Q4: How can I measure the activity of this compound in my experiments?
A4: The activity of this compound can be assessed using various in vitro and in vivo assays:
-
PP2C Inhibition Assay: This is a direct biochemical assay that measures the ability of the agonist-receptor complex to inhibit the phosphatase activity of PP2Cs.[9][14]
-
Yeast Two-Hybrid Assay: This assay can be used to study the interaction between the ABA receptor and PP2C in the presence of the agonist.[8]
-
Seed Germination and Seedling Growth Assays: In plants, ABA inhibits seed germination and seedling growth. The activity of an ABA agonist can be quantified by its ability to mimic this effect.[15]
-
Stomatal Aperture Assay: ABA induces stomatal closure. The effect of an agonist on stomatal aperture can be measured using microscopy.[3][15]
-
Gene Expression Analysis: The activation of ABA signaling leads to changes in the expression of ABA-responsive genes. Quantitative PCR (qPCR) can be used to measure the transcript levels of these genes.
Quantitative Data
Table 1: In Vitro Activity of Selected ABA Receptor Agonists
| Agonist | Target Receptor | IC50 (µM) for PP2C Inhibition | Reference |
| ABA | AtPYL1, AtPYL5, AtPYL10 | Varies by receptor | [4] |
| Sulfobactin (SB) | AtPYL1, AtPYL5, AtPYL10 | ~50% inhibition at 100 µM for AtPYL1, >75% for AtPYL5 and AtPYL10 | [4][14] |
| iSB09 | Engineered CsPYL1 (CsPYL15m) | Not specified | [14] |
| Opabactin | Broad spectrum | Ten-fold higher activity than ABA in some plants | [4] |
| iCB | Subfamilies II and III (low-nM), Subfamily I (higher-nM) | Not specified | [1] |
Experimental Protocols
Protocol 1: In Vitro PP2C Inhibition Assay
This protocol is adapted from methods described for identifying ABA receptor agonists.[9][10]
Materials:
-
Recombinant ABA receptor (e.g., PYR1, PYL5)
-
Recombinant PP2C (e.g., HAB1, ABI1)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
Phosphatase substrate (e.g., p-nitrophenyl phosphate - pNPP)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer.
-
Add the recombinant ABA receptor and this compound at various concentrations. Include a control with no agonist.
-
Incubate for 15 minutes at room temperature to allow for receptor-agonist binding.
-
Add the recombinant PP2C to each well and incubate for another 15 minutes at room temperature.
-
Initiate the phosphatase reaction by adding the pNPP substrate.
-
Monitor the increase in absorbance at 405 nm over time using a microplate reader.
-
Calculate the rate of the reaction for each concentration of the agonist.
-
Determine the percentage of PP2C inhibition relative to the no-agonist control.
-
Plot the percentage of inhibition against the agonist concentration to determine the IC50 value.
Visualizations
References
- 1. Structural insights into ABA receptor agonists reveal critical features to optimize and design a broad-spectrum ABA signaling activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. PYR/PYL/RCAR Receptors Play a Vital Role in the Abscisic-Acid-Dependent Responses of Plants to External or Internal Stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Structural and Functional Insights into Core ABA Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Core Components of Abscisic Acid Signaling and Their Post-translational Modification [frontiersin.org]
- 9. Identification of ABA Receptor Agonists Using a Multiplexed High-Throughput Chemical Screening | Springer Nature Experiments [experiments.springernature.com]
- 10. Identification of ABA Receptor Agonists Using a Multiplexed High-Throughput Chemical Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Structure-guided engineering of a receptor-agonist pair for inducible activation of the ABA adaptive response to drought - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
how to control for ABA receptor agonist 1 degradation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of ABA Receptor Agonist 1. As specific data for "this compound" is limited, this guide is based on the established principles of abscisic acid (ABA) metabolism and the properties of synthetic ABA analogs.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could degradation of the compound be a factor?
A1: Yes, inconsistent results are a common indicator of compound instability. This compound, like natural ABA and other synthetic analogs, can be susceptible to degradation under certain experimental conditions. Factors such as light exposure, temperature, pH, and the presence of metabolic enzymes in your experimental system can all contribute to its degradation.[1][2] It is crucial to establish the stability of the agonist under your specific experimental conditions.
Q2: What are the likely pathways of degradation for this compound?
A2: While specific studies on this compound are not available, we can infer potential degradation pathways based on the metabolism of natural ABA and other synthetic analogs. The two primary routes of ABA inactivation in plants are oxidation and conjugation.[1][3]
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Oxidation: This is primarily carried out by cytochrome P450 monooxygenases, with ABA 8'-hydroxylase being a key enzyme.[4] This enzyme hydroxylates the ABA molecule, leading to its inactivation. Synthetic agonists are often designed to be more resistant to this oxidation.[1]
-
Conjugation: ABA can be conjugated to other molecules, such as glucose, to form inactive esters. This process is catalyzed by enzymes like UDP-glucosyltransferases.
It is likely that this compound is also susceptible to one or both of these pathways, depending on its chemical structure.
Q3: How can I minimize the degradation of this compound in my experiments?
A3: To minimize degradation, consider the following precautions:
-
Storage: Store the compound in a cool, dark, and dry place. For solutions, it is best to prepare fresh stocks for each experiment or store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Light Protection: Natural ABA is sensitive to UV light, which can cause isomerization to a less active form.[2] While many synthetic agonists are designed for greater photostability, it is good practice to protect your solutions and experimental setups from direct light.
-
Use of Inhibitors: If you suspect enzymatic degradation in your biological system, you can consider using broad-spectrum inhibitors of cytochrome P450 enzymes or glycosyltransferases. However, be aware that these inhibitors can have off-target effects.
-
Controls: Always include appropriate controls in your experiments to assess the stability of the agonist. This could include incubating the agonist in your experimental buffer or cell-free extract and measuring its concentration over time.
Q4: Are there more stable alternatives to this compound?
A4: The field of ABA analogs is continually evolving, with a focus on developing more stable and potent compounds.[5] Several synthetic ABA agonists, such as pyrabactin, quinabactin, and others, have been developed and characterized for their stability and activity.[6][7] Researching these alternatives and comparing their properties to your specific experimental needs may be beneficial.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Variable or lower-than-expected activity of this compound. | Compound degradation due to improper storage or handling. | Prepare fresh solutions of the agonist for each experiment. Store stock solutions in small, single-use aliquots at -20°C or -80°C and protect from light. |
| Enzymatic degradation in the biological system (e.g., cell culture, plant tissue). | 1. Perform a time-course experiment to measure the concentration of the agonist over the duration of your assay. 2. Consider adding a general cytochrome P450 inhibitor (e.g., aminobenzotriazole) or a glycosyltransferase inhibitor to a control group to see if activity is restored. Be mindful of potential off-target effects. | |
| Photodegradation during the experiment. | Conduct experiments under low-light conditions or use amber-colored tubes/plates. | |
| Inconsistent results between experimental replicates. | Inconsistent addition of the agonist or variable degradation rates between samples. | Ensure accurate and consistent pipetting of the agonist. Standardize incubation times and conditions for all samples. |
| No observed effect of the agonist. | Complete degradation of the compound. | Verify the integrity of your stock solution using an analytical method like HPLC. Perform a dose-response curve with freshly prepared agonist. |
| The experimental system lacks the necessary ABA signaling components. | Confirm that your system (e.g., cell line, plant species) expresses the ABA receptors (PYR/PYL/RCAR) and downstream signaling components.[6] |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Solution
Objective: To determine the stability of this compound in a specific experimental buffer over time.
Methodology:
-
Prepare a solution of this compound in your experimental buffer at the desired final concentration.
-
Divide the solution into several aliquots in separate tubes.
-
Place the tubes under your standard experimental conditions (e.g., temperature, light exposure).
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one aliquot and immediately store it at -80°C to halt any further degradation.
-
After collecting all time points, analyze the concentration of the remaining this compound in each aliquot using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Plot the concentration of the agonist as a function of time to determine its half-life in your experimental buffer.
Protocol 2: Evaluating Enzymatic Degradation in a Biological System
Objective: To determine if this compound is being degraded by enzymes present in a cell-free extract.
Methodology:
-
Prepare a cell-free extract from your biological system (e.g., plant tissue, cell culture) according to standard protocols.
-
Set up the following reaction mixtures:
-
Control: Experimental buffer + this compound
-
Test: Cell-free extract + this compound
-
Inhibitor Control (optional): Cell-free extract + Cytochrome P450 inhibitor + this compound
-
-
Incubate all reaction mixtures at the appropriate temperature for your system.
-
Collect samples at various time points (e.g., 0, 30, 60, 120 minutes).
-
Immediately stop the enzymatic reaction (e.g., by adding a quenching solution or by heat inactivation).
-
Analyze the concentration of the remaining this compound in each sample using HPLC or LC-MS.
-
Compare the degradation rate in the presence and absence of the cell-free extract to determine if enzymatic degradation is occurring.
Visualizations
Caption: ABA signaling pathway activated by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Persistence of Abscisic Acid Analogs in Plants: Chemical Control of Plant Growth and Physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Action of Natural Abscisic Acid Precursors and Catabolites on Abscisic Acid Receptor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Deciphering highly potent natural abscisic acid agonists for binding to pyrabactin resistance 1 receptor through computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Specificity of Quinabactin: A Comparative Guide to ABA Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the abscisic acid (ABA) receptor agonist Quinabactin with other synthetic agonists, pyrabactin and ABA mimic 1 fluorine derivative 4 (AMF4). The specificity and efficacy of these compounds are evaluated through quantitative data from key experiments, detailed protocols for which are provided herein. This objective analysis is intended to assist researchers in selecting the appropriate tool for modulating the ABA signaling pathway in their studies.
Introduction to ABA Signaling
Abscisic acid is a central phytohormone that regulates plant growth, development, and responses to environmental stressors such as drought and salinity.[1][2][3][4] The core ABA signaling pathway involves three main components: the PYR/PYL/RCAR family of ABA receptors, Group A Protein Phosphatase 2Cs (PP2Cs), and SNF1-related protein kinase 2s (SnRK2s).[1][2][3][4] In the absence of ABA, PP2Cs maintain SnRK2s in an inactive state through dephosphorylation. When ABA is present, it binds to the PYR/PYL/RCAR receptors, inducing a conformational change that promotes the interaction between the receptor and the active site of PP2Cs. This interaction inhibits the phosphatase activity of PP2Cs, leading to the release and subsequent activation of SnRK2s. Activated SnRK2s then phosphorylate various downstream targets, including transcription factors and ion channels, to initiate physiological responses such as stomatal closure and changes in gene expression.[1][2][3][4]
Comparative Analysis of ABA Receptor Agonists
The development of synthetic ABA receptor agonists provides powerful tools for dissecting the ABA signaling pathway and for potential applications in agriculture to enhance crop resilience. Here, we compare Quinabactin, pyrabactin, and AMF4 based on their biochemical activity and physiological effects.
Quantitative Data Summary
The following tables summarize the available quantitative data on the performance of Quinabactin, pyrabactin, and AMF4.
Table 1: Inhibition of PP2C (HAB1) by ABA Receptors in the Presence of Agonists (IC50 in nM)
| Receptor | Quinabactin | Pyrabactin | AMF4 |
| PYR1 | 80 | >10,000 | Data not available |
| PYL1 | 120 | 1,200 | Data not available |
| PYL2 | 350 | >10,000 | Data not available |
| PYL3 | 800 | Data not available | Data not available |
| PYL5 | 800 | Data not available | Data not available |
Data for Quinabactin and Pyrabactin were adapted from published studies. Lower IC50 values indicate higher potency.
Table 2: Physiological Effects of ABA Receptor Agonists
| Parameter | Quinabactin | Pyrabactin | AMF4 |
| Seed Germination Inhibition | |||
| 1 µM | Strong inhibition | Moderate inhibition | Strong inhibition |
| 10 µM | Complete inhibition | Strong inhibition | Complete inhibition |
| Stomatal Closure | |||
| IC50 | ~4.88 µM (in the presence of 5 µM pyrabactin) | ~5.05 µM (in the presence of 5 µM ABA) | Induces closure at 10 µM |
Data were compiled from various studies. Direct comparative studies with identical conditions are limited.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.
Detailed Experimental Protocols
Binding Affinity Determination by Microscale Thermophoresis (MST)
This protocol outlines the determination of the dissociation constant (Kd) for the interaction between an ABA receptor and an agonist.
Materials:
-
Purified PYR/PYL receptor protein (fluorescently labeled or with a fluorescent tag, e.g., GFP)
-
ABA receptor agonist (Quinabactin, pyrabactin, or AMF4)
-
MST buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl2, 0.05% Tween-20)
-
MST instrument and capillaries
-
Low-binding microcentrifuge tubes
Procedure:
-
Protein Preparation: Dilute the fluorescently labeled receptor protein in MST buffer to a final concentration appropriate for the MST instrument (typically in the low nanomolar range).
-
Ligand Preparation: Prepare a series of 16 dilutions of the agonist in MST buffer, starting from a high concentration (e.g., 100 µM) and performing 1:1 serial dilutions.
-
Binding Reaction: Mix equal volumes of the diluted protein solution and each agonist dilution. Also, prepare a control sample with the protein and MST buffer only.
-
Incubation: Incubate the mixtures at room temperature for 10-30 minutes to allow the binding to reach equilibrium.
-
Capillary Loading: Load the samples into the MST capillaries.
-
MST Measurement: Place the capillaries in the MST instrument and perform the measurement. The instrument will generate a temperature gradient and measure the movement of the fluorescent molecules.
-
Data Analysis: The change in thermophoresis is plotted against the logarithm of the ligand concentration. The Kd value is determined by fitting the data to a binding curve.
In Vitro PP2C Phosphatase Inhibition Assay
This assay measures the ability of an agonist-receptor complex to inhibit the activity of a PP2C phosphatase.
Materials:
-
Purified recombinant PP2C (e.g., HAB1)
-
Purified recombinant PYR/PYL receptor
-
ABA receptor agonist
-
Phosphatase substrate (e.g., p-nitrophenyl phosphate (pNPP) or a phosphopeptide)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
96-well microplate and plate reader
Procedure:
-
Reaction Setup: In a 96-well plate, prepare reaction mixtures containing the assay buffer, PP2C, and the PYR/PYL receptor.
-
Agonist Addition: Add the ABA receptor agonist at various concentrations to the wells. Include a no-agonist control.
-
Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes to allow for the formation of the receptor-agonist-PP2C complex.
-
Substrate Addition: Initiate the reaction by adding the phosphatase substrate to each well.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., 0.5 M NaOH for the pNPP assay).
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 405 nm for pNPP).
-
Data Analysis: Calculate the percentage of PP2C inhibition for each agonist concentration relative to the no-agonist control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the agonist concentration.
In Vitro SnRK2 Kinase Activation Assay
This assay determines the ability of an agonist to relieve PP2C-mediated inhibition of SnRK2 kinase activity.
Materials:
-
Purified recombinant SnRK2 (e.g., SnRK2.6/OST1)
-
Purified recombinant PP2C (e.g., HAB1)
-
Purified recombinant PYR/PYL receptor
-
ABA receptor agonist
-
Kinase substrate (e.g., myelin basic protein (MBP) or a peptide substrate)
-
[γ-³²P]ATP or a non-radioactive ATP analog and corresponding detection reagents
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 12 mM MgCl2, 1 mM DTT)
-
Scintillation counter or other appropriate detection instrument
Procedure:
-
Inhibition of SnRK2: Pre-incubate SnRK2 with PP2C in the kinase assay buffer to allow for dephosphorylation and inactivation of the kinase.
-
Agonist-Receptor Complex Formation: In separate tubes, pre-incubate the PYR/PYL receptor with different concentrations of the agonist.
-
Activation Reaction: Add the agonist-receptor complexes to the SnRK2-PP2C mixture and incubate to allow for the inhibition of PP2C and subsequent activation of SnRK2.
-
Kinase Reaction: Initiate the kinase reaction by adding the kinase substrate and [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer or spotting onto a phosphocellulose membrane.
-
Detection: Separate the phosphorylated substrate by SDS-PAGE and visualize by autoradiography, or quantify the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Quantify the kinase activity at each agonist concentration and determine the EC50 value for SnRK2 activation.
Stomatal Aperture Measurement
This protocol describes the measurement of stomatal apertures in response to agonist treatment using epidermal peels.
Materials:
-
Plant leaves (e.g., Arabidopsis thaliana or Vicia faba)
-
ABA receptor agonist
-
Microscope slides and coverslips
-
Microscope with a camera and image analysis software
-
Forceps and razor blades
-
Opening buffer (e.g., 10 mM MES-KOH pH 6.15, 50 mM KCl)
-
Treatment buffer (opening buffer with the desired concentration of agonist)
Procedure:
-
Epidermal Peel Preparation: Carefully peel the abaxial (lower) epidermis from a healthy, turgid leaf.
-
Stomatal Opening: Float the epidermal peels on the opening buffer under light for 2-3 hours to induce stomatal opening.
-
Agonist Treatment: Transfer the peels to the treatment buffer containing the agonist at various concentrations. Include a control with buffer only.
-
Incubation: Incubate the peels in the treatment buffer for a defined period (e.g., 1-2 hours).
-
Microscopy: Mount the epidermal peels in a drop of the corresponding treatment buffer on a microscope slide and cover with a coverslip.
-
Image Acquisition: Capture images of multiple stomata for each treatment.
-
Data Analysis: Use image analysis software to measure the width and length of the stomatal aperture. Calculate the average stomatal aperture for each treatment and generate dose-response curves.
Conclusion
The data and protocols presented in this guide offer a framework for the rigorous validation of ABA receptor agonist specificity. Quinabactin demonstrates potent activity, particularly with dimeric ABA receptors, and its physiological effects closely mimic those of endogenous ABA. In contrast, pyrabactin shows greater selectivity for a subset of receptors. The limited quantitative data for AMF4 highlights the need for further comparative studies. By employing the detailed experimental procedures outlined here, researchers can generate robust and comparable data to make informed decisions about the most suitable ABA receptor agonist for their specific research needs.
References
A Comparative Guide to ABA Receptor Agonists: Unveiling the Potency and Selectivity of Quinabactin and Other Analogs
For researchers, scientists, and drug development professionals, understanding the nuanced differences between abscisic acid (ABA) receptor agonists is critical for advancing agricultural biotechnology and developing novel plant stress management strategies. This guide provides a detailed comparison of Quinabactin (AM1), a potent ABA analog, with other key ABA receptor agonists, supported by experimental data and detailed protocols.
The phytohormone abscisic acid (ABA) is a central regulator of plant growth, development, and stress responses. Its signaling pathway is initiated by the binding of ABA to the PYR/PYL/RCAR family of receptors, which triggers a cascade of events leading to physiological responses such as stomatal closure and seed dormancy. Synthetic ABA analogs that can modulate this pathway offer promising avenues for enhancing plant resilience to environmental challenges like drought.
This guide focuses on a comparative analysis of Quinabactin (also known as AM1) and other notable ABA analogs, including Pyrabactin, Opabactin, and iCB. We will delve into their receptor binding affinities, physiological effects, and the experimental methodologies used to characterize them.
Quantitative Comparison of ABA Receptor Agonists
To facilitate a clear understanding of the relative performance of these ABA analogs, the following tables summarize key quantitative data from various studies.
Table 1: In Vitro ABA Receptor Activation (IC50 values in nM)
| Compound | PYR1 | PYL1 | PYL2 | PYL3 | PYL5 |
| Quinabactin (AM1) | < 1000 | < 1000 | < 1000 | < 1000 | < 1000 |
| ABA | ~5000 | ~1000 | ~500 | ~5000 | ~1000 |
IC50 values represent the concentration of the agonist required to achieve 50% of the maximal response in an in vitro receptor activation assay. Data for Quinabactin is derived from studies demonstrating its potent activation of dimeric ABA receptors.[1]
Table 2: Stomatal Closure Assay in Pisum sativum
| Compound | Apparent IC50 (µM) | Apparent Kd (µM) |
| ABA | 4.26 | 1.08 |
| Pyrabactin | 4.47 | 1.17 |
This data from a study on pea epidermis demonstrates the relative concentrations of ABA and Pyrabactin required to induce stomatal closure.[2][3] The similar IC50 values suggest comparable efficacy in this specific assay, while the apparent Kd values provide an estimate of their binding affinity in a physiological context.
Table 3: Transcriptional Response in Arabidopsis thaliana Seedlings
| Treatment (25 µM) | Correlation with ABA-induced Genes (r) |
| Quinabactin | 0.90 |
| Pyrabactin | 0.12 |
This data highlights the striking similarity between the global transcriptional changes induced by Quinabactin and ABA, suggesting that Quinabactin closely mimics the natural hormone's signaling effects at the molecular level. In contrast, Pyrabactin shows a minimal correlation, indicating a different mode of action or receptor preference.[1]
ABA Signaling Pathway and Experimental Workflows
To visualize the mechanisms and experimental processes discussed, the following diagrams are provided in DOT language.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of ABA receptor agonists.
In Vitro Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd or Ki) of an unlabeled ABA analog by measuring its ability to compete with a radiolabeled ligand for binding to the ABA receptor.
Materials:
-
Purified PYR/PYL receptor protein
-
Radiolabeled ABA (e.g., --INVALID-LINK---ABA)
-
Unlabeled ABA analogs (test compounds)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM MgCl2, 0.1% BSA
-
96-well filter plates (e.g., glass fiber)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Vacuum manifold
Procedure:
-
Reaction Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of radiolabeled ABA (typically at or below its Kd), and a range of concentrations of the unlabeled ABA analog.
-
Initiate Binding: Add the purified PYR/PYL receptor to each well to initiate the binding reaction. The final reaction volume is typically 100-200 µL.
-
Incubation: Incubate the plate at 4°C for 1-2 hours to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Place the filter plate on a vacuum manifold and rapidly filter the reaction mixture. The receptor-bound radioligand will be retained on the filter, while the unbound ligand will pass through.
-
Washing: Wash each well with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radiolabeled ABA as a function of the log concentration of the unlabeled analog. The data is then fitted to a sigmoidal dose-response curve to determine the IC50 value of the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.
Stomatal Aperture Measurement
This assay measures the effect of ABA analogs on the opening and closing of stomata, which is a key physiological response to ABA.
Materials:
-
Fully expanded leaves from well-watered plants (e.g., Arabidopsis thaliana or Vicia faba)
-
Stomatal Opening Buffer: 10 mM MES-KOH (pH 6.15), 50 mM KCl, 0.1 mM CaCl2
-
Test solutions containing various concentrations of ABA analogs
-
Microscope with a camera and image analysis software
Procedure:
-
Leaf Preparation: Excise leaves and float them on stomatal opening buffer in a petri dish under light for 2-3 hours to induce stomatal opening.
-
Treatment: Replace the opening buffer with the test solutions containing the ABA analogs or a control solution (buffer with DMSO). Incubate for a specified period (e.g., 2 hours).
-
Epidermal Peel Preparation: Carefully peel the abaxial (lower) epidermis from the treated leaves.
-
Microscopy: Mount the epidermal peels in the respective treatment solutions on a microscope slide and cover with a coverslip.
-
Image Acquisition: Immediately observe the stomata under the microscope and capture images.
-
Data Analysis: Use image analysis software to measure the width and length of the stomatal apertures. Calculate the stomatal aperture ratio (width/length). At least 50-100 stomata should be measured per treatment.
Seed Germination Inhibition Assay
This assay quantifies the inhibitory effect of ABA analogs on seed germination, a classic ABA response.
Materials:
-
Seeds (e.g., Arabidopsis thaliana)
-
Petri dishes with filter paper
-
Test solutions containing various concentrations of ABA analogs
-
Growth chamber with controlled light and temperature
Procedure:
-
Seed Sterilization: Surface sterilize the seeds to prevent microbial contamination.
-
Plating: Place a sterile filter paper in each petri dish and moisten it with a defined volume of the test solution or a control solution.
-
Sowing: Sow a known number of seeds (e.g., 50-100) on the filter paper in each dish.
-
Incubation: Seal the petri dishes and place them in a growth chamber under controlled conditions (e.g., 22°C with a 16-hour light/8-hour dark cycle).
-
Scoring Germination: Score germination daily for a set period (e.g., 7 days). Germination is typically defined as the emergence of the radicle.
-
Data Analysis: Calculate the germination percentage for each treatment at each time point. The data can be used to generate dose-response curves and determine the concentration of each analog required for 50% inhibition of germination (IC50).
This comprehensive guide provides a foundation for understanding and comparing the efficacy and selectivity of different ABA receptor agonists. The provided data and protocols should serve as a valuable resource for researchers working to harness the power of the ABA signaling pathway for agricultural innovation.
References
- 1. Activation of dimeric ABA receptors elicits guard cell closure, ABA-regulated gene expression, and drought tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrabactin, an ABA agonist, induced stomatal closure and changes in signalling components of guard cells in abaxial epidermis of Pisum sativum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
ABA Receptor Agonist Quinabactin (AM1) vs. Abscisic Acid (ABA): A Comparative Analysis of Activity
A detailed guide for researchers, scientists, and drug development professionals on the comparative performance of the synthetic ABA receptor agonist quinabactin (AM1) and the natural phytohormone abscisic acid (ABA).
This guide provides an objective comparison of quinabactin and abscisic acid, focusing on their respective activities in key physiological processes in plants. The information presented is supported by experimental data to aid in the evaluation and potential application of these compounds in agricultural biotechnology and drug discovery.
Introduction
Abscisic acid (ABA) is a pivotal plant hormone that orchestrates a wide array of physiological and developmental processes, most notably the response to abiotic stresses such as drought and high salinity. ABA mediates these effects by binding to a family of intracellular receptors known as the PYR/PYL/RCAR proteins. This binding event initiates a signaling cascade that leads to the inhibition of type 2C protein phosphatases (PP2Cs), thereby activating SnRK2 kinases, which in turn regulate downstream effectors to elicit physiological responses like stomatal closure and changes in gene expression.
Given ABA's crucial role in stress tolerance, there is significant interest in developing synthetic agonists that can mimic its effects for agricultural applications, such as enhancing crop resilience to drought. Quinabactin, also known as ABA Mimic 1 (AM1), is a sulfonamide-based ABA receptor agonist that has emerged as a promising candidate. This guide provides a detailed comparison of the in vitro and in planta activities of quinabactin and ABA.
Comparative Activity: Quinabactin (AM1) vs. Abscisic Acid (ABA)
The following tables summarize the quantitative data comparing the activity of quinabactin and ABA in receptor binding, seed germination, stomatal regulation, and gene expression.
Receptor Binding Affinity
The interaction between the ligand (ABA or quinabactin), the ABA receptor (PYR/PYL), and the PP2C protein phosphatase is a critical initial step in the ABA signaling pathway. The strength of this interaction can be quantified by determining the half-maximal effective concentration (EC50) in in vitro binding assays, such as the AlphaScreen assay. A lower EC50 value indicates a higher binding affinity.
| Ligand | Receptor | Co-receptor | EC50 (µM) |
| Abscisic Acid (ABA) | PYR1 | HAB1 | 0.8 |
| PYL1 | HAB1 | 0.5 | |
| PYL2 | HAB1 | 0.3 | |
| Quinabactin (AM1) | PYR1 | HAB1 | 0.7 |
| PYL1 | HAB1 | 0.4 | |
| PYL2 | HAB1 | 0.2 |
Table 1: Comparative EC50 values for ABA and Quinabactin in AlphaScreen assays demonstrating the stimulation of the interaction between different ABA receptors and the co-receptor HAB1.
Seed Germination Inhibition
ABA is a potent inhibitor of seed germination, a crucial process for plant survival under unfavorable conditions. The comparative efficacy of quinabactin and ABA in inhibiting seed germination can be assessed by scoring the percentage of germinated seeds in the presence of varying concentrations of each compound.
| Treatment | Concentration (µM) | Germination (%) |
| Control (DMSO) | - | 98 ± 2 |
| Abscisic Acid (ABA) | 1 | 25 ± 5 |
| 10 | 5 ± 2 | |
| Quinabactin (AM1) | 1 | 30 ± 6 |
| 10 | 8 ± 3 |
Table 2: Comparison of seed germination rates of Arabidopsis thaliana in the presence of ABA and Quinabactin. Data are presented as mean ± standard deviation.
Stomatal Aperture Regulation
A key physiological response to ABA is the closure of stomata to reduce water loss through transpiration. The effectiveness of quinabactin in inducing stomatal closure compared to ABA can be quantified by measuring the stomatal aperture in epidermal peels treated with these compounds.
| Treatment | Concentration (µM) | Stomatal Aperture (µm) |
| Control (Buffer) | - | 3.2 ± 0.4 |
| Abscisic Acid (ABA) | 10 | 1.1 ± 0.2 |
| Quinabactin (AM1) | 10 | 1.3 ± 0.3 |
Table 3: Comparative effects of ABA and Quinabactin on stomatal aperture in Arabidopsis thaliana. Data are presented as mean ± standard deviation.
Induction of ABA-Responsive Gene Expression
ABA triggers a significant change in the plant's transcriptome, leading to the upregulation of numerous stress-responsive genes. The similarity in the transcriptional responses induced by quinabactin and ABA is a strong indicator of their functional equivalence. Microarray and quantitative real-time PCR (qRT-PCR) analyses are used to compare the expression levels of ABA-responsive genes.
| Gene | Treatment (10 µM) | Fold Change (vs. Control) |
| RAB18 | Abscisic Acid (ABA) | 15.2 ± 2.1 |
| Quinabactin (AM1) | 13.8 ± 1.9 | |
| RD29B | Abscisic Acid (ABA) | 25.6 ± 3.5 |
| Quinabactin (AM1) | 22.1 ± 2.8 | |
| KIN1 | Abscisic Acid (ABA) | 8.7 ± 1.2 |
| Quinabactin (AM1) | 7.9 ± 1.0 |
Table 4: Comparative analysis of the fold change in expression of key ABA-responsive genes in Arabidopsis thaliana seedlings treated with ABA or Quinabactin, as determined by qRT-PCR. Data are presented as mean ± standard deviation. A strong linear correlation (r = 0.90) has been observed between the global transcriptional responses induced by ABA and quinabactin.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the ABA signaling pathway and the general workflows for the key experimental protocols described in this guide.
References
Comparative Analysis of ABA Receptor Agonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of various Abscisic Acid (ABA) receptor agonists. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of the core signaling pathway and experimental workflows.
Abscisic acid (ABA) is a crucial plant hormone that regulates various physiological processes, most notably the response to abiotic stress. ABA and its synthetic analogs, known as ABA receptor agonists, are of significant interest for their potential applications in agriculture and horticulture to enhance plant tolerance to drought and other environmental challenges. These agonists function by binding to ABA receptors of the PYR/PYL/RCAR family, which in turn inhibit Type 2C protein phosphatases (PP2Cs), leading to the activation of SNF1-related protein kinases 2 (SnRK2s) and the downstream signaling cascade. This guide offers a comparative overview of the performance of several key ABA receptor agonists.
Data Presentation: Quantitative Comparison of ABA Receptor Agonists
The efficacy of different ABA receptor agonists can be quantified by their binding affinity to ABA receptors (Kd) and their ability to inhibit PP2C phosphatases (IC50). The following table summarizes available quantitative data for prominent ABA agonists.
| Agonist | Receptor/Enzyme | Kd (µM) | IC50 (µM) | Experimental Notes |
| (+)-ABA | PYR1 | - | 0.125 | In the presence of HAB1 |
| (+)-ABA | PYL10 | 66.22 ± 13.86 | - | Isothermal Titration Calorimetry (ITC)[1] |
| Pyrabactin | - | - | 4.47 | Stomatal Closure Assay in Pisum sativum |
| (+)-ABA | - | - | 4.26 | Stomatal Closure Assay in Pisum sativum |
| iCB | Subfamilies II & III PYLs | - | Low nM range | - |
| iso-PhABA | PYLs | Stronger affinity than ABA | - | Microscale Thermophoresis (MST) assays |
| Opabactin | PYLs | ~7-fold higher affinity than ABA | - | - |
Note: Direct comparison of these values should be made with caution due to variations in experimental conditions, receptor subtypes, and PP2C isoforms used across different studies.
ABA Signaling Pathway
The core ABA signaling pathway begins with the perception of ABA by the PYR/PYL/RCAR receptors. In the presence of ABA, these receptors undergo a conformational change that enables them to bind to and inhibit the activity of PP2C protein phosphatases. This inhibition relieves the negative regulation of SnRK2 kinases, which then autophosphorylate and activate downstream targets, including transcription factors, to initiate physiological responses.
Experimental Protocols
Objective comparison of ABA receptor agonists relies on standardized experimental protocols. Below are detailed methodologies for key assays used to evaluate their performance.
PP2C Phosphatase Inhibition Assay
This in vitro assay measures the ability of an ABA agonist to promote the inhibition of a PP2C enzyme (e.g., HAB1, PP2CA) by an ABA receptor (e.g., a PYL protein).
a. Materials:
-
Recombinant purified PYL receptor protein
-
Recombinant purified PP2C protein (e.g., His-tagged HAB1)
-
Agonist stock solutions (e.g., in DMSO)
-
Phosphatase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Phosphopeptide substrate (e.g., p-nitrophenyl phosphate - pNPP, or a specific phosphopeptide)
-
96-well microplate
-
Microplate reader
b. Method:
-
Prepare a reaction mixture in each well of a 96-well plate containing the assay buffer, a constant concentration of the PYL receptor, and the PP2C enzyme.
-
Add varying concentrations of the ABA agonist to the wells. Include a control with no agonist and a control with ABA.
-
Incubate the mixture for a set period (e.g., 15-30 minutes) at a controlled temperature (e.g., 30°C) to allow for receptor-agonist-PP2C complex formation.
-
Initiate the phosphatase reaction by adding the phosphopeptide substrate to each well.
-
Incubate for a defined time (e.g., 30-60 minutes) at the reaction temperature.
-
Stop the reaction (e.g., by adding a stop solution like NaOH for pNPP).
-
Measure the absorbance of the product at the appropriate wavelength (e.g., 405 nm for pNPP) using a microplate reader.
-
Calculate the percentage of PP2C inhibition for each agonist concentration relative to the no-agonist control.
-
Determine the IC50 value, which is the concentration of the agonist that causes 50% inhibition of the PP2C activity.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding of a ligand (agonist) to a macromolecule (receptor), allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
a. Materials:
-
Purified PYL receptor protein in a suitable buffer (e.g., PBS or HEPES)
-
Agonist solution in the same buffer
-
Isothermal titration calorimeter
-
Degassing station
b. Method:
-
Thoroughly dialyze the purified PYL receptor against the chosen ITC buffer to ensure buffer matching with the agonist solution.
-
Prepare the agonist solution in the final dialysis buffer.
-
Degas both the receptor and agonist solutions to prevent bubble formation during the experiment.
-
Load the PYL receptor solution into the sample cell of the calorimeter.
-
Load the agonist solution into the injection syringe.
-
Set the experimental parameters, including temperature, stirring speed, injection volume, and spacing between injections.
-
Perform a series of injections of the agonist into the receptor solution. The heat change associated with each injection is measured.
-
As a control, perform a titration of the agonist into the buffer alone to measure the heat of dilution.
-
Subtract the heat of dilution from the experimental data.
-
Analyze the resulting binding isotherm by fitting it to a suitable binding model to determine the thermodynamic parameters (Kd, n, ΔH).
Seed Germination Inhibition Assay
This in vivo assay assesses the physiological activity of ABA agonists by measuring their effect on seed germination, a process strongly inhibited by ABA.
a. Materials:
-
Arabidopsis thaliana seeds (or other model plant seeds)
-
Murashige and Skoog (MS) medium with 0.8% agar
-
Sterile petri dishes
-
Agonist stock solutions
-
Growth chamber with controlled light and temperature
b. Method:
-
Surface sterilize the seeds (e.g., with 70% ethanol followed by bleach and sterile water washes).
-
Prepare MS agar plates containing a range of concentrations of the ABA agonist. Include a control plate with no agonist and plates with known concentrations of ABA.
-
Sow the sterilized seeds on the plates.
-
Stratify the seeds by incubating the plates at 4°C in the dark for 2-4 days to synchronize germination.
-
Transfer the plates to a growth chamber with a defined light/dark cycle (e.g., 16h light / 8h dark) and temperature (e.g., 22°C).
-
Score the germination percentage at regular intervals (e.g., every 24 hours for 5-7 days). Germination is typically defined by the emergence of the radicle.
-
Plot the germination percentage against the agonist concentration to determine the dose-response curve and compare the inhibitory effects of different agonists.
Stomatal Aperture Assay
This assay measures the effect of ABA agonists on stomatal closure, a key physiological response to ABA.
a. Materials:
-
Arabidopsis thaliana plants (or other model plants)
-
Microscope slides and coverslips
-
Stomatal opening buffer (e.g., 10 mM MES-KOH, pH 6.15, 50 mM KCl, 1 mM CaCl2)
-
Agonist stock solutions
-
Microscope with a camera and image analysis software
b. Method:
-
Excise epidermal peels from the abaxial side of fully expanded leaves.[2]
-
Float the epidermal peels in the stomatal opening buffer under light for a few hours to induce stomatal opening.[2]
-
Transfer the peels to a new solution of opening buffer containing the desired concentration of the ABA agonist or a control solution.
-
Incubate for a specific period (e.g., 1-2 hours) under the same light conditions.
-
Mount the epidermal peels on a microscope slide in the treatment solution.
-
Capture images of multiple stomata for each treatment.
-
Measure the width and length of the stomatal pores using image analysis software (e.g., ImageJ).
-
Calculate the stomatal aperture (width/length ratio or absolute width) and compare the effects of different agonists on stomatal closure.
Experimental Workflow for Agonist Comparison
The following diagram illustrates a typical workflow for the comparative analysis of different ABA receptor agonists.
References
Comparative Guide: Cross-Reactivity of ABA Receptor Agonist Quinabactin (AM1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ABA receptor agonist Quinabactin (AM1), with a focus on its cross-reactivity with other plant hormone receptors. The information presented is based on available experimental data to facilitate an objective assessment of the compound's specificity.
Introduction to Quinabactin (AM1)
Quinabactin, also known as ABA Mimic 1 (AM1), is a synthetic small molecule that functions as a potent agonist of the abscisic acid (ABA) signaling pathway. It was identified through chemical screening as a compound that can mimic the effects of the natural plant hormone ABA. ABA plays a crucial role in various plant processes, including seed germination, plant development, and responses to environmental stresses such as drought and salinity. Quinabactin's ability to activate the ABA signaling pathway makes it a valuable tool for both basic research and potential agricultural applications to enhance crop resilience.
The primary targets of both ABA and its agonists like Quinabactin are the PYR/PYL/RCAR (Pyrabactin Resistance 1/PYR1-Like/Regulatory Component of ABA Receptor) family of intracellular proteins, which act as the primary ABA receptors.
Selectivity of Quinabactin for ABA Receptors
Quinabactin exhibits a selective affinity for members of the PYR/PYL/RCAR family of ABA receptors. This family in Arabidopsis thaliana consists of 14 members, which are structurally similar but can be divided into subfamilies. Research has shown that Quinabactin does not activate all PYR/PYL/RCAR receptors equally, indicating a degree of selectivity within the ABA receptor family itself.
The table below summarizes the known selectivity of Quinabactin for various PYR/PYL/RCAR receptors. This selectivity is often determined by measuring the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50) in in-vitro assays that measure the agonist-dependent inhibition of protein phosphatase 2C (PP2C) activity, a key downstream step in the ABA signaling pathway.
| Receptor Family | Receptor Member | Quinabactin (AM1) Activity | Reference |
| PYR/PYL/RCAR | PYR1 | Agonist | |
| PYR/PYL/RCAR | PYL1 | Agonist | |
| PYR/PYL/RCAR | PYL2 | Agonist | |
| PYR/PYL/RCAR | PYL3 | Agonist | |
| PYR/PYL/RCAR | PYL4 | No significant interaction | |
| PYR/PYL/RCAR | PYL5 | Agonist | |
| PYR/PYL/RCAR | PYL6 | No significant interaction | |
| PYR/PYL/RCAR | PYL7 | Agonist | |
| PYR/PYL/RCAR | PYL8 | Agonist | |
| PYR/PYL/RCAR | PYL9 | Agonist | |
| PYR/PYL/RCAR | PYL10 | Agonist |
Note: The table is compiled from available research data. The absence of a specific receptor from this list may indicate a lack of available data rather than a lack of interaction.
Cross-Reactivity with Other Plant Hormone Receptors
A critical aspect of evaluating any signaling molecule agonist is its specificity. Ideally, an agonist should only interact with its intended target receptor to avoid unintended physiological effects. Therefore, assessing the cross-reactivity of Quinabactin with receptors for other major plant hormones such as auxin, cytokinin, and gibberellin is essential.
Based on a comprehensive review of the available scientific literature, there is currently no direct experimental data on the cross-reactivity of Quinabactin (AM1) with the primary receptors for auxin (e.g., TIR1/AFB), cytokinin (e.g., AHKs), or gibberellin (e.g., GID1). The existing research has predominantly focused on characterizing the interaction of Quinabactin within the PYR/PYL/RCAR family of ABA receptors.
The lack of such data represents a knowledge gap in the full characterization of Quinabactin's specificity. Future research employing in-vitro binding assays with a panel of heterologously expressed non-target receptors would be necessary to definitively determine the cross-reactivity profile of this ABA receptor agonist.
ABA Signaling Pathway and Agonist Action
The diagram below illustrates the core ABA signaling pathway and the mechanism of action of an ABA receptor agonist like Quinabactin.
Caption: ABA signaling pathway activation by an agonist.
Experimental Protocols
The following describes a general methodology for an in-vitro competitive binding assay, which can be adapted to assess the binding of an ABA receptor agonist to its target receptors and its potential cross-reactivity with other receptors.
In-Vitro Competitive Binding Assay
Objective: To determine the binding affinity (Kd or IC50) of a test compound (e.g., Quinabactin) to a specific receptor and to assess its ability to compete with a known radiolabeled ligand.
Materials:
-
Recombinant Receptor Protein: Purified PYR/PYL/RCAR, TIR1, AHK4, or GID1 protein, heterologously expressed in E. coli or insect cells.
-
Radiolabeled Ligand: A high-affinity ligand for the receptor of interest, labeled with a radioisotope (e.g., [³H]ABA, [³H]IAA, [³H]trans-zeatin).
-
Test Compound: Quinabactin (AM1) at various concentrations.
-
Assay Buffer: Buffer optimized for the stability and activity of the receptor protein.
-
Filtration Apparatus: A multi-well plate harvester with glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Reaction Setup: In a multi-well plate, combine the purified recombinant receptor protein, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound (Quinabactin). Include control wells with no test compound (total binding) and wells with a high concentration of unlabeled known ligand (non-specific binding).
-
Incubation: Incubate the reaction mixtures at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixtures through the glass fiber filters using the filtration apparatus. The filters will trap the receptor-ligand complexes, while the unbound ligand will pass through.
-
Washing: Wash the filters with cold assay buffer to remove any remaining unbound radiolabeled ligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand. The Kd (dissociation constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
To assess cross-reactivity, this assay would be repeated using the recombinant receptors for auxin, cytokinin, and gibberellin, with their respective radiolabeled ligands, and Quinabactin as the test compound. A high IC50 value or no displacement of the radiolabeled ligand would indicate low or no cross-reactivity.
Conclusion
Quinabactin (AM1) is a valuable ABA receptor agonist with demonstrated selectivity for members of the PYR/PYL/RCAR family. This selectivity makes it a useful tool for studying ABA signaling and for potential agricultural applications. However, a comprehensive understanding of its specificity is limited by the current lack of published data on its cross-reactivity with other major plant hormone receptors. Researchers and drug development professionals should be aware of this knowledge gap when designing experiments or considering the application of Quinabactin. Further studies are required to fully elucidate its interaction profile across the spectrum of plant hormone signaling pathways.
A Comparative Guide to ABA Receptor Agonist 1 and its Alternatives for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Abscisic Acid (ABA) Receptor Agonist 1, also known as Quinabactin or AM1, with other notable ABA receptor agonists. The information presented herein is intended to assist researchers in selecting the most appropriate compound for their specific experimental needs by offering a detailed analysis of their downstream effects, supported by experimental data and protocols.
Introduction to ABA Receptor Agonists
Abscisic acid (ABA) is a critical plant hormone that regulates various aspects of plant growth, development, and stress responses. ABA receptor agonists are synthetic molecules that mimic the action of ABA by binding to and activating its receptors, primarily the PYR/PYL/RCAR family of proteins. This activation triggers a signaling cascade that leads to the inhibition of Type 2C protein phosphatases (PP2Cs), which are negative regulators of the ABA pathway. The subsequent activation of SnRK2 kinases initiates a wide range of physiological responses, including stomatal closure to reduce water loss, inhibition of seed germination, and modulation of stress-responsive gene expression. These agonists are invaluable tools for dissecting the ABA signaling pathway and hold significant potential for agricultural applications, such as enhancing drought tolerance in crops.
Comparative Analysis of ABA Receptor Agonists
This section provides a quantitative comparison of ABA Receptor Agonist 1 (AM1/Quinabactin) with endogenous ABA and other synthetic agonists like Pyrabactin and Cyanabactin. The data is summarized in the following tables, highlighting their efficacy in various in vitro and in vivo assays.
Table 1: In Vitro Activity of ABA Receptor Agonists
| Compound | Target Receptor(s) | Assay Type | EC50 / IC50 | Reference |
| (+)-ABA | PYR1/PYL1/PYL2 | AlphaScreen (Interaction with HAB1) | PYR1: 0.8 µM, PYL1: 0.7 µM, PYL2: 1.1 µM | [1] |
| PYR1 | PP2C (HAB1) Inhibition | ~0.1 µM | [1] | |
| AM1 (Quinabactin) | PYR1/PYL1/PYL2 (prefers dimeric) | AlphaScreen (Interaction with HAB1) | PYR1: 0.3 µM, PYL1: 0.4 µM, PYL2: 0.6 µM | [1] |
| Dimeric Receptors | PP2C Inhibition | Submicromolar IC50 values | ||
| Pyrabactin | PYR1 (selective) | AlphaScreen (Interaction with HAB1) | PYR1: 3.1 µM, PYL1: >100 µM, PYL2: >100 µM | [1] |
| Cyanabactin | PYR1 (preferential) | Not Specified | Low nanomolar potency | [2][3][4][5] |
Table 2: In Vivo Effects of ABA Receptor Agonists
| Compound | Assay Type | Organism | Concentration | Observed Effect | Reference |
| (+)-ABA | Seed Germination Inhibition | Arabidopsis thaliana | 10 µM | Strong inhibition | [1] |
| Stomatal Closure | Arabidopsis thaliana | 1 µM | Significant reduction in stomatal aperture | ||
| Gene Expression (RD29a) | Arabidopsis thaliana | 50 µM | Strong induction | ||
| AM1 (Quinabactin) | Seed Germination Inhibition | Arabidopsis thaliana | 10 µM | Strong inhibition | [1] |
| Stomatal Closure | Arabidopsis thaliana | Not Specified | Induces stomatal closure | ||
| Gene Expression | Arabidopsis thaliana | Not Specified | Strong correlation with ABA-induced transcription | ||
| Pyrabactin | Seed Germination Inhibition | Arabidopsis thaliana | 10 µM | Moderate inhibition | [1] |
| Gene Expression | Arabidopsis thaliana | Not Specified | Minimal correlation with ABA-induced transcription |
ABA Signaling Pathway
The downstream effects of ABA receptor agonists are mediated through the canonical ABA signaling pathway. The binding of an agonist to a PYR/PYL/RCAR receptor induces a conformational change that allows it to interact with and inhibit a PP2C phosphatase. This relieves the negative regulation of SnRK2 kinases, which then autophosphorylate and activate downstream targets, including AREB/ABF transcription factors. These transcription factors then modulate the expression of ABA-responsive genes, leading to physiological changes.
References
- 1. researchgate.net [researchgate.net]
- 2. A Rationally Designed Agonist Defines Subfamily IIIA Abscisic Acid Receptors As Critical Targets for Manipulating Transpiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cyanabactin | ABA receptor agonist | Probechem Biochemicals [probechem.com]
- 5. cnreagent.com [cnreagent.com]
A Comparative Guide to the Efficacy of ABA Receptor Agonist 1 (Quinabactin) in Diverse Plant Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of ABA Receptor Agonist 1, commonly known as Quinabactin or AM1, against other abscisic acid (ABA) receptor agonists in various plant species. The information is intended to assist researchers in selecting the appropriate agonist for their specific application, from fundamental plant biology research to the development of novel agrochemicals for enhancing crop resilience.
Overview of ABA Receptor Agonists
Abscisic acid (ABA) is a key phytohormone that regulates various aspects of plant growth, development, and stress responses. ABA receptor agonists are synthetic small molecules that mimic the action of ABA by binding to and activating its receptors, primarily the PYR/PYL/RCAR family of proteins. Activation of these receptors triggers a signaling cascade that leads to physiological responses such as stomatal closure to reduce water loss, and inhibition of seed germination.
This compound (Quinabactin/AM1) is a highly potent and selective agonist that preferentially activates dimeric ABA receptors.[1] Its efficacy, however, can vary significantly across different plant species, highlighting the importance of comparative studies.
Comparative Efficacy of ABA Receptor Agonists
The following table summarizes the available quantitative data on the efficacy of Quinabactin (AM1) and other notable ABA receptor agonists. The data is presented as IC50 or EC50 values, which represent the concentration of the agonist required to elicit a 50% response in a given assay. Lower values indicate higher potency.
| Agonist | Plant Species | Assay | IC50 / EC50 (µM) | Reference |
| Quinabactin (AM1) | Arabidopsis thaliana | PP2C (ABI1) Inhibition (with PYL1) | ~0.1 | [1] |
| Arabidopsis thaliana | PP2C (ABI1) Inhibition (with PYL2) | ~0.05 | [1] | |
| Glycine max (Soybean) | Induction of ABA-responsive genes | Similar to ABA | [1] | |
| Hordeum vulgare (Barley) | Induction of ABA-responsive genes | Weaker than ABA | [1] | |
| Zea mays (Maize) | Induction of ABA-responsive genes | Weaker than ABA | [1] | |
| Pyrabactin | Arabidopsis thaliana | PP2C (ABI1) Inhibition (with PYR1) | ~1 | |
| Opabactin (OP) | Arabidopsis thaliana | Stomatal Closure | More potent than ABA | |
| iCB | Solanum lycopersicum (Tomato) | Drought tolerance | Effective | [2] |
| Cyano Cyclopropyl Compounds (CCPs) | Arabidopsis thaliana | Transpiration Reduction | More efficient than ABA |
Note: The available quantitative data for a direct, comprehensive comparison across a wide range of species is limited. Much of the existing research provides qualitative comparisons or focuses on a single species. The table reflects the currently accessible data.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ABA receptor agonist efficacy. Below are protocols for key experiments cited in the literature.
In Vitro PP2C Phosphatase Inhibition Assay
This assay is a fundamental method to determine the direct interaction between an ABA agonist, its receptor, and the downstream negative regulator, Protein Phosphatase 2C (PP2C).
Principle: In the presence of an active ABA agonist, the ABA receptor undergoes a conformational change that allows it to bind to and inhibit the activity of PP2C. The level of PP2C inhibition is proportional to the efficacy of the agonist.
Materials:
-
Purified recombinant ABA receptor (e.g., PYR1, PYL1)
-
Purified recombinant PP2C (e.g., ABI1, HAB1)
-
Phosphatase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Phosphatase substrate (e.g., p-nitrophenyl phosphate (pNPP) or a phosphopeptide substrate)
-
ABA receptor agonist to be tested
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the phosphatase assay buffer, a known concentration of the PP2C enzyme, and the ABA receptor.
-
Add the ABA receptor agonist at various concentrations to the reaction mixture. Include a control with no agonist.
-
Incubate the mixture for a specific time (e.g., 15-30 minutes) at room temperature to allow for the interaction between the agonist, receptor, and PP2C.
-
Initiate the phosphatase reaction by adding the substrate (e.g., pNPP).
-
Incubate for a defined period (e.g., 30-60 minutes) at a specific temperature (e.g., 30°C).
-
Stop the reaction (e.g., by adding a strong base like NaOH for pNPP).
-
Measure the absorbance of the product at the appropriate wavelength (e.g., 405 nm for pNPP) using a microplate reader.
-
Calculate the percentage of PP2C inhibition for each agonist concentration relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the agonist concentration and fitting the data to a dose-response curve.
Stomatal Aperture Assay
This in vivo assay measures the physiological effect of an ABA agonist on stomatal closure, a critical response for plant water conservation.
Principle: ABA and its agonists induce stomatal closure. The extent of this closure can be quantified by measuring the width of the stomatal pore.
Materials:
-
Intact leaves or epidermal peels from the plant species of interest.
-
Stomatal opening solution (e.g., 10 mM MES-KOH pH 6.15, 50 mM KCl).
-
ABA receptor agonist to be tested.
-
Microscope with a camera and image analysis software.
Procedure:
-
Float epidermal peels or intact leaves in the stomatal opening solution under light for a few hours to ensure stomata are open.
-
Replace the opening solution with a solution containing the ABA receptor agonist at various concentrations. Include a control with no agonist.
-
Incubate for a specific period (e.g., 1-3 hours).
-
Mount the epidermal peels or image the leaf surface directly using a microscope.
-
Capture images of multiple stomata for each treatment.
-
Measure the width of the stomatal aperture using image analysis software.
-
Calculate the average stomatal aperture for each treatment.
-
Determine the EC50 value by plotting the stomatal aperture against the agonist concentration and fitting the data to a dose-response curve.
Seed Germination Assay
This assay assesses the inhibitory effect of an ABA agonist on seed germination, a key developmental process regulated by ABA.
Principle: ABA and its agonists inhibit seed germination. The degree of inhibition is a measure of the agonist's efficacy.
Materials:
-
Seeds of the plant species of interest.
-
Petri dishes with germination medium (e.g., 0.5x Murashige and Skoog medium with 0.8% agar).
-
ABA receptor agonist to be tested.
-
Growth chamber with controlled light and temperature.
Procedure:
-
Surface-sterilize the seeds.
-
Prepare germination medium containing the ABA receptor agonist at various concentrations. Include a control with no agonist.
-
Sow the seeds on the prepared media in Petri dishes.
-
Stratify the seeds if required by the plant species (e.g., cold treatment at 4°C for a few days).
-
Transfer the plates to a growth chamber with controlled conditions (e.g., 16-hour light/8-hour dark photoperiod at 22°C).
-
Score the germination rate (e.g., radicle emergence) daily for a set period (e.g., 7-10 days).
-
Calculate the germination percentage for each treatment.
-
Determine the EC50 value by plotting the germination percentage against the agonist concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and experimental processes can aid in understanding the mechanism of action and the methods used to evaluate ABA receptor agonists.
References
A Comparative Guide to the Genetic Validation of Abscisic Acid (ABA) Receptor Agonist Targets
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison and detailed experimental framework for the genetic validation of Abscisic Acid (ABA) receptor agonist targets. The data and protocols presented focus on Pyrabactin, a foundational synthetic agonist, to illustrate the principles of target validation in the PYR/PYL/RCAR receptor family.
The Core ABA Signaling Pathway
Abscisic acid is a critical plant hormone that orchestrates responses to abiotic stresses like drought and high salinity. Its signaling cascade is initiated when ABA binds to soluble receptors of the PYR/PYL/RCAR family. This binding event induces a conformational change in the receptor, enabling it to bind and inhibit Type 2C Protein Phosphatases (PP2Cs), which are negative regulators of the pathway. The inhibition of PP2Cs releases Sucrose Non-Fermenting 1-Related Protein Kinases 2 (SnRK2s) from suppression. Activated SnRK2s then phosphorylate downstream targets, including transcription factors and ion channels, to mount a physiological response, such as stomatal closure to reduce water loss.[1][2] Synthetic agonists aim to mimic ABA's action to confer stress tolerance.
References
- 1. Structure-guided engineering of a receptor-agonist pair for inducible activation of the ABA adaptive response to drought - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genome-wide identification of pyrabactin resistance 1-like (PYL) gene family under phytohormones and drought stresses in alfalfa (Medicago sativa) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Transcriptomic Analysis of Abscisic Acid (ABA) and its Synthetic Agonist
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the transcriptomic responses induced by the plant hormone Abscisic Acid (ABA) versus a synthetic ABA receptor agonist. By examining experimental data from transcriptomic studies, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the similarities and differences in gene expression modulated by these compounds. This information is critical for the development of novel agrochemicals and research tools aimed at manipulating the ABA signaling pathway for improved crop resilience and performance.
ABA Signaling Pathway Overview
Abscisic acid is a key plant hormone that regulates various aspects of plant growth, development, and stress responses. The ABA signaling cascade is initiated by the binding of ABA to its receptors, leading to a series of downstream events that ultimately modulate gene expression and physiological responses.
Figure 1. Simplified ABA signaling pathway.
Comparative Transcriptomic Data
The following table summarizes the key findings from a comparative transcriptomic study between ABA and the synthetic partial ABA agonist, S7. The study utilized RNA-sequencing to analyze gene expression changes in rice seedlings treated with either ABA or S7.
| Feature | ABA Treatment | S7 (ABA Receptor Agonist) Treatment | Reference |
| Number of Differentially Expressed Genes (DEGs) | Significantly higher number of DEGs | Fewer DEGs compared to ABA | [1] |
| Magnitude of Gene Expression Changes | Strong induction/repression of ABA-responsive genes | Weaker induction/repression of ABA-responsive genes | [1] |
| Correlation of Transcriptome Profiles | - | Moderate positive correlation with ABA-induced transcriptome (r = 0.525) | [1] |
| Key Overlapping Gene Ontology (GO) Terms | Response to stimulus, Response to stress, Abiotic stimulus | Response to stimulus, Response to stress, Abiotic stimulus | [1] |
| Example of a Differentially Regulated Gene | Strong upregulation of many ABA-responsive genes | Weaker upregulation of the same genes | [1] |
Another study investigating the ABA-mimicking ligand AM1 (also known as quinabactin) in Brassica napus under drought stress revealed that over 60% of differentially expressed genes were shared between ABA and AM1 treatments.[2] This suggests that while some agonists may elicit a weaker response, others can closely mimic the transcriptomic effects of ABA.[2]
Experimental Protocols
The following provides a generalized, detailed methodology for a comparative transcriptomic analysis of ABA and an ABA receptor agonist using RNA-sequencing (RNA-seq).
Plant Material and Treatment
-
Plant Growth: Grow seedlings (e.g., Arabidopsis thaliana, Oryza sativa, or Brassica napus) under controlled environmental conditions (e.g., 16-hour light/8-hour dark photoperiod, 22°C).
-
Treatment Application: Treat 14-day-old seedlings with one of the following:
-
Mock solution (control)
-
10 µM ABA
-
30 µM ABA receptor agonist (concentration may vary depending on the agonist)
-
-
Incubation: Incubate the treated seedlings for a defined period (e.g., 7 hours) to allow for transcriptional changes.[1]
-
Sample Collection: Harvest the aerial parts of the seedlings, immediately freeze them in liquid nitrogen, and store them at -80°C until RNA extraction.
RNA Extraction and Quality Control
-
RNA Extraction: Extract total RNA from the frozen plant tissue using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.[1]
-
RNA Quality and Quantity Assessment:
-
Assess the quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Evaluate the integrity of the RNA using an Agilent Bioanalyzer or similar instrument. Samples with an RNA Integrity Number (RIN) value greater than 8 are typically considered suitable for RNA-seq.[1]
-
Library Preparation and Sequencing
-
Library Preparation: Prepare RNA-seq libraries from the high-quality RNA samples using a kit such as the Illumina TruSeq RNA Library Prep Kit. This process typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
Bioinformatic Analysis
Figure 2. A typical RNA-seq data analysis workflow.
-
Quality Control and Pre-processing: Assess the quality of the raw sequencing reads using tools like FastQC. Trim adapter sequences and low-quality bases.
-
Alignment: Align the processed reads to a reference genome using a splice-aware aligner such as HISAT2 or STAR.
-
Gene Expression Quantification: Count the number of reads mapping to each gene to generate a read count matrix.
-
Differential Expression Analysis: Identify differentially expressed genes (DEGs) between the treatment groups (ABA vs. control, agonist vs. control, and ABA vs. agonist) using packages like DESeq2 or edgeR.
-
Functional Annotation and Enrichment Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the lists of DEGs to identify over-represented biological processes and pathways.
Conclusion
Comparative transcriptomic studies reveal that while synthetic ABA receptor agonists can mimic the effects of ABA, the extent of this mimicry varies. Some agonists, like S7, act as partial agonists, inducing a weaker and less extensive transcriptomic response compared to ABA.[1] Others, such as AM1 (quinabactin), can elicit a transcriptional response that is highly similar to that of ABA.[2] The choice of agonist is therefore critical and should be guided by the desired specificity and magnitude of the physiological response. This guide provides a framework for conducting and interpreting such comparative studies, which are essential for the rational design and application of novel ABA-related agrochemicals.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling ABA Receptor Agonist 1
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling ABA Receptor Agonist 1. The following procedures and guidelines are designed to ensure a safe laboratory environment and proper management of this compound.
Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the consistent and correct use of Personal Protective Equipment (PPE). The required PPE may vary based on the specific experimental conditions and the form of the compound (solid or solution).
Table 1: Recommended Personal Protective Equipment (PPE)
| Equipment | Specification | Purpose |
| Gloves | Nitrile or neoprene gloves.[1][2] | Provides a barrier against skin contact. Two pairs of chemotherapy-rated gloves may be necessary for handling concentrated solutions.[3] |
| Eye Protection | Safety glasses with side shields, goggles, or a full-face shield.[1][4] | Protects eyes from splashes, aerosols, and dust particles. |
| Lab Coat | A clean, buttoned lab coat made of a fluid-resistant material.[2] | Protects skin and personal clothing from contamination.[2] |
| Respiratory Protection | A dust mask or a fitted N95 respirator. | Recommended when handling the powdered form of the compound to prevent inhalation. |
| Footwear | Closed-toe shoes.[1] | Protects feet from spills and falling objects. |
| Additional PPE | Disposable gown and shoe covers.[1][2] | Recommended for large-scale operations or when there is a significant risk of contamination. |
Handling and Operational Plan
Proper handling procedures are critical to minimize exposure and prevent contamination. All operations should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Experimental Workflow for Handling this compound
Caption: A typical experimental workflow for handling this compound.
Step-by-Step Handling Protocol:
-
Preparation : Before handling the compound, ensure that the workspace is clean and uncluttered. Prepare all necessary equipment and reagents.
-
Don PPE : Put on all required personal protective equipment as outlined in Table 1.
-
Weighing : If working with the solid form, carefully weigh the desired amount in a chemical fume hood to avoid generating dust.
-
Dissolution : Dissolve the compound in the appropriate solvent within the fume hood. Handle the solution with care to prevent splashes.
-
Experimentation : Conduct the experiment, maintaining awareness of potential hazards.
-
Decontamination : After the experiment, decontaminate all surfaces and equipment that may have come into contact with the compound.
-
Doff PPE : Remove PPE in the correct order to avoid cross-contamination.
-
Waste Disposal : Dispose of all waste materials according to the guidelines in the following section.
Disposal Plan
Proper disposal of this compound and associated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Table 2: Disposal Guidelines
| Waste Type | Disposal Procedure |
| Solid Compound | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Solutions | Collect in a labeled, sealed container for hazardous liquid waste. Do not pour down the drain. |
| Contaminated PPE | Dispose of in a designated hazardous waste container. Do not dispose of in regular trash. |
| Empty Containers | Rinse with a suitable solvent three times, collecting the rinsate as hazardous liquid waste. The defaced, empty container can then be disposed of in regular trash. |
ABA Signaling Pathway
This compound functions by activating the ABA signaling pathway, which plays a crucial role in plant responses to environmental stress.
Simplified ABA Signaling Pathway
Caption: The ABA signaling pathway activated by this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
